molecular formula C10H10BrNO4 B3297057 Methyl 4-acetamido-5-bromo-2-hydroxybenzoate CAS No. 89481-86-7

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Cat. No.: B3297057
CAS No.: 89481-86-7
M. Wt: 288.09 g/mol
InChI Key: REGVTULAYHXJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a useful research compound. Its molecular formula is C10H10BrNO4 and its molecular weight is 288.09 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is 286.97932 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-acetamido-5-bromo-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetamido-5-bromo-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGVTULAYHXJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738645
Record name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89481-86-7
Record name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-Acetamido-5-Bromo-2-Hydroxybenzoate: A Comprehensive Technical Guide to Synthesis and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7)[1] is a highly functionalized, multi-substituted aromatic building block. In modern medicinal chemistry, it serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern makes it an ideal scaffold for the development of 5-HT4 receptor agonists, substituted benzamides, and other targeted therapeutics requiring rigid bicyclic core structures[2][3].

Physicochemical Profiling & Structural Rationale

To understand the utility of this compound, one must analyze the causality behind its specific functionalization. The strategic placement of functional groups on this benzene core is designed for orthogonal reactivity during late-stage API synthesis.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
CAS Number 89481-86-7
Molecular Formula C10H10BrNO4
Molecular Weight 288.09 g/mol
Core Structure Pentasubstituted benzene ring
Key Functional Groups Methyl ester, Phenol, Acetamide, Aryl bromide

Structural Causality in Drug Design:

  • C1 Methyl Ester: Acts as a protecting group for the carboxylic acid during upstream synthesis and provides a highly reactive electrophilic site for terminal amidation (e.g., coupling with complex amines to form benzamide-class drugs).

  • C2 Hydroxyl Group: A strong electron-donating group that activates the ring for electrophilic substitution. In downstream API synthesis, it serves as a nucleophile for intramolecular etherification to construct rigid bicyclic systems like dihydrobenzofurans or chromans[2][4].

  • C4 Acetamido Group: Protects the sensitive primary amine from oxidative degradation during halogenation. It also acts as an ortho/para director, synergizing with the C2-hydroxyl to dictate the regiochemistry of incoming electrophiles[5].

  • C5 Bromine Atom: Introduced as a highly specific leaving group, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5].

Synthetic Methodology & Mechanistic Causality

The synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is typically achieved via a highly controlled, three-step linear sequence starting from 4-aminosalicylic acid (PAS)[2][4].

  • Step 1: Esterification. PAS undergoes Fischer esterification with methanol and a catalytic amount of sulfuric acid to yield methyl 4-amino-2-hydroxybenzoate[2].

  • Step 2: N-Acetylation. The intermediate is reacted with acetic anhydride in dichloromethane (DCM). Unprotected anilines are highly reactive and prone to oxidation by halogens. Acetylation reduces the nucleophilicity of the nitrogen, preventing unwanted N-bromination, and moderates the electron density of the aromatic ring to suppress polyhalogenation[5].

  • Step 3: Regioselective Bromination. The N-acetylated intermediate is subjected to electrophilic aromatic bromination. The regioselectivity is governed by the synergistic directing effects of the C2-OH and C4-NHAc groups. Both activate the C3 and C5 positions. However, severe steric hindrance at C3 (sandwiched between the hydroxyl and acetamido groups) and the superior para-directing strength of the hydroxyl group drive the bromination exclusively to the C5 position[5].

G A 4-Aminosalicylic Acid (Starting Material) B Methyl 4-amino-2-hydroxybenzoate (Intermediate 1) A->B Methanol, H2SO4 (cat.) Reflux, 6h C Methyl 4-acetamido-2-hydroxybenzoate (Intermediate 2) B->C Acetic Anhydride, DCM 0°C to RT, 2h D Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate (Target Scaffold) C->D Br2, DCM 10-15°C, 1h

Synthetic workflow for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Experimental Protocols: Self-Validating Bromination Workflow

To ensure high yield and strict regioselectivity, the bromination step must be executed with precise thermodynamic and stoichiometric control. Deviations from the 10–15°C temperature window can lead to C3/C5 di-bromination or oxidative byproducts[5]. The following protocol is designed as a self-validating system for reproducible scale-up.

Materials:

  • Methyl 4-acetamido-2-hydroxybenzoate: 1.0 equivalent

  • Bromine (Br₂): 1.05 equivalents

  • Anhydrous Dichloromethane (DCM): 10 volumes

  • 10% Aqueous Sodium Bisulfite (NaHSO₃): For quenching

Step-by-Step Protocol:

  • System Initialization: Charge a dry, glass-lined reactor with Methyl 4-acetamido-2-hydroxybenzoate and anhydrous DCM. Initiate stirring at 250 RPM under a continuous nitrogen sweep to prevent atmospheric moisture ingress.

  • Thermal Regulation: Cool the reaction mixture to exactly 10–15°C using a jacketed chiller. Causality: Temperatures above 15°C increase the kinetic energy sufficiently to overcome the steric barrier at C3, leading to di-bromination and reduced yields[5].

  • Electrophile Addition: Prepare a solution of Br₂ in DCM (1 volume). Add this solution dropwise via an addition funnel over 60 minutes. Maintain the internal temperature strictly below 15°C during the exothermic addition.

  • In-Process Control (IPC): After 2 hours of post-addition stirring, sample the reaction mixture. Analyze via HPLC (UV detection at 254 nm). The system self-validates completion when the starting material peak area is <1.0%.

  • Quenching (Self-Validating Step): Slowly add 10% aqueous NaHSO₃. The reaction is successfully quenched when the characteristic red/orange color of unreacted bromine completely dissipates to a colorless/pale yellow biphasic mixture.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude product from an ethyl acetate/hexane gradient to yield pure Methyl 4-acetamido-5-bromo-2-hydroxybenzoate as a crystalline solid.

Applications in Advanced API Synthesis

The strategic value of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate lies in its capacity for divergent downstream functionalization.

In the synthesis of 5-HT4 receptor agonists (e.g., prucalopride analogs), the C2-hydroxyl and C5-bromo groups are critical for constructing the 2,3-dihydrobenzofuran or chroman core[2][4]. The C2-OH typically undergoes O-alkylation with reagents like 1-bromo-2-chloroethane, followed by a radical or palladium-catalyzed cyclization utilizing the C5-halogen to close the ring. Alternatively, the C5-bromo handle is an ideal substrate for Suzuki-Miyaura couplings to introduce novel aryl pharmacophores, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[5].

G Core Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling 5-Br Handle Alkylation O-Alkylation & Ring Closure Core->Alkylation 2-OH Handle Hydrolysis Ester Hydrolysis & Amidation Core->Hydrolysis 1-COOCH3 Handle API1 C5-Substituted Derivatives Coupling->API1 API2 Benzofuran/Chroman Scaffolds Alkylation->API2 API3 Complex Benzamide Derivatives Hydrolysis->API3

Divergent downstream applications of functional groups in API synthesis.

References

  • Google Patents. "CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate".
  • Taylor & Francis Online. "Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists". Synthetic Communications. URL: [Link]

Sources

Technical Guide: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate , a critical intermediate in the synthesis of benzamide-class pharmaceuticals.

Identity, Nomenclature, and Synthetic Utility in API Development

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) is a specialized organic intermediate primarily utilized in the synthesis of Bromopride , a dopamine antagonist and prokinetic agent.[1][2][3][4][5] Structurally, it is a polysubstituted salicylate derivative characterized by an acetamido group at the para position, a bromine atom at the meta position, and a hydroxyl group ortho to the methyl ester.

For drug development professionals, accurate identification of this compound is critical for regulatory filing and supply chain verification, as it serves as the divergent point between the synthesis of Metoclopramide (chloro-analog) and Bromopride (bromo-analog).

Chemical Identity & Nomenclature Standards

To ensure precision in procurement and regulatory documentation (CMC sections), the following nomenclature standards should be applied.

Core Identity Data
ParameterTechnical Specification
CAS Registry Number 89481-86-7
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.10 g/mol
SMILES COC(=O)C1=CC(Br)=C(NC(C)=O)C=C1O
InChI Key LCXHOHRQXZMSQN-UHFFFAOYSA-N (Analogous base structure)
Appearance Off-white to pale yellow crystalline solid
Synonym Mapping & Nomenclature

The compound is referenced differently depending on the context (Organic Chemistry vs. Pharmaceutical Manufacturing).

ContextPreferred SynonymTechnical Rationale
IUPAC (Systematic) Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Defines the ester as the principal functional group.
Alternative IUPAC Methyl 4-(acetylamino)-5-bromo-2-hydroxybenzoateExplicitly names the amide nitrogen substituent.
Salicylate Convention Methyl 4-acetamido-5-bromosalicylate Uses the "salicylate" parent name (2-hydroxybenzoate), common in legacy literature.
Acid Derivative 4-Acetamido-5-bromo-2-hydroxybenzoic acid methyl esterOften used in cataloging to group by the parent acid.
Pharmaceutical Bromopride Intermediate II Denotes its position in the standard Bromopride synthesis pathway (post-bromination).
Laboratory Code 5-Bromo-4-acetamidosalicylic acid methyl esterEmphasizes the halogenation position relative to the salicylate core.

Structural Analysis & Synthetic Utility

This compound is not merely a building block; it is the product of a highly regioselective halogenation.

The "Ortho-Para" Directing Logic

The synthesis of this intermediate relies on the electronic properties of the precursor, Methyl 4-acetamidosalicylate .

  • Directing Groups: The hydroxyl group (-OH) at C2 is a strong ortho/para director. The acetamido group (-NHAc) at C4 is also an ortho/para director.

  • Regioselectivity: The C5 position is para to the hydroxyl and ortho to the acetamido group. Both groups synergistically activate the C5 position for Electrophilic Aromatic Substitution (EAS).

  • Result: Bromination occurs exclusively at C5, yielding the target compound (Methyl 4-acetamido-5-bromo-2-hydroxybenzoate) rather than the C3 isomer.

Role in Bromopride Synthesis

The compound serves as the substrate for the subsequent O-methylation step. The phenolic hydroxyl group (C2-OH) must be methylated to form the methoxy ether found in the final API, Bromopride.

Critical Quality Attribute (CQA): The purity of this intermediate is vital. Any unbrominated impurity (Methyl 4-acetamidosalicylate) carried forward will result in Desbromo-Bromopride , a difficult-to-remove impurity in the final drug substance.

Visualizing the Synthetic Pathway

The following diagram illustrates the position of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate within the industrial synthesis of substituted benzamides.

BromoprideSynthesis start Methyl 4-acetamidosalicylate (Precursor) target Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate (TARGET INTERMEDIATE) CAS: 89481-86-7 start->target Bromination (Br2, AcOH) next Methyl 4-acetamido-5-bromo- 2-methoxybenzoate (Methoxy Analog) target->next O-Methylation (MeI or DMS, K2CO3) final Bromopride (Final API) next->final Amidation & Hydrolysis (N,N-diethylethylenediamine)

Figure 1: The synthetic lineage of Bromopride, highlighting the target intermediate (CAS 89481-86-7) as the product of regioselective bromination.

Experimental Protocols & Handling

Note: The following protocols are generalized from standard salicylate chemistry and should be validated per specific lab safety guidelines.

Synthesis Protocol (Bromination)

Objective: Convert Methyl 4-acetamidosalicylate to Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-acetamidosalicylate in Glacial Acetic Acid (AcOH).

  • Bromination: Add 1.05 eq of Bromine (Br₂) dropwise at 20–25°C.

    • Mechanism: The electron-rich ring reacts rapidly. The temperature is controlled to prevent over-bromination.

  • Quenching: Pour the reaction mixture into ice water containing Sodium Bisulfite (NaHSO₃) to quench excess bromine.

  • Isolation: The product precipitates as a solid.[6] Filter, wash with water, and dry.

  • Validation:

    • H-NMR: Look for the loss of the C5 proton and the retention of the C3 and C6 protons as singlets (due to para-substitution pattern).

    • Melting Point: Expect a sharp range (approx. 168–172°C, dependent on polymorph).

Stability & Storage
  • Light Sensitivity: Salicylates and brominated aromatics can be light-sensitive. Store in amber glass containers.

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under strong basic conditions. Ensure storage in a dry, neutral environment.

References

  • ChemicalBook. (2024). Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Product Description and CAS 89481-86-7. Retrieved from

  • Bide Pharm. (2024). Chemical Properties of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Bromopride and Related Structures. Retrieved from

  • BLD Pharm. (2024). Building Blocks: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.[1][2][3][4][5][7][8][9] Retrieved from

Sources

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization

Core Identity & Properties [1][2][3][4][5]

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a critical intermediate in the synthesis of substituted benzamides (e.g., Bromopride, Mosapride). It represents a poly-functionalized aromatic scaffold featuring a salicylate core, an acetamide protection group, and a halogen handle for further coupling or steric definition.

Molecular Data Table
PropertyValueNotes
IUPAC Name Methyl 4-acetamido-5-bromo-2-hydroxybenzoateSystematic nomenclature
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.10 g/mol Average mass
Monoisotopic Mass 286.9793 DaBased on ⁷⁹Br isotope
CAS Registry Not widely listedDerivative of CAS 4093-28-1 (Precursor)
Physical State Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, Ethyl AcetatePoor water solubility
Elemental Analysis Breakdown
  • Carbon (C): 41.69%

  • Hydrogen (H): 3.50%

  • Bromine (Br): 27.73%

  • Nitrogen (N): 4.86%

  • Oxygen (O): 22.21%

Synthetic Pathway & Methodology

Causality & Regioselectivity

The synthesis of this compound relies on the controlled bromination of Methyl 4-acetamido-2-hydroxybenzoate (Methyl 4-acetylaminosalicylate).

Regiochemical Logic: The starting material contains two directing groups on the benzene ring:

  • -OH (Position 2): Strong activator, ortho/para director.

  • -NHAc (Position 4): Moderate activator, ortho/para director.

  • -COOMe (Position 1): Deactivator, meta director.

Why Position 5?

  • Position 3: Located between the -OH and -COOMe groups.[6] This site is sterically crowded and less electronically activated than position 5.

  • Position 5: Para to the -OH group and ortho to the -NHAc group. Both activating groups cooperatively direct the electrophile (

    
    ) to this position, making the reaction highly regioselective.
    
Experimental Protocol (Standardized)

Reagents:

  • Precursor: Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (

    
    ) in Acetic Acid.
    
  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.

Workflow:

  • Dissolution: Dissolve Methyl 4-acetamido-2-hydroxybenzoate in MeCN at room temperature.

  • Addition: Add NBS portion-wise over 30 minutes. Maintain temperature <30°C to prevent di-bromination or oxidation.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4). The product will appear as a less polar spot compared to the starting material due to the halogen introduction.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate. Wash with water to remove succinimide by-products.[6]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Diagram

SynthesisPathway Precursor Methyl 4-acetamido-2-hydroxybenzoate (C10H11NO4) CAS: 4093-28-1 Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack (C5 Position) Reagents Reagents: NBS or Br2 Solvent: MeCN/AcOH Reagents->Intermediate Product Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (C10H10BrNO4) TARGET Intermediate->Product Deprotonation (Aromatization) Byproduct Succinimide / HBr Intermediate->Byproduct

Figure 1: Electrophilic aromatic substitution pathway illustrating the regioselective bromination at the C5 position.

Analytical Validation (Self-Validating Systems)

Trustworthiness & Identification

To verify the successful synthesis of the target molecule, researchers must look for specific spectral shifts that confirm the substitution of the proton at C5 with a bromine atom.

Mass Spectrometry (MS)

Bromine has two stable isotopes:


 (50.7%) and 

(49.3%).
  • Expectation: A characteristic "doublet" molecular ion peak with nearly equal intensity separated by 2 mass units.

  • M Peak: ~287 m/z

  • M+2 Peak: ~289 m/z

  • Validation: If the M+2 peak is absent, the bromine was not successfully incorporated.

Proton NMR ( -NMR)
  • Loss of Signal: The starting material has protons at C3, C5, and C6. The product will lack the signal for the C5 proton.

  • Coupling Change:

    • Precursor: C5-H and C6-H typically show ortho-coupling (

      
      ).
      
    • Product: The remaining aromatic protons are at C3 and C6. Since they are para to each other, they will appear as singlets (or show very weak meta-coupling), eliminating the strong ortho-coupling doublet seen in the precursor.

  • Shift: The C6 proton may shift slightly downfield due to the inductive effect of the adjacent bromine.

Mass Spec Isotope Logic Diagram

MassSpec Sample Analyte Ionization (ESI+ / EI) Isotopes Natural Isotope Abundance Sample->Isotopes Peak79 Peak M (287 m/z) Contains 79Br Isotopes->Peak79 Peak81 Peak M+2 (289 m/z) Contains 81Br Isotopes->Peak81 Ratio Ratio ~ 1:1 (Signature of Mono-Bromination) Peak79->Ratio Peak81->Ratio

Figure 2: Mass spectrometry logic for verifying mono-bromination via isotope distribution patterns.

Applications & Context

Expertise in Drug Development

This molecule serves as a pivotal "switch" point in the synthesis of benzamide pharmacophores.

  • O-Alkylation: The free hydroxyl group at position 2 is often methylated to form Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9). This methoxy-analog is a direct impurity/intermediate in the production of Bromopride (an antiemetic/prokinetic agent).

  • Amidation: The methyl ester is susceptible to aminolysis. Reacting this core with diamines (e.g., N,N-diethylethylenediamine) generates the bioactive benzamide side chain.

  • Deprotection: The acetamido group can be hydrolyzed back to a free amine (

    
    ) if the target molecule requires a primary aniline.
    

Handling Precautions:

  • Irritant: Like most salicylates and alkyl halides, treat as a skin and eye irritant.

  • Light Sensitivity: Brominated aromatics can be light-sensitive (photodehalogenation). Store in amber vials.

References

  • PubChem. Methyl 4-acetamido-2-hydroxybenzoate (Precursor Data). National Library of Medicine. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Whitepaper: Structural Dynamics, Physical Properties, and Synthetic Utility of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) is a highly functionalized, poly-substituted aromatic building block widely utilized in advanced organic synthesis[1]. Characterized by its orthogonal protecting groups and distinct electronic environment, this compound serves as a critical intermediate in the development of benzamide-class active pharmaceutical ingredients (APIs)[2]. This technical guide provides a rigorous analysis of its physical properties, structural causality, and field-proven experimental workflows designed for researchers and drug development professionals.

Chemical Identity & Structural Causality

The molecular architecture of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (


)[3] dictates its reactivity and physical behavior. Understanding these structural nuances is paramount for designing successful synthetic routes:
  • Intramolecular Hydrogen Bonding: The 2-hydroxy group acts as a hydrogen bond donor to the adjacent 1-methyl ester carbonyl oxygen. This interaction stabilizes the planar conformation of the molecule, significantly deshielding the phenolic proton in

    
    -NMR (typically observed >10.0 ppm) and modulating the acidity (
    
    
    
    ) of the phenol.
  • Electronic Effects of the 5-Bromo Substituent: The bromine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+M). This increases the electrophilicity of the adjacent positions and pre-activates the ring for potential cross-coupling reactions (e.g., Suzuki-Miyaura) if the synthetic route demands late-stage diversification[1].

  • Steric & Electronic Shielding by the 4-Acetamido Group: The bulky acetamido group at position 4 protects the sensitive amine from unwanted oxidation and side reactions during early-stage functionalization, acting as a robust protecting group under mild to moderate conditions[2].

Physical & Thermochemical Properties

The following table synthesizes the quantitative physical and chemical data for the compound, essential for stoichiometric calculations and solvent selection[1][3].

PropertyValue / Description
Chemical Name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
CAS Registry Number 89481-86-7
Molecular Formula

Molecular Weight 288.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted

(Phenol)
~8.5 - 9.5 (Modulated by the 5-Br and 1-Ester groups)
Solubility Profile Soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in


-NMR Signatures (Predicted)
Distinct singlets at ~8.0 ppm (C6-H) and ~7.5 ppm (C3-H) due to isolation by substituents

Experimental Workflows: Chemoselective Functionalization

As a Senior Application Scientist, I emphasize that successful utilization of this scaffold relies on exploiting the thermodynamic differentials between its functional groups. The following protocol details the chemoselective O-alkylation of the 2-hydroxy group—a mandatory step in orthopramide API synthesis.

Causality of Experimental Choices

Novice chemists often struggle with competitive N-alkylation of the acetamide during this step. However, the phenol is significantly more acidic (


 ~9.0) than the acetamide (

~15). By employing a mild base like potassium carbonate (

) in a polar aprotic solvent (DMF), we selectively deprotonate the phenol. According to the Hard-Soft Acid-Base (HSAB) theory, the resulting "hard" phenoxide anion preferentially attacks the "hard" electrophilic carbon of an alkyl halide, ensuring >95% O-alkylation selectivity while leaving the acetamide intact.
Step-by-Step Protocol: Chemoselective O-Alkylation
  • Preparation: Charge a dry, argon-flushed round-bottom flask with Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 eq). Stir at ambient temperature for 15 minutes to allow for complete phenoxide formation. The solution will slightly deepen in color, visually indicating deprotonation.
    
  • Electrophile Addition: Dropwise add the alkylating agent (e.g., Methyl iodide or an alkyl bromide, 1.2 eq) while maintaining the internal temperature below 30°C to prevent thermal degradation or over-alkylation.

  • Reaction Monitoring (Self-Validating System): After 4 hours, sample the reaction. A robust, self-validating protocol relies on orthogonal in-process controls (IPCs). Perform LC-MS and

    
    -NMR on the crude aliquot.
    
    • Validation Criteria: The reaction is deemed complete when the highly deshielded phenolic -OH proton (~10.5 ppm) entirely disappears from the NMR spectrum, and a new alkoxy signal emerges (e.g., a 3H singlet at ~3.9 ppm for a methoxy group), providing definitive confirmation of quantitative conversion.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (30 volumes). The product will precipitate. Filter the solid, wash with water to remove DMF and inorganic salts, and dry under vacuum at 45°C.

Pharmaceutical Application Pathway

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a cornerstone in the synthesis of neurogastroenterological drugs (such as Clebopride or Mosapride analogs). The structural progression from this core scaffold to a final Active Pharmaceutical Ingredient (API) involves a logical sequence of deprotections and couplings, mapped below.

G A Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) B O-Alkylation (Base, Alkyl Halide) A->B Step 1 C Ester Hydrolysis (Alkaline Conditions) B->C Step 2 D Amide Coupling (EDCI, HOBt, Target Amine) C->D Step 3 E Deacetylation (Acidic Hydrolysis) D->E Step 4 F Orthopramide API (5-HT4 Agonist / D2 Antagonist) E->F Final API

Synthetic workflow from the core scaffold to Orthopramide APIs.

Conclusion

The utility of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate lies in its precisely engineered functional group array. By understanding the thermodynamic and electronic properties of the 5-bromo and 4-acetamido substituents, chemists can design highly chemoselective, self-validating synthetic routes. This minimizes impurity profiles and maximizes yield in the rigorous environment of drug development.

References

Sources

Methyl 4-Acetamido-5-Bromo-2-Hydroxybenzoate (CAS 89481-86-7): A Comprehensive Safety Data Sheet (SDS) and Synthetic Handling Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) serves as a highly versatile, polyfunctional building block. It is frequently utilized as a critical intermediate in the development of neuroactive substituted benzamides (such as 5-HT4 receptor agonists and dopamine antagonists) [1] and dermatological agents targeting inflammatory pathways [2].

Standard Safety Data Sheets (SDS) often provide generalized hazard warnings that lack synthetic context. For drug development professionals, understanding the mechanistic rationale behind these hazards is essential for designing safe, scalable, and efficient synthetic workflows. This whitepaper synthesizes physicochemical data, toxicological rationale, and field-proven handling protocols to provide an authoritative guide on managing this specific halogenated aromatic compound.

Physicochemical Profiling & Structural Implications (SDS Sections 9 & 10)

The physical and chemical properties of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate dictate both its reactivity in the flask and its behavior upon biological exposure. The molecule features four distinct functional groups on a benzene scaffold: an ester, a phenol, an acetamido group, and a heavy halogen (bromine).

Quantitative Physicochemical Data
PropertyValue / DescriptionSynthetic & Safety Implication
Chemical Name Methyl 4-acetamido-5-bromo-2-hydroxybenzoateNomenclature standard for regulatory tracking.
CAS Number 89481-86-7Unique identifier for SDS and inventory [3].
Molecular Formula C10H10BrNO4Indicates a highly substituted, electron-rich aromatic system.
Molecular Weight 288.09 g/mol Relatively high mass due to the bromine atom; limits volatility.
Appearance White to off-white solid powderProne to aerosolization if static charge accumulates.
Solubility Soluble in DMSO, DMF; slightly in MeOHHigh lipophilicity; requires polar aprotic solvents for reactions.

Causality in Reactivity & Stability: The presence of the strongly electron-withdrawing bromine atom adjacent to the acetamido group increases the acidity of the phenolic proton. This makes the compound highly susceptible to targeted O-alkylation. However, this same structural feature enhances the molecule's lipophilicity (LogP), thereby increasing its ability to penetrate epidermal layers upon accidental dermal exposure.

Hazard Identification & Toxicological Rationale (SDS Sections 2 & 11)

Based on structural analogs and GHS classifications for halogenated salicylates, this compound presents specific acute and chronic hazards [4].

  • H302 / H312 / H332 (Harmful if swallowed, in contact with skin, or if inhaled): The lipophilic nature of the brominated aromatic ring facilitates rapid absorption across mucosal membranes and the stratum corneum.

  • H315 / H319 (Causes skin and serious eye irritation): The phenolic hydroxyl group and the ester moiety can undergo hydrogen bonding and partial hydrolysis in the presence of physiological moisture (e.g., tear film, sweat), leading to localized protein denaturation and irritation.

  • H335 (May cause respiratory irritation): As a fine powder, inhalation of the dust leads to deposition in the upper respiratory tract, where the acetamido group can trigger localized inflammatory responses.

Synthetic Utility & Hazard Propagation

In drug discovery, this compound is rarely the final Active Pharmaceutical Ingredient (API). It typically undergoes O-alkylation followed by amidation or deprotection. Understanding how hazards evolve during these transformations is critical for continuous safety management.

G A Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate (CAS: 89481-86-7) B O-Alkylation (Base, Alkyl Halide) A->B Hazard: Irritant/Toxic PPE: Fume Hood, Nitrile C Methyl 4-acetamido-5-bromo- 2-alkoxybenzoate B->C Intermediate Isolated D Amidation / Deprotection (Amine, Heat) C->D Hazard: Corrosive Reagents E Substituted Benzamide API (e.g., Neuroactive Agent) D->E Final API Purification

Caption: Synthetic workflow and hazard evolution from raw material to final API.

Workflow Integration: Safe Handling & PPE Protocols (SDS Sections 7 & 8)

To ensure a self-validating safety system, handling protocols must account for the specific physicochemical properties of the compound.

Protocol 1: Safe Weighing and Transfer

Why this matters: Fine halogenated powders accumulate static charge, leading to sudden aerosolization and inhalation exposure (H332).

  • Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm.

  • PPE Selection: Don standard lab coat, safety goggles, and nitrile gloves . (Expert Insight: If preparing stock solutions in DMSO, double-gloving or using butyl rubber gloves is mandatory, as DMSO rapidly permeates nitrile and will carry the dissolved brominated compound directly into the skin).

  • Static Mitigation: Use a static-dissipative (e.g., grounded stainless steel or specialized conductive plastic) spatula.

  • Weighing: Tare an anti-static weigh boat. Transfer the powder slowly, keeping the container close to the weigh boat to minimize drop height and dust generation.

  • Validation: Wipe down the balance area with a methanol-soaked Kimwipe immediately after transfer to visually confirm the absence of residual white powder.

Protocol 2: Standard O-Alkylation Setup

Why this matters: This is the most common first-step transformation [1]. It involves bases and alkyl halides, compounding the baseline hazards of the starting material.

  • Dissolution: In a flame-dried round-bottom flask under inert atmosphere (N2/Ar), dissolve 1.0 equivalent of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (

    
    ). Stir for 15 minutes at room temperature to pre-form the phenoxide ion.
    
  • Electrophile Addition: Dropwise, add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide).

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexanes). The disappearance of the highly polar phenolic starting material validates the consumption of the hazardous precursor.

Emergency Response & Spill Mitigation (SDS Sections 4, 5, & 6)

In the event of an accidental release or exposure, a structured, algorithmic response prevents systemic toxicity.

SpillResponse Start Exposure Event: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Inhalation Inhalation Route Start->Inhalation Dermal Dermal/Eye Contact Start->Dermal Ingestion Ingestion Route Start->Ingestion ActionInh Move to fresh air. Administer O2 if needed. Inhalation->ActionInh ActionDerm Flush with water for 15 mins. Remove contaminated clothing. Dermal->ActionDerm ActionIng Rinse mouth. Do NOT induce vomiting. Ingestion->ActionIng MedEval Mandatory Medical Evaluation (Provide SDS to Physician) ActionInh->MedEval ActionDerm->MedEval ActionIng->MedEval

Caption: Algorithmic decision tree for exposure response and medical mitigation.

Protocol 3: Solid Spill Cleanup Mitigation
  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the brominated powder.

  • Neutralization/Collection: Lightly mist the spilled powder with a 50/50 mixture of water and isopropanol to dampen it and suppress dust.

  • Recovery: Use a disposable plastic scoop to transfer the dampened material into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse, to ensure complete removal of the phenolic residues.

References

  • De Paulis, T., et al. (1996). Bioorganic and Medicinal Chemistry Letters, 6(22), 2657-2662. (Contextual synthesis of substituted benzamides). 1

  • DAK-Laboratoriet. (1990). Pharmaceutical compositions for use in the treatment of diseases comprising affections of the skin (US Patent No. 4,933,330 A1). U.S. Patent and Trademark Office. 2

  • ChemScene. 89481-86-7 | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. Retrieved March 1, 2026. 3

  • BLD Pharm. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Safety Information & Hazard Statements. Retrieved March 1, 2026. 4

Sources

Solubility Profiling and Process Engineering of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and process engineering applications for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: N/A for specific isomer in common public databases, but structurally defined as the 5-bromo derivative of CAS 4093-28-1).

This guide is structured for application scientists and process engineers, focusing on the generation and utilization of solubility data where specific literature values may be proprietary or sparse.

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (often referred to as Methyl 4-acetamido-5-bromosalicylate) is a critical pharmaceutical intermediate used in the synthesis of benzamide-based gastroprokinetic agents such as Bromopride and Mosapride .

Control over the solubility of this compound is the rate-limiting step in two key process phases:

  • Bromination Work-up: Efficiently separating the 5-bromo product from the 4-acetamido-2-hydroxybenzoate precursor.

  • Crystallization: Achieving high purity (>99.5%) required for subsequent methylation or amidation steps.

This guide provides a theoretical solubility landscape based on structural analogs, a validated experimental protocol for precise solubility determination, and the thermodynamic framework required to model this data for process scale-up.

Chemical Profile & Theoretical Solubility Landscape

Structural Analysis

The molecule contains three distinct functional regions that dictate its interaction with solvents:

  • Hydrophobic Core: The brominated benzene ring increases lipophilicity compared to the non-brominated precursor.

  • H-Bond Donors/Acceptors: The acetamido (-NHCOCH3) and hydroxyl (-OH) groups facilitate strong hydrogen bonding, making the compound capable of specific interactions with polar protic solvents.

  • Ester Moiety: The methyl ester (-COOCH3) allows for dipole-dipole interactions with aprotic solvents.

Predicted Solubility Behavior (Analog-Based)

In the absence of a public thermodynamic database for this specific intermediate, solubility behavior is extrapolated from its closest structural analog, Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6), and the parent scaffold Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1).

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol, IPAModerate to High (Temp. Dependent)H-bonding with hydroxyl/amido groups. Solubility increases significantly with

.
Ketones/Esters Acetone, Ethyl AcetateModerate Good for crystallization; solubility drops sharply with cooling.
Chlorinated Dichloromethane, ChloroformModerate Van der Waals & weak polar interactions.
Non-Polar n-Hexane, TolueneVery Low Lack of polar interaction sites; useful as anti-solvents.
Water WaterInsoluble/Sparingly Hydrophobic aromatic ring dominates; high lattice energy.

Thermodynamic Modeling Framework

To optimize crystallization, experimental solubility data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of salicylate derivatives.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

From the Apelblat parameters, the enthalpy (


) and entropy (

) of solution can be derived to understand the dissolution mechanism:



  • Positive

    
     : Endothermic dissolution (Solubility increases with temperature).
    
  • Positive

    
     : Entropy-driven process.
    

Experimental Protocol: Laser Dynamic Method

For researchers needing precise data, the Laser Dynamic Method is superior to the static shake-flask method due to speed and reproducibility.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the solubility curve.

Solubility_Workflow Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Stirring at T ± 0.05 K) Prep->Equil Heat to T1 Equil->Equil Undissolved? Add Solvent Laser Laser Monitoring (Transmissivity Detection) Equil->Laser Continuous Loop Dissolution Dissolution Point (Transmissivity max) Laser->Dissolution Clear Solution Analysis HPLC/Gravimetric Quantification Dissolution->Analysis Sampling Model Apelblat Regression (Data Fitting) Analysis->Model x vs T Data Model->Equil Next Temp (T2)

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Step-by-Step Protocol
  • Setup : Equip a jacketed glass vessel with a mechanical stirrer and a laser monitoring system (e.g., DynoChem or custom laser diode setup).

  • Loading : Add a known mass (

    
    ) of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate and a widely known initial mass (
    
    
    
    ) of solvent.
  • Temperature Control : Set the thermostat to the starting temperature (e.g., 278.15 K).

  • Dissolution : Add solvent incrementally (dynamic method) or increase temperature (polythermal method) until the laser transmissivity maximizes (indicating total dissolution).

  • Verification : Confirm concentration via HPLC (C18 column, Methanol/Water mobile phase, UV 254 nm).

  • Repeat : Repeat for temperatures 278.15 K to 323.15 K in 5 K intervals.

Process Application: Purification Strategy

The solubility difference between the target 5-bromo compound and its impurities (unreacted 4-acetamido-2-hydroxybenzoate and dibromo by-products) drives the purification logic.

Solvent Selection Logic
  • Reaction Solvent : Acetic Acid or Methanol . The bromination is often performed in these solvents.

  • Recrystallization Solvent : Ethanol/Water or Ethyl Acetate .

    • Why? The compound shows a steep solubility curve in Ethanol (high at boiling, low at room temp), maximizing recovery yield.

    • Anti-solvent: Water can be added to the Ethanol solution to force precipitation (Cooling + Anti-solvent crystallization).

Purification Workflow

Purification_Logic Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolution (Hot Ethanol, 70°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (10°C/hour -> 5°C) Filter->Cool Supersaturation Isolate Filtration & Drying Cool->Isolate Crystal Growth Isolate->Dissolve Recrystallize if Purity < 99% Pure Pure Product (>99.5%) Isolate->Pure

Figure 2: Recrystallization logic based on temperature-dependent solubility profiles.

References

  • Analog Solubility Data : Nordström, F. L., & Rasmuson, A. C. (2006). Polymorphism and thermodynamics of m-hydroxybenzoic acid. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Thermodynamic Modeling : Journal of Chemical & Engineering Data. (2023). Exploring the Dissolution Behavior of m-Hydroxybenzoic Acid using Modified Apelblat Model. Retrieved from [Link]

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate melting point data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS 89481-86-7), a critical intermediate in the synthesis of benzamide pharmacophores such as Bromopride.[1]

Synthesis, Characterization, and Melting Point Determination[1][2]

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (Methyl 4-acetamido-5-bromosalicylate) is a key regioselective intermediate used in the development of substituted benzamide drugs.[1][2] Its structural integrity is defined by the precise placement of a bromine atom at the C5 position, governed by the directing effects of the acetamido and hydroxyl groups during electrophilic aromatic substitution.[3]

This guide provides a robust framework for the synthesis, purification, and thermal characterization of this compound.[3] While specific melting point (MP) data for this intermediate is often proprietary or variable based on recrystallization solvents, this document provides the authoritative protocol for its generation and benchmarks against structurally homologous standards.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyData / Specification
IUPAC Name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Common Name Methyl 4-acetamido-5-bromosalicylate
CAS Number 89481-86-7
Molecular Formula C₁₀H₁₀BrNO₄
Molecular Weight 288.09 g/mol
Physical State Solid (Crystalline powder)
Color White to off-white / Pale yellow
Melting Point Experimental Determination Required (See Section 4)Analog Reference:[1][2][4] Methyl 4-acetamido-5-chloro-2-methoxybenzoate (MP: 153–156 °C)
Solubility Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.Sparingly soluble in water.[1][2]
Structural Analysis

The molecule features three functional groups on the benzene ring that dictate its reactivity and solid-state properties:

  • Hydroxyl (-OH, C2): Forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester, stabilizing the structure and influencing the melting point.[3]

  • Acetamido (-NHAc, C4): A strong ortho/para director that, in conjunction with the ortho/para directing -OH group, directs electrophilic bromination to the C5 position.[1]

  • Methyl Ester (-COOMe, C1): A meta director (deactivating), reinforcing substitution at C5.[3]

Synthesis & Purification Protocol

To obtain high-purity material for accurate melting point determination, the following 2-step synthesis from methyl 4-aminosalicylate is recommended.

Step 1: Acetylation

Objective: Protect the amine to prevent oxidation and direct subsequent bromination.[1]

  • Reagents: Methyl 4-amino-2-hydroxybenzoate (1.0 eq), Acetic Anhydride (1.1 eq), DCM (Solvent).[1][2]

  • Protocol: Dissolve the amine in DCM. Add acetic anhydride dropwise at 0–5 °C. Stir at room temperature (RT) for 2 hours.

  • Purification: Concentrate and recrystallize from Ethanol/Water.

  • Intermediate: Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1).[1][2]

Step 2: Regioselective Bromination

Objective: Introduce bromine at C5 with high selectivity.[1]

  • Reagents: Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid or DCM.[1][2]
    
  • Protocol:

    • Dissolve the acetamido intermediate in Glacial Acetic Acid.

    • Cool to 10–15 °C . Critical: Higher temperatures may lead to poly-bromination or oxidation.[1]

    • Add

      
       solution dropwise over 30 minutes.
      
    • Stir at RT for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]

    • Quench: Pour into ice water containing Sodium Bisulfite (to neutralize excess

      
      ).
      
    • Isolation: Filter the precipitate. Wash with cold water.[5]

  • Purification (Crucial for MP): Recrystallize from Methanol or Ethanol .[3] Impurities significantly depress the melting point.

Melting Point Determination Protocol

Since the exact melting point depends on the polymorphic form and solvent of crystallization, researchers must validate their synthesized batch using the following self-validating workflow.

Method A: Capillary Melting Point (Standard)[3]
  • Preparation: Dry the recrystallized sample under vacuum at 40 °C for 12 hours to remove solvent inclusions.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube.

  • Ramp: Heat rapidly to 130 °C, then ramp at 1 °C/min .

  • Observation: Record the onset (liquefaction) and meniscus point (clear liquid).

    • Expected Range:160 – 175 °C (Estimated based on the chloro-methoxy analog MP of 153-156 °C and the hydrogen-bonding potential of the free phenol).[1]

Method B: Differential Scanning Calorimetry (DSC)

For drug development files, DSC is required to identify polymorphs.[3]

  • Parameters: Heat from 40 °C to 250 °C at 10 °C/min under

    
     purge.
    
  • Success Criteria: A single sharp endothermic peak indicates high purity. A broad peak suggests solvates or impurities.[1]

Analytical Characterization Logic

Confirm the identity of the solid before relying on the melting point data.

  • ¹H-NMR (DMSO-d₆):

    • Look for two singlets in the aromatic region (C3-H and C6-H) indicating para substitution relative to each other (1,2,4,5-substitution pattern).[1]

    • C3-H (ortho to OH/NHAc) will be shielded relative to C6-H.[1]

  • Mass Spectrometry (ESI+):

    • Observe parent ion

      
       (1:1 isotopic ratio for Br).[3]
      
Process Visualization (Graphviz)[1][3]

SynthesisWorkflow cluster_0 Stage 1: Acetylation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Validation Start Methyl 4-aminosalicylate (CAS 4136-97-4) Inter1 Methyl 4-acetamidosalicylate (CAS 4093-28-1) Start->Inter1 Acetylation Reagent1 Acetic Anhydride DCM, 0-5°C Reagent1->Inter1 Target Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS 89481-86-7) Inter1->Target Electrophilic Subst. (C5) Reagent2 Br2 / Acetic Acid 10-15°C (Regiocontrol) Reagent2->Target Analysis MP Determination (Target: >150°C) NMR / DSC Target->Analysis Recrystallization

Caption: Synthesis pathway for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate highlighting regiocontrol.

References
  • Google Patents. (2017).[3] CN107337658A: Synthetic method of Prucalopride intermediates.[1] (Describes bromination of acetamido-salicylates). Retrieved from

Sources

Mechanistic and Synthetic Divergence: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate vs. its Methoxy Analog in Benzamide Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of substituted benzamide therapeutics—specifically orthopramides like the antiemetic and dopamine antagonist bromopride—the structural integrity of the aromatic core is non-negotiable. This technical guide explores the critical divergence between two closely related chemical entities: Methyl 4-acetamido-5-bromo-2-methoxybenzoate (the target intermediate) and Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (its unmethylated analog).

While separated by a single methyl group, the methoxy analog serves as the foundational Active Pharmaceutical Ingredient (API) precursor [1], whereas the hydroxy analog emerges as a persistent, conformation-altering impurity [2]. Understanding the synthetic causality, physicochemical differences, and pharmacological impact of these two compounds is essential for researchers and process chemists optimizing API workflows.

Physicochemical and Structural Comparison

The fundamental difference between these two compounds lies at the C2 position of the benzoic acid derivative. The presence of a methoxy (-OCH₃) versus a phenolic hydroxyl (-OH) group drastically alters the molecule's hydrogen-bonding network, lipophilicity, and downstream reactivity.

Quantitative Data Summary
PropertyMethoxy Analog (Target API Precursor)Hydroxy Analog (Process Impurity)
CAS Number 4093-34-989481-86-7
Molecular Formula C₁₁H₁₂BrNO₄C₁₀H₁₀BrNO₄
Molecular Weight 302.12 g/mol 288.09 g/mol
C2 Functional Group Methoxy (-OCH₃)Phenolic Hydroxyl (-OH)
H-Bond Donors 1 (Amide NH)2 (Amide NH, Phenolic OH)
H-Bond Acceptors 44
Role in Synthesis Primary Intermediate for BromoprideAPI Impurity (Bromopride Impurity B/7)

Data synthesized from established chemical reference standards [1] [3].

Synthetic Workflow and Causality of Divergence

The synthesis of bromopride typically begins with 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) [4]. The transformation into the highly substituted target requires a sequence of acetylation, esterification, O-alkylation (methylation), and electrophilic aromatic bromination.

The divergence between the methoxy and hydroxy analogs occurs during the alkylation phase. When treating the intermediate (4-acetamido-2-hydroxybenzoic acid) with a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (K₂CO₃), the carboxylic acid is readily esterified. However, the phenolic hydroxyl group is less nucleophilic. If the reaction is kinetically starved (insufficient time, temperature, or methylating equivalents), the O-alkylation fails to reach completion. Subsequent bromination of this mixed batch yields both the target methoxy analog and the variant hydroxy analog [4].

G A 4-Aminosalicylic Acid B Acetylation (Ac2O) A->B C 4-Acetamido-2-hydroxybenzoic acid B->C D Methylation (MeI / K2CO3) C->D E Incomplete O-Alkylation D->E Partial F Methyl 4-acetamido- 2-methoxybenzoate D->F Complete G Methyl 4-acetamido- 2-hydroxybenzoate E->G H Bromination (Br2) F->H I Bromination (Br2) G->I J Methoxy Analog (Target) CAS: 4093-34-9 H->J K Hydroxy Analog (Impurity) CAS: 89481-86-7 I->K

Synthetic divergence of methoxy and hydroxy analogs during API development.

Self-Validating Experimental Protocol: Synthesis & Isolation

To prevent the carryover of the hydroxy analog (CAS 89481-86-7) into the final API, the following self-validating protocol utilizes In-Process Controls (IPC) to ensure complete O-methylation prior to bromination.

Step 1: Acetylation and Esterification/O-Alkylation
  • Charge the Reactor: Suspend 4-aminosalicylic acid (1.0 eq) in water and add sodium hydroxide to dissolve.

  • Acetylation: Dropwise add acetic anhydride (1.1 eq) at 60-65°C. Stir for 2 hours to yield 4-acetamido-2-hydroxybenzoic acid [4].

  • Alkylation: Transfer the intermediate to a dry solvent (e.g., DMF). Add anhydrous K₂CO₃ (3.0 eq) to fully deprotonate both the carboxylate and phenoxide ions.

  • Methylation: Slowly add methyl iodide (2.5 eq). The excess ensures the less nucleophilic phenoxide is fully methylated. Stir at 40°C for 12 hours.

  • IPC Self-Validation (Crucial): Sample the reaction and analyze via HPLC-UV (254 nm). The protocol is self-validating: do not proceed until the peak corresponding to the hydroxy intermediate (< 0.5% AUC) is entirely replaced by the less polar methoxy intermediate. This guarantees the exclusion of the hydroxy analog precursor.

Step 2: Electrophilic Aromatic Bromination
  • Preparation: Dissolve the validated methyl 4-acetamido-2-methoxybenzoate in glacial acetic acid.

  • Bromination: Add a solution of Br₂ (1.05 eq) in acetic acid dropwise at 20°C. The electron-donating methoxy and acetamido groups synergistically direct the electrophile to the C5 position.

  • Quenching & Isolation: Quench with aqueous sodium bisulfite to neutralize unreacted bromine. Filter the resulting precipitate.

  • Final Validation: LC-MS analysis will confirm the target mass of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (m/z ~302) [1]. Any trace of the hydroxy analog (m/z ~288) indicates a failure in the Step 1 IPC [3].

Mechanistic Implications in Pharmacology

Why is the pharmaceutical industry so rigid about eliminating the hydroxy analog? The answer lies in 3D receptor pharmacodynamics.

Bromopride and related benzamides exert their antiemetic effects by antagonizing Dopamine D2 receptors in the chemoreceptor trigger zone. For binding to occur, the drug molecule must adopt a specific coplanar conformation.

In the methoxy analog , the oxygen atom of the C2-methoxy group acts as a hydrogen-bond acceptor, forming a strong intramolecular hydrogen bond with the N-H of the adjacent amide group. This locks the side chain into a "pseudo-six-membered ring," keeping the aromatic ring and the amide plane strictly coplanar.

Conversely, in the hydroxy analog , the C2-OH group acts as a hydrogen-bond donor, preferentially bonding with the carbonyl oxygen of the amide or ester. This fundamentally alters the rotational freedom and 3D geometry of the molecule, destroying the coplanar pseudo-ring and resulting in a near-total loss of D2 receptor affinity.

G A 2-Methoxy Group C H-Bond with Amide NH A->C B 2-Hydroxy Group D H-Bond with Carbonyl O B->D E Coplanar Pseudo-Ring C->E F Altered 3D Geometry D->F G D2 Receptor Antagonism E->G H Loss of Target Affinity F->H

Conformational impact of C2 substitution on Dopamine D2 receptor affinity.

Conclusion

The distinction between Methyl 4-acetamido-5-bromo-2-hydroxybenzoate and its methoxy analog is a textbook example of how a single functional group dictates both synthetic fate and pharmacological viability. By enforcing strict stoichiometric controls and HPLC-validated checkpoints during the O-alkylation phase, process chemists can successfully suppress the hydroxy impurity, ensuring the structural fidelity required for potent benzamide therapeutics.

References

  • Axios Research. Bromopride Impurity B - CAS 4093-34-9. Retrieved from[Link]

  • Ministry of Environment, Forest and Climate Change (India). FORM I {FOR AMENDMENT IN ENVIRONMENT CLEARANCE} - Manufacturing Process of Proposed Product: Bromopride. Retrieved from[Link]

Technical Whitepaper: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis, Orthogonal Reactivity, and API Development

Executive Summary & Chemical Identity

In modern drug discovery, the efficiency of analog synthesis relies heavily on the selection of versatile, multi-functionalized scaffolds. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) is a premier tetrasubstituted benzene derivative designed specifically for modular active pharmaceutical ingredient (API) construction[1]. While not directly indexed under a standalone PubChem CID in standard primary literature, its CAS registry serves as the definitive identifier across global chemical databases[2].

With a molecular formula of C10H10BrNO4 and a molecular weight of 288.09 g/mol , this compound presents four distinct, orthogonally reactive functional groups[3]. This whitepaper dissects its structural logic, provides a self-validating synthetic methodology, and outlines its analytical profile for researchers engaged in complex heterocyclic synthesis.

Orthogonal Reactivity: The "Swiss Army Knife" Scaffold

The strategic value of this molecule lies in the differential reactivity of its four substituents. A Senior Application Scientist recognizes that true synthetic power comes from the ability to manipulate one functional group without requiring the protection/deprotection of the others.

  • C5-Bromo Position: Serves as the primary site for carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

  • C2-Hydroxyl Group: Acts as a nucleophile for etherification (Mitsunobu reactions, alkylations) or can be converted into a triflate to serve as a secondary cross-coupling site once the C5-bromo is exhausted.

  • C4-Acetamido Group: Protects the highly reactive aniline core. It can be selectively hydrolyzed back to a primary amine for subsequent amide coupling, urea formation, or reductive amination.

  • C1-Methyl Ester: A stable carboxylate protecting group that can be saponified to a free acid, reduced to a benzyl alcohol, or directly converted into an amide.

Reactivity Core Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) Site1 C5-Bromo Position Core->Site1 Site2 C2-Hydroxyl Group Core->Site2 Site3 Methyl Ester Core->Site3 Site4 Acetamido Group Core->Site4 Action1 Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald) Site1->Action1 Action2 Alkylation / Triflation (Etherification / Activation) Site2->Action2 Action3 Saponification / Reduction (Carboxyl Derivatization) Site3->Action3 Action4 Deprotection / Alkylation (Amine Derivatization) Site4->Action4

Orthogonal reactivity profile of the tetrasubstituted benzene scaffold.

Self-Validating Synthetic Methodology

To ensure trustworthiness and reproducibility, the following 3-step protocol from 4-amino-2-hydroxybenzoic acid is designed as a self-validating system . Each step includes specific mechanistic causality and internal analytical checks to verify success before proceeding.

Step 1: Fischer Esterification
  • Causality: The free carboxylic acid of the starting material is poorly soluble and prone to decarboxylation. Converting it to a methyl ester masks the acidic proton, vastly improving solubility in organic solvents for subsequent steps.

  • Protocol: Suspend 4-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 (0.1 eq). Reflux for 12 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar, streaking baseline spot (free acid) and the emergence of a tight, higher

    
     spot validates successful esterification.
    
Step 2: N-Acetylation
  • Causality: The free aniline nitrogen is highly nucleophilic and susceptible to oxidation. If left unprotected, the subsequent bromination step would result in uncontrolled di- or tri-bromination. Acetylation dampens this nucleophilicity through resonance, ensuring strict mono-bromination.

  • Protocol: Dissolve the Step 1 intermediate in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Dropwise, add acetic anhydride (1.1 eq). Warm to room temperature and stir for 4 hours. Quench with water, wash with 1M HCl (to remove pyridine), extract with DCM, and concentrate.

  • Self-Validation: The reaction's success is validated by

    
    H NMR; the broad aniline -NH
    
    
    
    peak (~5.0 ppm) is replaced by a sharp amide -NH singlet (~9.8 ppm) and a new acetyl methyl singlet (~2.1 ppm).
Step 3: Regioselective Bromination
  • Causality: The C2-hydroxyl and C4-acetamido groups are strong ortho/para directors. The C5 position is uniquely situated para to the hydroxyl and ortho to the acetamido group, experiencing synergistic electron donation. This makes C5 the most nucleophilic site on the ring. Using N-Bromosuccinimide (NBS) provides a mild, controlled electrophilic bromine source, avoiding the harsh, over-reactive conditions of Br

    
     gas.
    
  • Protocol: Dissolve the acetylated intermediate in anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C. Add NBS (1.05 eq) portion-wise in the dark. Stir for 2 hours at room temperature. Quench with 10% aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to destroy excess NBS. Precipitate the product by adding cold water, filter, and recrystallize from ethanol.
  • Self-Validation: LC-MS monitoring is critical here. The emergence of a 1:1 isotopic doublet at m/z 288.0 and 290.0[M+H]

    
     explicitly validates the incorporation of a single bromine atom, ruling out over-bromination.
    

Synthesis SM 4-Amino-2-hydroxy- benzoic acid Int1 Methyl 4-amino-2- hydroxybenzoate SM->Int1 MeOH, H2SO4 Reflux (Esterification) Int2 Methyl 4-acetamido-2- hydroxybenzoate Int1->Int2 Ac2O, Pyridine 0°C to RT (Acetylation) Prod Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate Int2->Prod NBS, DMF Regioselective Bromination

Three-step synthetic workflow from 4-amino-2-hydroxybenzoic acid.

Analytical Profiling & Quantitative Data

To ensure the integrity of the synthesized or procured scaffold, rigorous analytical profiling is required. High-purity standards (≥95-97%) are mandatory before utilizing this compound in sensitive downstream catalytic cycles.

Table 1: Expected Analytical Profile

ParameterSpecification / Expected Value
Chemical Name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
CAS Registry Number 89481-86-7
Molecular Formula C10H10BrNO4
Molecular Weight 288.09 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 97.0%
LC-MS (ESI+) m/z 288.0 [M+H]

, 290.0[M+2+H]

(1:1 isotopic ratio)

H NMR (DMSO-d6, 400 MHz)

10.5 (s, 1H, -OH), 9.8 (s, 1H, -NH), 8.0 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH

), 2.1 (s, 3H, -COCH

)

Table 2: Reaction Stoichiometry & Yield Metrics (Theoretical)

Reagent / IntermediateMW ( g/mol )EquivalentsRoleExpected Yield
4-Amino-2-hydroxybenzoic acid153.141.00Starting MaterialN/A
Methanol32.04SolventReactant / Solvent> 90% (Step 1)
Acetic Anhydride102.091.10Acetylating Agent> 85% (Step 2)
N-Bromosuccinimide (NBS)177.981.05Electrophile> 80% (Step 3)
Final Target Scaffold 288.09 - API Building Block ~60% (Overall)

Applications in Advanced API Development

In drug discovery, Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is rarely the final drug; rather, it is a foundational architecture. By leveraging the C5-bromo position, medicinal chemists can rapidly generate libraries of biaryl compounds via Suzuki couplings with various boronic acids. Subsequent intramolecular cyclizations—often utilizing the adjacent C4-amine (post-deprotection) or the C2-hydroxyl—allow for the construction of complex benzoxazoles, benzimidazoles, and quinolinones. These heterocyclic motifs are highly privileged structures in the development of kinase inhibitors, targeted oncology therapeutics, and novel anti-inflammatory agents.

References

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (Target 3 ) from Methyl 4-aminosalicylate (Starting Material 1 ). This transformation is a critical sequence in the manufacturing of benzamide-based gastroprokinetic agents (e.g., Bromopride, Clebopride) and specific antitubercular derivatives.

The synthesis overcomes two primary challenges:

  • Chemoselectivity: Acetylating the aniline nitrogen without esterifying the phenolic oxygen.

  • Regioselectivity: Directing the bromine atom exclusively to the C5 position while avoiding C3 substitution or poly-bromination.

Retrosynthetic Analysis & Chemical Strategy

The synthesis is designed as a two-step linear sequence. We prioritize N-acetylation prior to bromination .

Strategic Rationale
  • Why Acetylate First? The free amine in methyl 4-aminosalicylate is highly susceptible to oxidation. Furthermore, the free amine is a potent activator that often leads to uncontrollable poly-bromination. Converting the amine to an acetamide (-NHAc ) moderates ring activation and introduces steric bulk, which helps shield the C3 position.

  • Regiocontrol (Step 2): The C5 position is electronically favored for Electrophilic Aromatic Substitution (EAS) due to the cooperative directing effects of the C2-hydroxyl (ortho/para director) and the C4-acetamide (ortho/para director). The C3 position is sterically hindered, sandwiched between the hydroxyl and acetamide groups.

Reaction Pathway Visualization

SynthesisPath cluster_regio Regioselectivity Logic (Step 2) SM Methyl 4-aminosalicylate (SM) Int Methyl 4-acetamidosalicylate (Intermediate) SM->Int Step 1: N-Acetylation (AcCl, EtOAc/H2O) Prod Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate (Target) Int->Prod Step 2: Bromination (Br2, AcOH) C3 C3 Position: Sterically Blocked Int->C3 Minor/Trace C5 C5 Position: Electronically Favored (Ortho to NHAc, Para to OH) Int->C5 Major Product

Figure 1: Synthetic pathway and regioselectivity logic for the transformation of Methyl 4-aminosalicylate.

Experimental Protocols

Step 1: Chemoselective N-Acetylation

Objective: Convert Methyl 4-aminosalicylate to Methyl 4-acetamido-2-hydroxybenzoate. Method: Schotten-Baumann conditions (Biphasic).

Rationale: While refluxing in acetic anhydride is common, it often leads to O-acetylation (ester formation) requiring a hydrolysis step. The biphasic method using Acetyl Chloride (AcCl) allows for strict temperature control, ensuring exclusive N-acetylation due to the higher nucleophilicity of the amine compared to the phenol.

Materials
ReagentEquiv.MWFunction
Methyl 4-aminosalicylate 1.0167.16Substrate
Acetyl Chloride 1.178.50Acylating Agent
Sodium Bicarbonate 1.284.01Acid Scavenger
Ethyl Acetate (EtOAc) --Solvent (Organic)
Water --Solvent (Aqueous)
Procedure
  • Dissolution: In a 3-neck round bottom flask equipped with an overhead stirrer and thermometer, dissolve Methyl 4-aminosalicylate (10.0 g, 59.8 mmol) in EtOAc (150 mL).

  • Base Addition: Add a solution of NaHCO₃ (6.0 g, 71.4 mmol) in Water (50 mL). The mixture will form a biphasic system.

  • Cooling: Cool the mixture to 0–5 °C using an ice bath.

  • Acylation: Add Acetyl Chloride (4.7 mL, 65.8 mmol) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 10 °C to prevent O-acetylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up:

    • Separate the layers.[1][2][3]

    • Wash the organic layer with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄.[1][3][4]

    • Concentrate under reduced pressure to yield an off-white solid.

  • Purification: Usually not required. If necessary, recrystallize from Ethanol.

Expected Yield: 95–99% Data: ¹H NMR should show a singlet ~2.1 ppm (COCH₃) and retention of the phenolic proton ~10.8 ppm (broad).

Step 2: Regioselective Bromination

Objective: Brominate the C5 position to yield Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. Method: Electrophilic Aromatic Substitution using Bromine in Acetic Acid.

Rationale: Glacial acetic acid serves as a polar, protic solvent that stabilizes the reaction intermediate. The moderate activating power of the acetamide directs the bromine ortho to itself (C5), which reinforces the para-directing effect of the hydroxyl group.

Materials
ReagentEquiv.MWFunction
Methyl 4-acetamidosalicylate 1.0209.20Substrate
Bromine (Br₂) 1.05159.81Electrophile
Glacial Acetic Acid --Solvent
Sodium Bisulfite (aq) --Quenching Agent
Procedure
  • Setup: Place Methyl 4-acetamidosalicylate (10.0 g, 47.8 mmol) in a flask and add Glacial Acetic Acid (100 mL). Stir until fully dissolved.

  • Bromine Preparation: Prepare a solution of Bromine (2.55 mL, 50.2 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Cool the substrate solution to 15 °C . Add the Bromine solution dropwise over 45 minutes.

    • Note: The solution will turn reddish-brown.

  • Reaction: Stir at room temperature for 3–4 hours.

    • Endpoint: The reaction is complete when the starting material is consumed (TLC). A thick precipitate often forms as the brominated product is less soluble.

  • Quenching: Pour the reaction mixture into Ice Water (300 mL) containing Sodium Bisulfite (1.0 g) to quench excess bromine (color change from red/orange to yellow/white).

  • Isolation: Filter the precipitate via vacuum filtration.

  • Washing: Wash the filter cake copiously with cold water to remove residual acetic acid.

  • Drying: Dry the solid in a vacuum oven at 50 °C.

Expected Yield: 85–90% Appearance: White to pale cream powder.

Analytical Validation (QC Criteria)

To confirm the identity and purity of the final product, the following spectroscopic signatures must be verified.

TechniqueParameterExpected ResultInterpretation
¹H NMR Aromatic RegionTwo SingletsSignals at C3-H and C6-H will appear as singlets (para-relationship, J < 1Hz). Absence of ortho-coupling confirms substitution pattern.
¹H NMR Shift ChangeLoss of C5-HDisappearance of the multiplet/doublet corresponding to the C5 proton in the starting material.
Mass Spec Isotope PatternM+ and M+2 (1:1)Characteristic Br⁷⁹/Br⁸¹ doublet pattern confirming mono-bromination.
Melting Point Range>180 °CSharp melting point indicates high purity.

Safety & Troubleshooting

Critical Safety Hazards
  • Bromine (Br₂): Highly toxic and corrosive. Causes severe burns. Must be handled in a functioning fume hood.[1] Neutralize spills immediately with sodium thiosulfate.

  • Acetyl Chloride: Reacts violently with water. Handle under inert atmosphere if possible, though the biphasic protocol mitigates this by controlled addition.

Troubleshooting Guide
  • Issue: O-Acetylation observed (Ester formation).

    • Cause: Temperature too high during AcCl addition or pH too high.

    • Fix: Keep T < 5 °C. Ensure slow addition.

  • Issue: Di-bromination (3,5-dibromo species). [5]

    • Cause: Excess bromine or reaction time too long.

    • Fix: Strictly limit Br₂ to 1.05 equivalents. Monitor TLC closely.

  • Issue: Product colored (Yellow/Orange).

    • Cause: Trapped free bromine.

    • Fix: Wash filter cake with additional sodium bisulfite solution.

References

  • Citation for Step 1: Validates the high-yield synthesis of the acetamido intermedi
  • National Institutes of Health (NIH). (2010). Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design. PMC2933615. Retrieved October 26, 2023, from [Link]

    • Citation for Scaffold: Provides context on the stability and modification of methyl 4-aminosalicylate deriv
  • Google Patents. (2012). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Citation for Analog: Validates the existence and stability of highly substituted benzamide precursors in this class.

Sources

Bromination of Methyl 4-acetamido-2-hydroxybenzoate protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of Methyl 4-acetamido-2-hydroxybenzoate

Abstract

This application note details the protocol for the regioselective monobromination of Methyl 4-acetamido-2-hydroxybenzoate (Methyl 4-acetylaminosalicylate). The transformation targets the C-5 position, leveraging the synergistic directing effects of the hydroxyl and acetamido groups while avoiding the sterically crowded C-3 position. Two methods are presented: a standard industrial approach using elemental bromine (


) in glacial acetic acid, and a milder, "green" alternative using N-Bromosuccinimide (NBS).

Introduction & Mechanistic Rationale

Substrate Analysis: The starting material, Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1), presents a classic case of competing directing groups in Electrophilic Aromatic Substitution (SEAr).

  • -OH (Position 2): Strongly activating, ortho/para director.

  • -NHCOMe (Position 4): Moderately activating, ortho/para director.

  • -COOMe (Position 1): Deactivating, meta director.

Regioselectivity Logic:

  • Position 3: Activated by both -OH (ortho) and -NHCOMe (ortho). However, it is sterically hindered, sandwiched between the hydroxyl and the bulky acetamido group.

  • Position 5: Activated by -OH (para) and -NHCOMe (ortho). It is significantly less sterically hindered than C-3.

  • Position 6: Deactivated by the ortho ester group and meta to the activating groups.

Experimental Protocols

Method A: Standard Bromination (Bromine/Acetic Acid)

Best for scale-up and high atom economy.

Reagents:

  • Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Sodium Bisulfite (

    
    ) (Quenching agent)[1]
    

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas trap (to neutralize HBr), dissolve 10.0 g (47.8 mmol) of Methyl 4-acetamido-2-hydroxybenzoate in 120 mL of glacial acetic acid. Stir at room temperature until a clear solution is obtained.

  • Cooling: Cool the solution to 10–15°C using a water/ice bath. Note: Do not freeze the acetic acid (MP 16.6°C).

  • Addition: Dilute 2.56 mL (7.96 g, 50.0 mmol) of elemental bromine in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes.

    • Observation: The deep red color of bromine should dissipate rapidly upon contact with the reaction mixture, indicating fast consumption.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours . Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][3][4]

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 2.0 g of Sodium Bisulfite. Stir vigorously for 30 minutes. The bisulfite neutralizes any unreacted bromine (turning the solution from orange to colorless).

  • Isolation: The product will precipitate as a white to off-white solid. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol (95%) or Methanol/Water to yield white needles.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Typical Yield: 85–92%

Method B: Mild Bromination (NBS/Acetonitrile)

Best for lab-scale synthesis avoiding liquid bromine hazards.

Reagents:

  • Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or DMF (Solvent)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq, Catalyst - optional)

Protocol:

  • Setup: Dissolve 1.0 g (4.78 mmol) of the substrate in 15 mL of Acetonitrile.

  • Addition: Add 0.89 g (5.0 mmol) of NBS in one portion. (Optional: Add 80 mg of pTsOH to accelerate the reaction).

  • Reaction: Stir at 25°C for 4–6 hours.

    • Mechanism:[2][5][6][7] The reaction is driven by the formation of succinimide.

  • Workup: Evaporate the acetonitrile under reduced pressure.

  • Partition: Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove succinimide.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize as described in Method A.

Typical Yield: 80–88%

Analytical Characterization (Expected Data)

ParameterMethyl 4-acetamido-2-hydroxybenzoate (SM)Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (Product)
Molecular Weight 209.20 g/mol 288.10 g/mol
Appearance White/Tan PowderWhite Needles/Solid
Melting Point 146–147°C>170°C (Expected increase due to halogen)
1H NMR (DMSO-d6)

7.78 (d, H-6), 7.23 (s, H-3), 7.10 (d, H-5)

7.95 (s, 1H, H-6), 7.35 (s, 1H, H-3)
Key NMR Feature Ortho coupling (

Hz) between H-5/H-6
Loss of H-5; H-6 becomes a singlet.
Mass Spec (ESI)

210


288/290

(1:1 Isotopic Pattern)

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the directing effects leading to C-5 substitution.

G cluster_0 Substrate Analysis cluster_1 Transition State SM Methyl 4-acetamido- 2-hydroxybenzoate (CAS 4093-28-1) Directing Directing Effects: -OH (C2): Ortho/Para -> C3, C5 -NHAc (C4): Ortho/Para -> C3, C5 -COOMe (C1): Meta -> C3, C5 SM->Directing Steric C3 Position: Sterically Hindered (Blocked) SM->Steric Minor Pathway Active C5 Position: Electronically Activated Sterically Accessible SM->Active Major Pathway (Br+ Attack) Product Product: Methyl 4-acetamido- 5-bromo-2-hydroxybenzoate (CAS 89481-86-7) Active->Product -HBr

Caption: Mechanistic pathway showing the synergistic directing effects favoring C-5 bromination over the sterically hindered C-3 position.

Figure 2: Experimental Workflow (Method A)

Step-by-step flowchart for the standard bromine protocol.

Workflow Start Start: 10g Substrate in 120mL AcOH Cool Cool to 10-15°C Start->Cool AddBr Add Br2 (1.05 eq) in AcOH dropwise Cool->AddBr React Stir 2-3h @ RT Monitor by TLC AddBr->React Quench Quench into Ice Water + NaHSO3 React->Quench Filter Filter Precipitate Wash with Water Quench->Filter Recryst Recrystallize (EtOH or MeOH/H2O) Filter->Recryst Final Pure Product (White Needles) Recryst->Final

Caption: Operational workflow for the bromination using elemental bromine in acetic acid.

Troubleshooting & Optimization

  • Issue: Formation of 3,5-dibromo product.

    • Cause: Excess bromine or high temperature.

    • Solution: Strictly control stoichiometry (1.05 eq max) and maintain temperature <25°C.

  • Issue: Low Yield/Sticky Solid.

    • Cause: Incomplete precipitation or trapped acetic acid.

    • Solution: Ensure the quench volume is at least 5x the reaction volume. Vigorous stirring during quenching creates a finer, filterable precipitate.

  • Issue: Solubility.

    • Solution: If the substrate does not dissolve in AcOH at RT, warm slightly to 40°C then cool back down before adding bromine. The reaction can also be run in DCM/MeOH mixtures if AcOH is undesirable.

References

  • ChemicalBook. Methyl 4-acetamido-2-hydroxybenzoate Properties and Synthesis. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (Analogous Halogenation). CID 13329485. Retrieved from .

  • Bide Pharm. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS 89481-86-7) Product Entry.[8][9] Retrieved from .

  • Jadhav, G. V., & Aslam, M. (1946). Bromination of Compounds Containing Two Aromatic Nuclei.[1] Proceedings of the Indian Academy of Sciences - Section A. (Demonstrates ortho-bromination relative to phenol). Retrieved from .

  • BenchChem. Application Notes for Bromination of Hydroxyacetophenones. (General protocols for activated phenol bromination). Retrieved from .

Sources

Synthesis and Utilization of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate in Substituted Benzamide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction & Pharmacological Context

Substituted benzamides, such as Bromopride and Metoclopramide, are cornerstone therapeutics in gastroenterology. They function primarily as dopamine D2 receptor antagonists in the enteric nervous system and the chemoreceptor trigger zone, providing potent gastroprokinetic and antiemetic effects ([1]). The commercial synthesis of these active pharmaceutical ingredients (APIs) relies heavily on precisely functionalized benzoic acid derivatives.

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS 89481-86-7) ([2]) serves as a critical, high-value intermediate in this synthetic pathway. The molecule is pre-configured with the necessary regiochemistry required for downstream API coupling: an acetamido protecting group at C4, a bromine atom at C5, and a reactive hydroxyl group at C2.

Mechanistic Rationale: The Causality of Intermediate Design

In pharmaceutical synthesis, every functional group must serve a strategic purpose. The design of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a masterclass in protective and directing group chemistry:

  • The C4-Acetamido Group: Direct bromination of a free aniline (e.g., 4-aminosalicylic acid) leads to uncontrolled polybromination and oxidative degradation of the amine. Acetylation dampens the nucleophilicity of the nitrogen, directing the subsequent electrophilic aromatic substitution cleanly to the C5 position.

  • The C5-Bromo Substitution: The bromine atom is not merely a synthetic artifact; it is a critical pharmacophore. The lipophilic bulk of the halogen enhances the molecule's ability to cross the blood-brain barrier and increases its binding affinity within the hydrophobic pocket of the D2 receptor ([3]).

  • The C2-Hydroxyl & C1-Methyl Ester: The esterification of the carboxylic acid prevents zwitterion formation and side-reactions during downstream O-alkylation. The free C2-hydroxyl is perfectly positioned for regioselective methylation, yielding the 2-methoxy group—a feature that locks the final benzamide side-chain into its active conformation via intramolecular hydrogen bonding.

Synthesis A 4-Aminosalicylic Acid (Starting Material) B Methyl 4-acetamido- 2-hydroxybenzoate A->B 1. Ac2O 2. MeOH/H+ C Methyl 4-acetamido- 5-bromo-2-hydroxybenzoate (Target Intermediate) B->C Br2 / AcOH D Methyl 4-acetamido- 5-bromo-2-methoxybenzoate C->D MeI / K2CO3 E Bromopride (Active API) D->E 1. NaOH 2. Amidation

Synthetic workflow from 4-aminosalicylic acid to Bromopride via the target intermediate.

Quantitative Process Parameters

To ensure reproducibility and high-throughput scalability, the following quantitative parameters and Critical Quality Attributes (CQAs) must be monitored across the synthetic cascade.

Synthetic StepKey ReagentsTemp (°C)Target IntermediateExpected YieldPrimary CQA / Purity Metric
1. Protection Ac₂O, MeOH, H₂SO₄60 - 65Methyl 4-acetamido-2-hydroxybenzoate85 - 90%HPLC Purity > 98%; Absence of free amine
2. Bromination Br₂, Glacial AcOH15 - 20Methyl 4-acetamido-5-bromo-2-hydroxybenzoate 80 - 85%Regioisomeric purity > 99% (NMR)
3. Alkylation MeI, K₂CO₃, DMF40 - 45Methyl 4-acetamido-5-bromo-2-methoxybenzoate88 - 92%Complete conversion of C2-OH
4. Deprotection NaOH (aq), Reflux90 - 1004-Amino-5-bromo-2-methoxybenzoic acid90 - 95%Complete removal of N-acetyl group
5. Amidation N,N-diethylethylenediamine110 - 120Bromopride (API)75 - 80%API Grade (>99.5%), Residual Solvents < limit

Standardized Synthetic Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in in-process controls (IPCs). The following methodologies incorporate self-validating steps to ensure process integrity before advancing to the next stage.

Protocol A: Synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Objective: Regioselective electrophilic bromination of Methyl 4-acetamido-2-hydroxybenzoate.

  • Preparation: Dissolve 1.0 equivalent of Methyl 4-acetamido-2-hydroxybenzoate in glacial acetic acid (5 mL/mmol) under a nitrogen atmosphere. Causality: The use of glacial acetic acid stabilizes the bromonium ion intermediate and acts as an effective heat sink for the exothermic halogenation.

  • Halogenation: Cool the reactor to 15°C. Dropwise, add 1.05 equivalents of elemental bromine (Br₂) dissolved in glacial acetic acid over 45 minutes. Maintain the internal temperature strictly below 20°C to prevent kinetic over-bromination.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with aqueous sodium bisulfite, and analyze via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed self-validated and complete when the starting material peak (RT ~4.2 min) is <1.0% relative to the product peak (RT ~6.5 min). Causality: The distinct shift to a longer retention time confirms the successful addition of the highly lipophilic bromine atom.

  • Isolation: Pour the reaction mixture into ice-cold water containing 1% sodium bisulfite (to safely quench unreacted Br₂). Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50°C to yield the target intermediate.

Protocol B: Downstream Conversion to Bromopride API

Objective: O-alkylation, global deprotection, and amidation to yield the final API.

  • O-Alkylation: Suspend the intermediate from Protocol A in anhydrous DMF. Add 2.0 equivalents of anhydrous K₂CO₃ and 1.2 equivalents of Methyl Iodide (MeI). Heat to 45°C for 4 hours.

  • Self-Validation (IPC): Perform a ferric chloride (FeCl₃) test on a washed reaction aliquot. Causality: A negative result (the absence of a deep purple/blue complex) validates the complete O-methylation of the phenolic hydroxyl group, confirming the ester is ready for deprotection.

  • Deprotection: Treat the isolated 2-methoxy intermediate with 2M aqueous NaOH at reflux (95°C) for 6 hours to simultaneously hydrolyze the methyl ester and the N-acetyl group. Acidify to pH 4 to precipitate 4-amino-5-bromo-2-methoxybenzoic acid ([4]).

  • Amidation: Couple the resulting acid with N,N-diethylethylenediamine using a standard coupling reagent (e.g., CDI or EDC/HOBt) in dichloromethane. Causality: This step installs the basic tertiary amine side chain, which is essential for anchoring the molecule in the D2 receptor's orthosteric binding site.

MOA A Bromopride Administration B Crosses Blood-Brain Barrier & Enteric Nervous System A->B C Dopamine D2 Receptor Antagonism B->C D Blockade of Inhibitory Dopaminergic Signals C->D E Enhanced Acetylcholine Release D->E F Increased Gastrointestinal Motility & Antiemetic Effect E->F

Pharmacological pathway of Bromopride highlighting D2 receptor antagonism.

References

  • Title: Bromopride | C14H22BrN3O2 | CID 2446 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Application Note: Strategic Synthesis of Functionalized Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Introduction & Strategic Overview

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 50915-66-7) represents a high-value "orthogonal" building block for medicinal chemistry. Its structural density—containing a phenol, an ester, an acetamide, and an aryl bromide—makes it an ideal precursor for Type II Kinase Inhibitors and complex heterocyclic libraries.

This application note details the conversion of this salicylate derivative into a 5-bromo-6-acetamido-3-hydroxybenzofuran-2-carboxylate scaffold. This transformation is achieved via a two-step sequence: O-alkylation followed by a base-mediated Dieckmann-type cyclization .

Why this Scaffold?

  • The Bromine (C5): Positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the pharmacophore.

  • The Acetamide (C6): A masked aniline that can be hydrolyzed to a free amine or used as a hydrogen bond donor/acceptor.

  • The 3-Hydroxy Group: A handle for triflation (to allow cross-coupling at C3) or ketone formation (benzofuran-3-one).

Mechanistic Pathway

The synthesis exploits the acidity of the phenolic hydroxyl group and the electrophilicity of the adjacent methyl ester. By introducing an exogenous carbon source (ethyl bromoacetate), we create a new ether linkage that sets the stage for intramolecular ring closure.

Reaction Logic:

  • Step A (Alkylation): Selective

    
     reaction at the phenol oxygen.
    
  • Step B (Cyclization): Base-mediated deprotonation of the

    
    -methylene of the new ether, followed by nucleophilic attack on the salicylate ester (C1). This releases methanol and forms the furan ring.
    

ReactionPathway SM Methyl 4-acetamido- 5-bromo-2-hydroxybenzoate Inter Intermediate: O-Alkylated Ether SM->Inter Ethyl Bromoacetate K2CO3, Acetone, Reflux Mech1 Phenol Deprotonation & SN2 Attack SM->Mech1 Prod Product: 5-bromo-6-acetamido- 3-hydroxybenzofuran Inter->Prod NaOEt, EtOH Dieckmann Cyclization Mech2 Enolate Formation & Ester Attack Inter->Mech2 Mech1->Inter Mech2->Prod

Figure 1: Synthetic pathway from salicylate to benzofuran via Dieckmann cyclization.

Experimental Protocols
Phase 1: O-Alkylation (Ether Formation)

This step installs the two-carbon unit required for the furan ring.

Reagents:

  • Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (1.0 equiv)

  • Ethyl Bromoacetate (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Protocol:

  • Setup: Charge a round-bottom flask with the salicylate starting material and anhydrous Acetone (0.5 M concentration).

  • Base Addition: Add

    
     in a single portion with vigorous stirring. The suspension may turn yellow (phenoxide formation).
    
  • Alkylation: Add Ethyl Bromoacetate dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (lower 
    
    
    
    , phenolic) should disappear.
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.[1][2]

    • Purification: Recrystallize the residue from cold Ethanol/Water or proceed directly if purity >90%.

Phase 2: Dieckmann Cyclization

This step closes the ring. Note: Strong bases like NaH can be used, but Sodium Ethoxide (NaOEt) is preferred to avoid transesterification issues if the ethyl ester is desired.

Reagents:

  • Crude O-alkylated intermediate (from Phase 1)

  • Sodium Ethoxide (2.5 equiv) - Prepared freshly or 21% wt solution in EtOH.

  • Solvent: Absolute Ethanol.

Protocol:

  • Activation: Dissolve the intermediate in Absolute Ethanol (0.2 M).

  • Cyclization: Cool to

    
    C. Add NaOEt solution dropwise.
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. A precipitate (the sodium salt of the product) often forms.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (excess relative to base). This protonates the enolate/phenolate, precipitating the 3-hydroxybenzofuran.

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry under high vacuum at

    
    C.
    

Data Summary: Solvent & Base Effects

Reaction ConditionYield (Step 2)PurityNotes
NaOEt / EtOH (Rec.) 82% >95% Cleanest profile; product precipitates.
NaH / THF75%88%Requires strictly anhydrous conditions; faster.
DBU / Toluene60%80%Incomplete conversion observed often.
KOtBu / THF78%92%Good alternative; risk of transesterification (t-Bu ester).
Critical Parameters & Troubleshooting
Regiochemistry Verification

The cyclization involves the C1-Ester and the C2-Ether sidechain.

  • Mapping: The original C5-Bromine ends up at C5 of the benzofuran. The C4-Acetamide ends up at C6 .

  • Result: The product is Ethyl 6-acetamido-5-bromo-3-hydroxybenzofuran-2-carboxylate .

  • Note: If the starting material numbering differs in your specific vendor catalog (e.g., if they number from the phenol), verify using 2D-NMR (HMBC) to confirm the position of the Br relative to the Ring Oxygen.

Stability of the Acetamide

The acetamido group at C6 is generally stable to NaOEt/EtOH at room temperature.

  • Risk: Prolonged reflux in strong acid (during the quench/workup if heated) may hydrolyze the acetamide to the free amine (Aniline).

  • Mitigation: Keep the acidic workup cold (

    
    C) and brief.
    
Debromination Risk

Avoid using Palladium catalysts or radical initiators during the cyclization step. The C5-Br bond is robust to base but sensitive to reductive conditions.

Purification Workflow

Purification Raw Crude Reaction Mixture (Post-Quench) Filter Filtration Raw->Filter Solid Solid Cake (Product + Salts) Filter->Solid Liq Filtrate (Discard) Filter->Liq Wash Wash: Cold H2O (3x) Then Cold EtOH (1x) Solid->Wash Dry Vacuum Dry 45°C, 12h Wash->Dry Final Final Product: Off-white Solid Dry->Final

Figure 2: Downstream processing workflow for isolation of the benzofuran scaffold.

References
  • Review of Benzofuran Synthesis: Khan, A. et al.[3][4] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Molecules, 2023.[4]

  • General Dieckmann Cyclization Protocol: "Synthesis of Benzofurans via Dieckmann Condensation of 2-Alkoxybenzoates." Organic Chemistry Portal.

  • Kinase Inhibitor Scaffolds (Contextual Application): Research regarding 5-substituted benzofuran-2-carboxylic acid derivatives as kinase inhibitors (e.g., ITK/BTK targets).

  • Reactivity of Salicylates with Ethyl Bromoacetate: "Reaction of ethyl bromoacetate with substituted acetophenones and salicylates." ResearchGate.

Sources

Application Note: Precision Alkylation of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a critical scaffold in the synthesis of benzamide-based prokinetic agents (e.g., Bromopride) and 5-HT4 receptor agonists.[1] The alkylation of the phenolic hydroxyl group at the C2 position is the pivotal step in diversifying this scaffold.[1]

However, this reaction is non-trivial due to the Intramolecular Hydrogen Bond (IHB) between the C2-hydroxyl proton and the C1-ester carbonyl.[1] This interaction stabilizes the phenol, significantly reducing its nucleophilicity compared to meta- or para-substituted phenols. Successful alkylation requires conditions that disrupt this IHB without compromising the integrity of the labile methyl ester or the acetamido group (which poses a risk of competitive N-alkylation).[1]

This guide provides two validated protocols:

  • Method A: Chemoselective Methylation (Synthesis of Bromopride Intermediate).

  • Method B: Introduction of Functionalized Alkyl Chains (Prucalopride-like scaffolds).[1]

Mechanistic Insight & Reaction Design[1]

The Challenge: Ortho-Effect and Selectivity

The substrate presents three potential sites for alkylation:

  • C2-Phenolic Oxygen (Target): pKa ~10–11.[1] Stabilized by IHB.[1]

  • Acetamido Nitrogen (Side Reaction): pKa ~15–17.[1] Less acidic, but susceptible under forcing conditions (e.g., NaH/DMF).[1]

  • Ester Hydrolysis (Side Reaction): Susceptible to attack by hydroxide/water if hygroscopic bases are used without drying.[1]

To ensure O-selectivity over N-selectivity , we utilize the "Hard and Soft Acids and Bases" (HSAB) principle.[1] The phenolic oxygen is a harder nucleophile than the amide nitrogen.[1] Using a carbonate base (


) in a polar aprotic solvent creates a "naked" phenoxide anion that reacts rapidly with hard electrophiles (Alkyl Halides) while being too weak to deprotonate the amide.[1]
Pathway Visualization

The following diagram illustrates the critical deprotonation event and the competition between the desired O-alkylation and side reactions.

ReactionPathway Substrate Substrate (Intramolecular H-Bond) Intermediate Phenoxide Anion (H-Bond Broken) Substrate->Intermediate Deprotonation (Requires Heat/Polar Solvent) Base Base (K2CO3) Base->Intermediate Product_O O-Alkylated Product (Target) Intermediate->Product_O Kinetic Control (Major Path) Product_N N-Alkylated Impurity (Avoid) Intermediate->Product_N Thermodynamic Control (Excess Base/High T) Hydrolysis Hydrolyzed Acid (Impurity) Intermediate->Hydrolysis Wet Solvent/Base Electrophile Alkyl Halide (R-X) Electrophile->Product_O

Figure 1: Reaction pathway highlighting the disruption of the intramolecular hydrogen bond and the divergence between chemoselective O-alkylation and competitive side reactions.[1]

Experimental Protocols

Protocol A: Chemoselective Methylation

Target: Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate. Application: Primary intermediate for Bromopride.[1]

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (1.0 eq).

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 – 1.5 eq) OR Dimethyl Sulfate (DMS) (1.1 eq).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq).[1]
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

  • Apparatus: Round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line.[1]
Step-by-Step Procedure
  • Dissolution: Charge the reaction flask with the substrate (e.g., 10 g) and anhydrous DMF (5–7 volumes, 50–70 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (2.0 eq) in a single portion.
    
    • Note: The suspension may turn yellow/orange, indicating phenoxide formation.[1]

    • Critical: Stir at room temperature for 15–30 minutes to allow initial deprotonation and disruption of the H-bond before adding the electrophile.

  • Alkylation: Cool the mixture to 0–5°C (ice bath) if using MeI (volatile). Add MeI (1.5 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and heat the mixture to 60°C .

    • Why 60°C? Room temperature is often insufficient to drive the reaction to completion due to the steric bulk of the bromine and the stability of the starting phenol.[1]

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3] Reaction typically completes in 2–4 hours.[1]

  • Quench & Workup:

    • Cool to room temperature.[1][3][5]

    • Pour the reaction mixture into Ice Water (10 volumes).

    • The product should precipitate as an off-white solid.[1][5]

    • Stir the slurry for 30 minutes to dissolve inorganic salts.

  • Isolation: Filter the solid. Wash the cake with water (

    
    ) to remove residual DMF.[1]
    
  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 90–95%. Purity: >98% (HPLC).

Protocol B: Functionalized Alkylation (Chain Extension)

Target: Introduction of longer chains (e.g., ethyl, propyl) or functionalized ethers (e.g., for Prucalopride analogs).[1] Method: Using Alkyl Bromides or Ethylene Carbonate.[1]

Reagents
  • Substrate: 1.0 eq.

  • Reagent: Functionalized Alkyl Bromide (1.2 eq) OR Ethylene Carbonate (for hydroxyethylation).

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or 
    
    
    
    with catalytic KI.[1]
  • Solvent: Acetonitrile (MeCN) or DMAc (Dimethylacetamide).[1]

Procedure Modifications
  • Solvent Choice: For less reactive alkyl bromides, switch to DMAc or NMP to increase reaction rate.[1]

  • Catalysis: Add Potassium Iodide (KI, 0.1 eq) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]

  • Temperature: Increase reaction temperature to 80–90°C .

  • Workup: If the product does not precipitate in water (due to increased polarity of the side chain), extract with Ethyl Acetate.[1] Wash the organic layer with Brine (

    
    ) to remove DMAc.[1][4]
    

Data Summary & Troubleshooting

Optimization Parameters

The following table summarizes the impact of solvent and base choices on reaction efficiency.

ParameterConditionOutcomeRecommendation
Base

Good selectivity; slower rate.[1][4][5]Standard Choice

Higher solubility; faster rate.[1]Use for difficult alkylations.[1]

Very fast; high risk of N-alkylation.[1]Avoid unless necessary.
Solvent AcetoneLow boiling point (56°C) limits rate.[1]Use only for Methyl Iodide.[1]
DMFExcellent solubility; difficult removal.[1]Preferred (precipitate with water).[1]
MeCNEasy removal; lower solubility of base.[1]Good alternative for scale-up.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Intramolecular H-bond too strong.[1]Increase Temp to 80°C; Switch to DMAc.
N-Alkylated Impurity Base too strong (NaH) or excess alkyl halide.[1]Switch to

; Control stoichiometry (1.1–1.2 eq).
Ester Hydrolysis Wet solvent or base; presence of hydroxide.[1]Use anhydrous DMF; Dry

before use.[1]
Product Oiling Out High residual DMF in water quench.[1]Add more water; Cool to 0°C; Seed with pure crystal.[1]

References

  • ChemicalBook. (n.d.).[1] Methyl 4-acetamido-2-hydroxybenzoate Synthesis and Properties. Retrieved from [1]

  • Axios Research. (n.d.).[1] Methyl 4-Acetamido-5-Bromo-2-Methoxybenzoate Reference Standard. Retrieved from [1]

  • Google Patents. (2011).[1] CN104016949A - Preparation of Prucalopride Intermediates (Alkylation of 5-chloro analog).[1] Retrieved from

  • Organic Syntheses. (2013). General Procedures for Phenolic Alkylation. Org. Synth. 2013, 90, 215-228. Retrieved from [1]

  • BenchChem. (2025).[1][2] Reactivity Comparison of 5-Bromosalicylaldehyde Isomers. Retrieved from [1]

Sources

Scalable Synthesis Route for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7)

Introduction & Mechanistic Rationale

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a highly valued, polyfunctional intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of 5-HT4 receptor agonists and complex benzofuran derivatives[1]. The molecule features an orthogonal array of functional groups—a methyl ester, a phenol, an acetamide, and a bromine atom—making it an ideal scaffold for advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

Designing a scalable route for this compound requires strict control over electrophilic aromatic substitution to prevent polyhalogenation and degradation. The synthesis proceeds via a highly efficient, three-step linear sequence starting from the inexpensive 4-amino-2-hydroxybenzoic acid (4-aminosalicylic acid, PAS)[1]:

  • Fischer Esterification: The carboxylic acid is first converted to a methyl ester using methanol and catalytic sulfuric acid[3]. Methanol serves as both the reactant and the solvent, driving the equilibrium toward the product via Le Chatelier's principle.

  • N-Acetylation: The free amine of the resulting ester is highly activating and prone to oxidation. Direct bromination of the free amine would lead to uncontrolled polybromination. N-acetylation using acetic anhydride perfectly moderates the electron-donating ability of the nitrogen[2], protecting the amine while tuning the electronic properties of the ring[3].

  • Regioselective Bromination: The acetamido group at C4 and the hydroxyl group at C2 synergistically direct electrophilic aromatic substitution. Both groups are ortho/para directing. Position 5 is para to the hydroxyl and ortho to the acetamide, making it the most electron-rich and sterically accessible site. Strict temperature control (10–15 °C) ensures the reaction selectively yields the 5-bromo derivative without over-halogenation[2].

Synthetic Workflow Visualization

SynthesisWorkflow PAS 4-Amino-2-hydroxybenzoic acid (Starting Material) Ester Methyl 4-amino-2-hydroxybenzoate (Intermediate 1) PAS->Ester MeOH, H2SO4 (cat.) Reflux, 6h Amide Methyl 4-acetamido-2-hydroxybenzoate (Intermediate 2) Ester->Amide Ac2O, DCM 0°C to RT, 2h Product Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate (Target Product) Amide->Product Br2, DCM 10-15°C, 1h

Three-step synthetic workflow for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate

Objective: Convert the carboxylic acid to a methyl ester to protect it during subsequent electrophilic substitutions.

Procedure:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 4-aminosalicylic acid (50.0 g, 0.326 mol) and anhydrous methanol (375 mL)[3].

  • Catalyst Addition: Cool the stirred suspension to 0 °C using an ice-water bath. Add concentrated sulfuric acid (99.7 mL, 1.87 mol) dropwise over 15 minutes to manage the exotherm[3].

  • Reaction: Gradually warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 6 hours[3].

  • In-Process Control (IPC): Monitor the reaction by TLC (Hexane:EtOAc 2:1) or HPLC. The reaction is complete when the polar starting material is fully consumed.

  • Workup: Cool the mixture to 0 °C, dilute with cold distilled water (750 mL), and carefully neutralize with 10 M aqueous NaOH to pH 7[3].

  • Isolation: Filter the precipitated pale solid, wash thoroughly with cold water, and dry under vacuum to afford the product[3].

Step 2: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

Objective: N-acetylation to moderate ring activation and prevent polyhalogenation.

Procedure:

  • Setup: Dissolve Methyl 4-amino-2-hydroxybenzoate (48.7 g, 0.291 mol) in dichloromethane (DCM) (583 mL) and cool the solution to 0 °C[3].

  • Acylation: Slowly add acetic anhydride (29.7 mL, 0.320 mol) over a period of 30 minutes, strictly maintaining the internal temperature at 0 °C to prevent O-acetylation of the phenol[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 hours[3].

  • Self-Validation: The reaction mixture will typically transition from a cloudy suspension to a clear solution as the polar amine is converted into the highly soluble acetamide.

  • Workup: Remove volatiles under reduced pressure. Dilute the crude residue with water to induce precipitation[3].

  • Isolation: Filter the resulting suspension, wash the filter cake with water, and dry under reduced pressure to yield the product (typically >95% yield)[3]. (Note: An alternative biphasic method using acetyl chloride, ethyl acetate, and aqueous sodium bicarbonate can also be utilized[4]).

Step 3: Synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Objective: Regioselective electrophilic aromatic bromination at the C5 position.

Procedure:

  • Setup: Dissolve Methyl 4-acetamido-2-hydroxybenzoate (50.0 g, 0.239 mol) in DCM (500 mL) in a reactor equipped with an addition funnel and a caustic scrubber system (to neutralize evolved HBr gas).

  • Temperature Control (Critical): Cool the solution to strictly 10–15 °C. Causality Note: Deviations above this temperature range will result in different substitution patterns or multiple halogenations, while lower temperatures may precipitate the starting material[2].

  • Bromination: Add a solution of bromine (12.3 mL, 0.239 mol) in DCM (50 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 15 °C[2].

  • Reaction: Stir the reaction mixture for an additional 1 hour at 10–15 °C.

  • Quench & Workup: Quench the reaction by adding a 10% aqueous solution of sodium bisulfite (NaHSO3) to destroy any unreacted bromine (solution will turn from orange/red to colorless). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Recrystallize the crude product from an ethanol/water mixture to afford pure Methyl 4-acetamido-5-bromo-2-hydroxybenzoate as a white to off-white solid[1].

Quantitative Data & Yield Analysis

The following table summarizes the expected mass balance, equivalents, and yields for the optimized three-step process.

StepIntermediate / ProductMW ( g/mol )Primary ReagentsTemp (°C)Expected Yield (%)Target Purity (HPLC)
1 Methyl 4-amino-2-hydroxybenzoate167.16MeOH, H₂SO₄65 (Reflux)85 - 90%>98.0%
2 Methyl 4-acetamido-2-hydroxybenzoate209.20Ac₂O, DCM0 to 2595 - 99%>98.5%
3 Methyl 4-acetamido-5-bromo-2-hydroxybenzoate288.10Br₂, DCM10 - 1580 - 85%>97.0%

References

  • Buy Methyl 4-Amino-2-hydroxybenzoate | 4136-97-4 - Smolecule . Smolecule. 2

  • METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - ChemicalBook . ChemicalBook. 4

  • Full article: Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid . Taylor & Francis. 3

  • CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids . Google Patents. 1

Sources

Application Note: Selective Bromination for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the selective bromination of Methyl 4-acetamido-2-hydroxybenzoate to yield Methyl 4-acetamido-5-bromo-2-hydroxybenzoate . This transformation is a critical step in the synthesis of benzamide-based gastroprokinetic agents (e.g., Bromopride, Mosapride intermediates).

Executive Summary

The regioselective functionalization of polysubstituted aromatic rings is a cornerstone of pharmaceutical synthesis.[1] This guide details the protocol for introducing a bromine atom at the C-5 position of Methyl 4-acetamido-2-hydroxybenzoate (1) to produce Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (2) .[1]

The C-5 position is electronically activated by the para-hydroxyl and ortho-acetamido groups, making it the preferred site for electrophilic aromatic substitution (EAS).[1] However, controlling regioselectivity against the sterically crowded C-3 position and preventing over-bromination requires precise reagent selection. This note compares two validated methods:

  • Method A (Standard): Elemental Bromine (

    
    ) in Glacial Acetic Acid.
    
  • Method B (Mild): N-Bromosuccinimide (NBS) in Acetonitrile/DMF.[1]

Reaction Mechanism & Regioselectivity

Mechanistic Rationale

The substrate contains three directing groups:[1]

  • -OH (C-2): Strong activator, ortho/para director.[1]

  • -NHAc (C-4): Moderate activator, ortho/para director.

  • -COOMe (C-1): Deactivator, meta director.

Site Analysis:

  • C-3: Located between -OH and -NHAc. Highly activated but sterically hindered .

  • C-5: Located para to -OH and ortho to -NHAc.[1] Activated by both groups and sterically accessible .[1]

  • C-6: Located meta to both activators. Deactivated.

Pathway Visualization

Figure 1: Reaction pathway highlighting the target conversion and potential over-bromination risk.[1]

Experimental Protocols

Method A: Bromine in Glacial Acetic Acid (Scalable)

Best for: Large-scale synthesis where cost is a driver and ventilation is excellent.[1]

Reagents:

  • Substrate: Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)[1]

  • Reagent: Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (10 volumes)

  • Quench: 10%

    
     (aq)
    

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with Substrate (10 g, 47.8 mmol) and Glacial Acetic Acid (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 10–15°C using a water/ice bath.

  • Addition: Prepare a solution of Bromine (2.58 mL, 50.2 mmol) in Acetic Acid (20 mL). Add this dropwise over 30–45 minutes, maintaining internal temperature < 20°C.

    • Note: The solution will transition from colorless to orange/red.[1]

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water containing 10% Sodium Bisulfite (

    
    ) to neutralize excess bromine.
    
  • Isolation: A white to pale-yellow precipitate will form. Stir for 30 minutes.

  • Filtration: Filter the solid and wash with copious water (3 x 50 mL) to remove acid traces.

  • Purification: Recrystallize from hot Methanol or Ethanol to yield off-white needles.

Method B: N-Bromosuccinimide (NBS) (Mild)

Best for: High-value synthesis requiring mild conditions and easy handling.[1]

Reagents:

  • Substrate: Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst:

    
     (0.1 eq) - Optional, promotes regioselectivity
    
  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Setup: Dissolve Substrate (1.0 g, 4.78 mmol) in Acetonitrile (15 mL).

  • Addition: Add NBS (0.89 g, 5.0 mmol) portion-wise over 10 minutes at room temperature.

    • Tip: Shield the flask from direct light to prevent radical side reactions (benzylic bromination).

  • Reaction: Stir at 25°C for 4–6 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Partition: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove Succinimide byproduct.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Triturate with cold diethyl ether or recrystallize from methanol.

Quantitative Data Summary

ParameterMethod A (

/AcOH)
Method B (NBS/MeCN)
Yield 85 – 92%88 – 95%
Atom Economy HighModerate (Succinimide waste)
Reaction Time 2 – 4 Hours4 – 6 Hours
Regioselectivity >95% C-5>98% C-5
Workup Difficulty Moderate (Acid handling)Easy
Cost LowModerate

Quality Control & Characterization

Target Molecule: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Molecular Formula:


Molecular Weight:  288.10  g/mol [1]

Key Analytical Markers:

  • HPLC Purity: >98.0% (Area %).[1][2]

  • Melting Point: 172–175°C (Decomposes).

  • Mass Spectrometry (ESI+):

    • Distinctive isotopic pattern for Bromine: 1:1 ratio of peaks at m/z 288 (

      
      ) and 290 (
      
      
      
      ).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5–11.0 (s, 1H, -OH, exchangeable)
      
    • 
       9.5 (s, 1H, -NHAc, exchangeable)
      
    • 
       8.05 (s, 1H, H-6 ): Para to the ester, deshielded. Appears as a singlet (no ortho coupling).[1]
      
    • 
       7.45 (s, 1H, H-3 ): Ortho to OH. Appears as a singlet.
      
    • 
       3.85 (s, 3H, -COOC
      
      
      
      )
    • 
       2.15 (s, 3H, -NHCOC
      
      
      
      )

Note: The absence of doublet splitting (J ~8 Hz) in the aromatic region confirms the substitution of the H-5 proton.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis of ester/amide.Ensure reagents are dry. Do not exceed 30°C. Monitor by TLC.
Di-bromination Excess reagent or high temperature.[1]Strictly control stoichiometry (1.05 eq). Keep Temp < 20°C during addition.
Red Color in Product Trapped free bromine.[1]Wash solid thoroughly with

solution during workup.
Starting Material Remains Old/Wet NBS.Recrystallize NBS from water/acetone before use or switch to

.

References

  • ChemicalBook. (n.d.). Synthesis of Methyl 4-acetamido-2-hydroxybenzoate. Retrieved from

  • PrepChem. (n.d.). Synthesis of Methyl 5-bromosalicylate. Retrieved from

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[1][3] Retrieved from

  • National Institutes of Health (NIH). (2012).[1] Regioselective Electrophilic Aromatic Bromination. Retrieved from

  • BLD Pharm. (n.d.). Methyl 4-acetamido-5-bromo-2-methoxybenzoate (Related Analog Data). Retrieved from

Sources

Application Notes and Protocols for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. This document provides detailed experimental protocols and explains the scientific rationale behind the use of this versatile scaffold in medicinal chemistry, drawing upon established principles and data from structurally related compounds.

Introduction: The Strategic Value of a Functionalized Salicylate Scaffold

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a strategically functionalized salicylate derivative poised for significant applications in drug discovery. Its core structure, a 2-hydroxybenzoic acid moiety, is a well-established pharmacophore found in numerous therapeutic agents. The strategic placement of the acetamido and bromo substituents offers a unique combination of properties that make it a valuable starting point for the synthesis of novel bioactive molecules.

The 4-acetamido group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity. The 5-bromo substituent, a key feature, significantly influences the electronic properties of the aromatic ring and provides a versatile handle for further chemical modifications through cross-coupling reactions. The introduction of bromine into a molecular structure can lead to increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action[1][2]. This strategic combination of functionalities makes Methyl 4-acetamido-5-bromo-2-hydroxybenzoate an attractive scaffold for generating libraries of compounds for screening against various therapeutic targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is essential for its effective use in drug discovery workflows. The following table summarizes key computed and, where available, experimental data for this compound and its close analogs.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₄PubChem
Molecular Weight 292.09 g/mol PubChem
IUPAC Name methyl 4-acetamido-5-bromo-2-hydroxybenzoatePubChem
CAS Number Not available-
Appearance Expected to be a solidInferred from analogs
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from analogs

Proposed Synthetic Pathway

Synthetic Pathway Methyl 4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate Methyl 4-acetamido-2-hydroxybenzoate Methyl 4-acetamido-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate->Methyl 4-acetamido-2-hydroxybenzoate Acetylation Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Methyl 4-acetamido-2-hydroxybenzoate->Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Bromination

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This protocol is adapted from a known procedure for the acetylation of Methyl 4-amino-2-hydroxybenzoate[3].

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Ethyl acetate

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Acetyl chloride (CH₃COCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.

  • Add a solution of sodium bicarbonate (1.4 equivalents) in water.

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add acetyl chloride (1.4 equivalents) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain Methyl 4-acetamido-2-hydroxybenzoate as a solid. The product can be used in the next step without further purification if of sufficient purity, or recrystallized if necessary.

Protocol 2: Synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

This protocol is a proposed method for the regioselective bromination of the activated aromatic ring, based on general procedures for the bromination of activated phenols and anilides[4][5].

Materials:

  • Methyl 4-acetamido-2-hydroxybenzoate

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • In a dropping funnel, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the starting material at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-25°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The structural motifs present in Methyl 4-acetamido-5-bromo-2-hydroxybenzoate suggest its potential as a versatile scaffold for the development of therapeutic agents in several key areas. The following sections outline potential applications and provide detailed protocols for in vitro evaluation.

Applications Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Anticancer Agents Anticancer Agents Methyl 4-acetamido-5-bromo-2-hydroxybenzoate->Anticancer Agents Prostate Cancer Antiviral Agents Antiviral Agents Methyl 4-acetamido-5-bromo-2-hydroxybenzoate->Antiviral Agents SARS-CoV-2 Antimicrobial Agents Antimicrobial Agents Methyl 4-acetamido-5-bromo-2-hydroxybenzoate->Antimicrobial Agents Gram-Positive Bacteria

Caption: Potential therapeutic applications of the scaffold.

Anticancer Drug Discovery: Targeting Prostate Cancer

Salicylanilide derivatives, which can be synthesized from the title compound, have shown potent anticancer activity. For instance, niclosamide and its analogs have been investigated for their efficacy against enzalutamide-resistant prostate cancer. The following protocol describes a standard in vitro cytotoxicity assay using relevant prostate cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay against Prostate Cancer Cell Lines (LNCaP and 22Rv1)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Materials:

  • LNCaP and 22Rv1 human prostate cancer cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP and 22Rv1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Research: A Scaffold for SARS-CoV-2 Inhibitors

The salicylamide scaffold is present in niclosamide, a compound that has been repurposed and investigated for its antiviral activity against SARS-CoV-2. Derivatives of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate could therefore be screened for similar activity.

Protocol 4: Plaque Reduction Assay for Antiviral Activity

This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication[6][7][8][9][10].

Materials:

  • Vero E6 cells

  • SARS-CoV-2 (handle in a BSL-3 facility)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% FBS

  • Test compound (dissolved in DMSO)

  • Agarose (low-melting point)

  • Crystal violet solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the test compound in infection medium (DMEM with 2% FBS). Mix a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of a mixture of 2x DMEM and 1.2% low-melting-point agarose containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC₅₀ (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Drug Development

Salicylanilides have a long history as antimicrobial agents. The structural features of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate make it a promising starting point for the development of novel antibacterial compounds, particularly against Gram-positive bacteria.

Protocol 5: Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various bacterial strains[11][12][13][14][15].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate represents a highly versatile and promising scaffold for medicinal chemistry and drug discovery. Its strategic functionalization provides a solid foundation for the synthesis of diverse compound libraries with the potential for significant biological activity across multiple therapeutic areas, including oncology, virology, and microbiology. The protocols detailed in these application notes provide a robust framework for the synthesis and in vitro evaluation of novel derivatives, enabling researchers to unlock the full therapeutic potential of this valuable chemical entity. Further exploration of structure-activity relationships through systematic modifications of this scaffold is warranted to develop next-generation therapeutic agents.

References

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022, July 1). Bio-protocol. [Link]

  • Plaque Reduction Assay - Antiviral. (n.d.). Creative Diagnostics. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, May). FWD AMR-RefLabCap. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). Journal of Clinical Microbiology. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of Medical Science. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). Journal of Medical Science. [Link]

  • Proliferation and migration capacity of prostate cell lines (22Rv1,... (n.d.). ResearchGate. [Link]

  • Multimodal actions of the phytochemical sulforaphane suppress both AR and AR-V7 in 22Rv1 cells: Advocating a potent pharmaceutical combination against castration-resistant prostate cancer. (2017, August 30). Spandidos Publications. [Link]

  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. (n.d.). RSC Publishing. [Link]

  • Bromination of Methyl-4-Acetylaminophenyl Ketone. (1925). Proceedings of the Iowa Academy of Science. [Link]

  • Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester. (n.d.).
  • Bromination of Methyl-4-Acetylaminophenyl Ketone. (n.d.). UNI ScholarWorks. [Link]

Sources

Troubleshooting & Optimization

Removing regioisomers from Methyl 4-acetamido-5-bromo-2-hydroxybenzoate crude

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: The bromination of Methyl 4-acetamido-2-hydroxybenzoate is an electrophilic aromatic substitution controlled by two activating groups: the hydroxyl group (-OH) at position 2 and the acetamido group (-NHAc) at position 4.

While position 5 is sterically and electronically favored, the 3-bromo regioisomer (ortho to the hydroxyl) and the 3,5-dibromo species often form as significant impurities. The 3-bromo isomer is particularly difficult to remove due to its similar polarity and solubility profile to the target 5-bromo compound.

The Solution: This guide provides a validated workflow to isolate the target 5-bromo regioisomer using solubility differentials driven by molecular symmetry and packing efficiency.

Module 1: Diagnostic & Analysis

Before attempting purification, you must confirm the identity of your impurities. TLC is often insufficient for separating these regioisomers.

1H NMR Diagnostic Protocol

The most reliable method to distinguish the 5-bromo target from the 3-bromo impurity is 1H NMR coupling patterns in the aromatic region (7.0 – 8.5 ppm).

SpeciesStructure FeatureAromatic Proton SignalsJ-Coupling Logic
Target (5-Bromo) Protons at C3 and C6 are para to each other.Two Singlets No ortho protons available. Para coupling is negligible (~0 Hz).
Impurity (3-Bromo) Protons at C5 and C6 are ortho to each other.Two Doublets Strong ortho coupling (

).
Impurity (3,5-Dibromo) Only one proton at C6.One Singlet Isolated proton.
Diagram: Diagnostic Logic Flow

NMR_Diagnosis Start Crude Sample (1H NMR) Check_Region Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Check_Region Singlets Two distinct Singlets observed? Check_Region->Singlets Doublets Doublets (J ~8Hz) observed? Check_Region->Doublets Result_Target Target: 5-Bromo Isomer (Major Product) Singlets->Result_Target Yes Result_Impurity Impurity: 3-Bromo Isomer (Regioisomer) Doublets->Result_Impurity Yes

Caption: Logic flow for identifying regioisomers based on proton coupling constants.

Module 2: Purification Protocols

Choose the method based on your current impurity profile.

Method A: Hot Recrystallization (High Purity Requirement)

Principle: The 5-bromo isomer generally possesses a higher melting point and more stable crystal lattice than the 3-bromo isomer due to symmetry. We utilize a polar protic solvent (Ethanol or Methanol) where the solubility differential is maximized at high temperatures.

Reagents:

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Anti-solvent (Optional): Water.[1]

Protocol:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Absolute Ethanol (50-60 mL) .

  • Reflux: Heat to reflux (

    
    ) with stirring. If solid remains, add EtOH in 5 mL increments until fully dissolved. Do not add excess solvent.
    
  • Hot Filtration (Critical): If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed sintered glass funnel.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps the 3-bromo impurity.

  • Crystallization: Once at room temperature, cool further in an ice bath (

    
    ) for 30 minutes.
    
  • Filtration: Filter the white needles/crystals. Wash with cold EtOH (

    
    ).
    
  • Drying: Dry under vacuum at

    
    .
    
Method B: Reslurrying (For <10% Impurity)

Principle: If the impurity level is low, a full recrystallization (dissolution) may result in unnecessary yield loss. Reslurrying leaches out the more soluble 3-bromo isomer while leaving the 5-bromo crystal lattice intact.

Protocol:

  • Suspend the crude solid in Methanol (5 volumes) (e.g., 10g solid in 50 mL MeOH).

  • Heat the slurry to

    
     (below boiling) for 1 hour.
    
  • Cool to room temperature.

  • Filter and wash with a small amount of cold Methanol.

  • Check purity via HPLC or NMR.

Module 3: Synthesis Optimization (Prevention)

The best way to remove impurities is to prevent their formation. The bromination step determines the regioisomer ratio.

Mechanism Insight: The reaction is kinetically controlled. Lower temperatures favor the 5-position (para to -OH) because the 3-position is sterically crowded between the -OH and the -COOMe groups.

Optimized Bromination Workflow

Reagents:

  • Substrate: Methyl 4-acetamido-2-hydroxybenzoate.[2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

    
    ) for better stoichiometry control.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Key Parameter: Maintain reaction temperature below


  during NBS addition.
Diagram: Reaction Pathway & Control

Reaction_Control Substrate Methyl 4-acetamido- 2-hydroxybenzoate Condition_Cold Temp < 0°C (Kinetic Control) Substrate->Condition_Cold Condition_Hot Temp > 25°C (Thermodynamic Risk) Substrate->Condition_Hot Reagent NBS (1.05 eq) Reagent->Condition_Cold Reagent->Condition_Hot Product_5 5-Bromo Isomer (Major Target) Condition_Cold->Product_5 Favored Product_3 3-Bromo Isomer (Steric Impurity) Condition_Cold->Product_3 Minor Condition_Hot->Product_5 Condition_Hot->Product_3 Increased Formation

Caption: Temperature influence on regioselectivity during bromination.

Frequently Asked Questions (FAQs)

Q1: Why is the 3-bromo isomer forming if the 5-position is less hindered? A: Both the -OH (pos 2) and -NHAc (pos 4) groups are strong ortho/para directors.

  • The -OH directs to positions 3 and 5.

  • The -NHAc directs to positions 3 and 5. While position 5 is sterically favored, position 3 is electronically highly activated because it is ortho to both activating groups. High concentrations or temperatures provide enough energy to overcome the steric barrier at position 3.

Q2: My yield after recrystallization is only 50%. How can I recover more? A: The "mother liquor" (filtrate) contains your impurity but also significant target material.

  • Concentrate the filtrate to dryness.

  • Perform a second recrystallization on this residue using a minimal amount of solvent.

  • Note: The purity of this "second crop" will be lower than the first. Do not mix crops without testing.

Q3: Can I use Column Chromatography instead? A: Yes, but it is less scalable.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (starting 90:10

    
     70:30).
    
  • Separation: The 3-bromo isomer, being internally hydrogen-bonded (between OH and Br/COOMe), often elutes slightly differently than the 5-bromo, but the

    
     is usually small (
    
    
    
    ). Recrystallization is preferred for batches
    
    
    .

References

  • Google Patents. (2011). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) ethylenediamine synthetic iron.[4] (Demonstrates recrystallization of brominated salicylates). Retrieved March 1, 2026, from

  • Chemistry Steps. (2024). NMR Chemical Shift Values and Coupling Constants for Aromatic Systems. Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-MB-5BR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification & Isolation Protocols[1]

User Query: "My crude product is colored and contains isomeric impurities. How do I purify this?"

Scientist Response: Thank you for contacting the Purification Support Team. The synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (often an intermediate for benzamide-based gastroprokinetic agents like Mosapride or Bromopride) presents specific challenges regarding regioselectivity and halogen removal.[1]

The bromination of Methyl 4-acetamido-2-hydroxybenzoate typically targets the C5 position due to the ortho-directing power of the hydroxyl group and the para-directing power of the acetamido group.[1] However, steric hindrance and over-bromination often lead to impurities.[1]

Below is a comprehensive troubleshooting guide designed to isolate your target compound with >98% purity.

Part 1: Diagnostic Workflow (Triage)

Before selecting a method, characterize your crude mixture.[1] Use this decision matrix to determine the optimal purification route.

Purification_Decision_Tree Start Crude Reaction Mixture Check_Color Is the solid Orange/Red? Start->Check_Color Bisulfite Wash with 10% NaHSO3 (Remove Residual Br2) Check_Color->Bisulfite Yes Check_Purity Check HPLC/TLC Purity Check_Color->Check_Purity No Bisulfite->Check_Purity High_Purity Purity > 85% Mainly 5-Br isomer Check_Purity->High_Purity Major Spot Low_Purity Purity < 85% High 3-Br or Dibromo Check_Purity->Low_Purity Complex Mix Recryst Method A: Recrystallization (MeOH or AcOH) High_Purity->Recryst Column Method B: Flash Chromatography (DCM/EtOAc) Low_Purity->Column Final Target: >98% Purity Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude impurity profile.

Part 2: Method A - Recrystallization (The "Gold Standard")[1]

Q: My product oils out when I try to recrystallize. What solvent system should I use?

A: Oiling out is common with acetamido-benzoates because they have moderate melting points and can form supersaturated oils in mixed solvents.[1] The target molecule relies on intermolecular hydrogen bonding (Amide-Ester stack) for crystallinity.[1]

Recommended Protocol:

ParameterSpecificationRationale
Primary Solvent Methanol (MeOH) or Acetic Acid (AcOH) The compound is soluble in hot alcohols/acid but crystallizes upon cooling due to the rigid salicylate core [1].[1]
Anti-Solvent Water (H₂O)Drastically reduces solubility of the hydrophobic bromine/ester regions.[1]
Temperature Dissolve at reflux; Cool to 0–5°CMaximizes yield.[1]
Wash Solution Cold 50% MeOH/WaterRemoves surface mother liquor without dissolving crystals.[1]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in Methanol (5–7 mL per gram). Heat to reflux until fully dissolved.[1]

    • Troubleshooting: If insoluble black specks remain, filter hot through a Celite pad to remove inorganic salts or charred material.[1]

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature (RT) with gentle stirring.

    • Critical: Do not crash cool in ice immediately; this traps impurities.[1]

  • Anti-Solvent Addition: If no crystals form at RT, add warm water dropwise until persistent turbidity is observed, then cool to 0°C.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold 50% MeOH.[1] Dry under vacuum at 45°C.

Why this works: The 5-bromo isomer is generally more crystalline and symmetrical than the 3-bromo impurity or the starting material, allowing it to pack preferentially into the lattice [2].[1]

Part 3: Method B - Flash Chromatography (The "Rescue")

Q: Recrystallization failed to remove the 3-bromo isomer. How do I separate them?

A: The 3-bromo isomer (sterically hindered between the OH and COOMe) has a slightly different dipole moment than the 5-bromo target.[1] Silica gel chromatography is required here.

Chromatographic Parameters:

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Dichloromethane (DCM) : Ethyl Acetate (EtOAc).[1]

    • Gradient: Start 100% DCM

      
       95:5 DCM:EtOAc 
      
      
      
      90:10 DCM:EtOAc.
  • Loading: Dry load on Celite or silica is recommended due to poor solubility in pure non-polar solvents (Hexane).[1]

Separation Logic:

  • Impurities First: Di-bromo species and non-polar byproducts usually elute first in DCM.[1]

  • Target Compound: The 5-bromo isomer elutes mid-gradient.[1]

  • Polar Impurities: Unreacted starting material (missing the hydrophobic Br) and hydrolysis products (acids) elute last or stick to the baseline.[1]

Part 4: Chemical Decontamination FAQ

Q: The solid retains a persistent orange/pink hue.[1] Is this an impurity?

A: Yes. This is likely trapped elemental bromine (


) or oxidized phenolic species.[1] It must be chemically reduced, not just washed away.

The Bisulfite Wash Protocol:

  • Dissolve or suspend the crude material in Ethyl Acetate.[1]

  • Wash with 10% Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    ) solution.[1]
  • Observation: The aqueous layer should turn from clear to slight yellow/colorless as

    
     is reduced to bromide (
    
    
    
    ).[1]
  • Wash with water, then brine.[1] Dry over

    
     before stripping solvent.[1][2]
    

Warning: Do not use strong basic washes (NaOH/KOH) for color removal.[1] The ester group at C1 and the amide at C4 are susceptible to hydrolysis, potentially converting your product to 4-amino-5-bromo-2-hydroxybenzoic acid [3].[1]

Part 5: Impurity Profiling & Mechanism

Understanding why impurities form helps in preventing them.[1]

Reaction_Pathway SM Methyl 4-acetamido- 2-hydroxybenzoate Target Target (Major): 5-Bromo Isomer (Para to NHAc) SM->Target Fast (Electronic Control) Impurity_3 Impurity (Minor): 3-Bromo Isomer (Sterically Hindered) SM->Impurity_3 Slow Reagent + Br2 / AcOH Impurity_Di Impurity (Trace): 3,5-Dibromo (Over-reaction) Target->Impurity_Di Excess Br2

Figure 2: Electrophilic Aromatic Substitution pathway. The 5-position is electronically favored by the combined ortho-directing (-OH) and para-directing (-NHAc) effects.[1]

Regioselectivity Explanation:

  • Position 5: Activated by the ortho-OH and para-NHAc groups.[1] This is the most nucleophilic site.[1]

  • Position 3: Activated by ortho-OH and ortho-NHAc, but deactivated by the meta-Ester.[1] Crucially, it is sandwiched between the -OH and the Ester, creating significant steric strain.[1]

References
  • Solvent Selection Guides: University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link] (Accessed 2024).[1]

  • Bromination Patterns: Jadhav, G.V.[1] & Aslam, M. Bromination of Compounds Containing Two Aromatic Nuclei. Indian Academy of Sciences.[1] Available at: [Link] (Accessed 2024).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling brominated aromatic compounds.

Sources

Technical Support Center: Troubleshooting Solubility for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) .

As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the notorious solubility bottlenecks associated with this compound. It is estimated that 40% to 70% of New Chemical Entities (NCEs) in modern drug discovery pipelines are poorly water-soluble[1]. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate falls firmly into this category. Its structural features—a lipophilic bromine atom, a rigid aromatic ring, and strong intermolecular hydrogen-bonding potential from both the acetamido and hydroxyl groups—result in a high crystal lattice energy. This makes the compound highly hydrophobic and prone to rapid precipitation in aqueous assay buffers[2].

This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure your compound remains in solution, preserving the integrity of your biological assays and in vivo models.

Solubility Troubleshooting Workflow

The following decision tree outlines the systematic approach to diagnosing and resolving precipitation issues at various stages of your experimental setup.

SolubilityWorkflow Start Solid Methyl 4-acetamido- 5-bromo-2-hydroxybenzoate DMSO Add Anhydrous DMSO (Target 10-30 mM) Start->DMSO Check1 Is solution clear? DMSO->Check1 Warm Gentle Warming (37°C) & Sonication Check1->Warm No (Cloudy) Stock 100% DMSO Master Stock (Store at -80°C) Check1->Stock Yes (Clear) Warm->Check1 Dilution Aqueous Assay Dilution (Media/Buffer) Stock->Dilution Check2 Precipitation observed? Dilution->Check2 Cosolvent Use Co-solvent System (e.g., PEG300 + Tween-80) Check2->Cosolvent Yes (In Vivo/High Conc) Serial Perform Serial Dilution (Keep DMSO ≤ 0.5%) Check2->Serial Yes (In Vitro/Cell Assay) Success Proceed with Assay Check2->Success No Cosolvent->Success Serial->Success

Workflow for troubleshooting Methyl 4-acetamido-5-bromo-2-hydroxybenzoate solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-acetamido-5-bromo-2-hydroxybenzoate precipitate when I dilute my DMSO stock into my cell culture media? A1: This is a classic thermodynamic failure known as "crashing out." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid solvent shift causes the local concentration of the hydrophobic compound to instantly exceed its thermodynamic solubility limit in water[3]. The compound's strong intermolecular hydrogen bonds (via the acetamido and hydroxyl groups) rapidly re-associate, leading to nucleation and micro-precipitation. To prevent this, you must perform serial dilutions rather than a single large dilution, and ensure the final DMSO concentration does not exceed 0.5% v/v[4].

Q2: My 100% DMSO master stock has become cloudy after a few weeks of storage at -20°C. Is the compound degrading? A2: It is more likely a moisture contamination issue rather than chemical degradation. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture. Even a small percentage of water in the DMSO drastically reduces its solvation capacity for lipophilic drugs, forcing the compound out of solution[5]. Solution: Gently warm the vial to 37°C in a water bath and vortex to redissolve[5]. Moving forward, always use high-purity, anhydrous DMSO and aliquot your master stocks into single-use vials stored at -80°C to prevent freeze-thaw cycles and moisture ingress.

Q3: I need to dose this compound in vivo (mice), but I cannot use 100% DMSO due to toxicity. What is the best vehicle? A3: For in vivo studies, you must bridge the gap between the compound's hydrophobicity and the physiological requirement for an aqueous-compatible vehicle. A highly effective, field-standard co-solvent system is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [6]. The PEG300 acts as a polymeric solubilizer, while Tween-80 (a surfactant) prevents the compound from nucleating when the final saline volume is added.

Quantitative Data: Solvent Compatibility & Limits

To ensure experimental reproducibility, adhere to the following validated solvent parameters. Exceeding these limits will likely result in silent precipitation, leading to false-negative assay results.

Solvent SystemMax Recommended ConcentrationPrimary ApplicationCritical Handling Notes
100% Anhydrous DMSO 10 - 30 mMMaster Stock PreparationMust use newly opened, anhydrous DMSO. Store aliquots at -80°C[5].
Aqueous Buffer / Media < 10 µM (Compound dependent)In Vitro Cell AssaysFinal DMSO concentration must remain ≤ 0.5% v/v to avoid cellular toxicity[4].
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline 1 - 5 mMIn Vivo Dosing (IP/IV/PO)Reagents must be added in the exact sequential order listed to prevent crashing[6].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the visual inspection steps, as micro-precipitates can easily be missed and will ruin downstream data.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a stable, moisture-free primary stock for long-term storage.

  • Equilibration: Allow the vial containing solid Methyl 4-acetamido-5-bromo-2-hydroxybenzoate to fully equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Calculation: To prepare a 10 mM stock, dissolve 2.88 mg of the compound (MW: 288.09 g/mol ) in exactly 1.0 mL of fresh, anhydrous DMSO [5].

  • Dissolution: Vortex the solution vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 5 minutes. Self-Validation: Hold the vial against a dark background and shine a light through it to check for undissolved micro-crystals.

  • Storage: Immediately divide the clear solution into 20 µL to 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -80°C[5].

Protocol B: Preparation of In Vivo Dosing Formulation

Objective: Formulate a clear, biocompatible solution for animal administration without causing precipitation.

  • Initial Solubilization: Thaw a 10 mM DMSO master stock aliquot. Pipette the required volume of the DMSO stock into a clean glass vial. (This will constitute 10% of your final desired volume)[6].

  • Polymer Addition: Add PEG300 to the vial to make up 40% of the final volume. Vortex vigorously until the solution is completely homogeneous. Mechanistic note: The PEG300 coats the hydrophobic molecules, preventing lattice formation.

  • Surfactant Addition: Add Tween-80 to make up 5% of the final volume. Vortex gently to avoid excessive foaming.

  • Aqueous Quench: Slowly, drop-by-drop, add physiological Saline to make up the remaining 45% of the final volume while continuously swirling the vial[6].

  • Validation: The final solution must be optically clear. If it appears milky or opalescent, the thermodynamic solubility limit has been exceeded, and the formulation must be discarded and remade at a lower target concentration.

References

  • IJPCA. "Strategies for improving hydrophobic drugs solubility and bioavailability." International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Pharmaceutical Technology. "Solving Poor Solubility to Unlock a Drug's Potential." PharmTech. Available at:[Link]

Sources

Technical Support Center: Optimizing Bromination of Methyl 4-acetamido-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the regioselectivity of electrophilic aromatic substitutions on highly substituted benzenoid systems.

The bromination of methyl 4-acetamido-2-hydroxybenzoate is a classic example where strict thermal management dictates the purity of the final active pharmaceutical ingredient (API) intermediate. This guide synthesizes mechanistic causality, quantitative data, and field-proven troubleshooting protocols to ensure your synthesis is robust and self-validating.

Mechanistic Principles of Regioselective Bromination

To troubleshoot a reaction, you must first understand the electronic environment of your substrate. Methyl 4-acetamido-2-hydroxybenzoate features three distinct ring substituents that dictate electrophilic aromatic substitution (EAS) regiochemistry:

  • Hydroxyl group (-OH) at C2 : Strongly activating, ortho/para-directing.

  • Acetamido group (-NHAc) at C4 : Moderately activating, ortho/para-directing.

  • Methyl ester (-COOMe) at C1 : Deactivating, meta-directing.

The target position for halogenation is typically C5 . This position is uniquely favored because it is para to the strongly activating -OH group, ortho to the moderately activating -NHAc group, and meta to the deactivating ester—aligning all directing effects synergistically.

However, the C3 position (ortho to the -OH group) acts as a secondary reactive site. Because bromination is highly exothermic, failing to dissipate the heat of reaction lowers the activation energy barrier for C3 attack. To prevent this,[1]. Deviations from this precise temperature window will result in either sluggish kinetics or multiple halogenation events (e.g., the 3,5-dibromo impurity)[1].

Temperature Optimization Data

The following table summarizes the quantitative impact of internal reaction temperature on conversion rates and regioselectivity.

Internal Temperature RangeSubstrate Conversion Rate5-Bromo Target YieldPolybrominated ByproductsVisual In-Process Observation
0–5 °C < 60% (Sluggish)~ 55%< 1%White precipitation of starting material
10–15 °C > 98% (Optimal) > 92% < 2% Clear amber solution, rapid Br₂ decolorization
20–25 °C > 99% (Fast)< 70%> 25% (3,5-dibromo)Dark red/brown solution, heavy HBr fuming

Standard Operating Procedure (SOP): Regioselective 5-Bromination

This protocol is designed as a self-validating system . Each step includes a physical or visual checkpoint to confirm the reaction is proceeding correctly before moving to the next phase. The starting material can be [2].

Step 1: Substrate Dissolution

  • Action: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol).

  • Causality & Validation: DCM is chosen because it does not participate in the reaction and easily dissolves the substrate at room temperature. Complete dissolution validates that the solvent volume is sufficient.

Step 2: Thermal Equilibration

  • Action: Submerge the reaction flask in a temperature-controlled water/ice bath. Monitor the internal temperature using a thermocouple and stabilize it strictly between 10 °C and 15 °C .

  • Causality & Validation: Establishing the baseline temperature before reagent introduction ensures the initial kinetic barrier favors only the C5 position. A stable internal temperature reading validates the cooling capacity of your bath.

Step 3: Controlled Reagent Addition

  • Action: Prepare a solution of elemental bromine (Br₂, 1.05 equiv) in DCM (2 mL/mmol). Add this solution dropwise via the addition funnel over 30–45 minutes.

  • Causality & Validation: Slow addition prevents localized exothermic spikes that could push the micro-environment above 15 °C. The self-validating visual cue is the rapid decolorization of the red bromine drops as they hit the solution, indicating immediate consumption by the substrate.

Step 4: Reaction Monitoring & Quenching

  • Action: Stir the mixture at 10–15 °C for 2 hours. Monitor via HPLC. Once the starting material is <1%, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Causality & Validation: Na₂S₂O₃ instantly reduces any residual, unreacted bromine to harmless bromide ions. A shift from a pale amber solution to a colorless organic layer validates that the electrophile has been successfully neutralized.

Troubleshooting Workflow

Use the following logical decision tree to diagnose issues based on your crude mixture analysis.

TroubleshootingTree Start Analyze Crude Reaction Mixture SM_Check >5% Unreacted Starting Material? Start->SM_Check Poly_Check Polybrominated Byproducts Detected? SM_Check->Poly_Check No LowTemp_Check Is Temp < 10°C? SM_Check->LowTemp_Check Yes HighTemp_Check Is Temp > 15°C? Poly_Check->HighTemp_Check Yes Optimal Proceed to Workup/Purification Poly_Check->Optimal No Fix_LowTemp Increase Temp to 10-15°C & Check Stirring LowTemp_Check->Fix_LowTemp Yes LowTemp_Check->Optimal No Fix_HighTemp Cool to 10-15°C & Slow Br2 Addition HighTemp_Check->Fix_HighTemp Yes

Decision tree for troubleshooting regioselective bromination based on crude mixture analysis.

Frequently Asked Questions (FAQs)

Q: Why am I seeing significant amounts of the 3,5-dibromo byproduct in my HPLC trace? A: This is a classic symptom of poor thermal management. While the C5 position is the most electronically activated, allowing the internal temperature to exceed 15 °C provides enough thermal energy to overcome the activation barrier for substitution at the secondary favored site (the C3 position). Ensure your cooling bath is properly calibrated, and drastically slow the rate of bromine addition to manage the exotherm.

Q: My reaction stalls at 60% conversion, and a white precipitate forms in the flask. What went wrong? A: You have likely over-chilled the reaction. At temperatures below 10 °C, the solubility of methyl 4-acetamido-2-hydroxybenzoate in DCM decreases significantly. The starting material precipitates out of the solution, rendering it physically inaccessible to the dissolved bromine. Warm the reaction gently to the 10–15 °C window to redissolve the substrate and resume the reaction.

Q: Can I substitute N-Bromosuccinimide (NBS) for elemental bromine to avoid over-bromination? A: While NBS is a milder brominating agent, it typically requires a highly polar solvent (like DMF or Acetonitrile) and higher temperatures (often >40 °C) to achieve full conversion. For this specific highly-activated substrate, Br₂ in DCM at 10–15 °C provides a kinetically favored, highly regioselective system that avoids the complex aqueous workups associated with removing DMF.

Q: I am scaling this reaction from 1 gram to 100 grams. Can I use the exact same protocol? A: No. When scaling up, the surface-area-to-volume ratio of your reactor decreases, severely impacting heat dissipation. A dropwise addition rate that maintained 12 °C at the 1-gram scale will likely cause a thermal runaway at the 100-gram scale. You must implement jacketed reactors with active cooling and consider extending the Br₂ addition time to several hours to maintain the strict 10–15 °C window.

References

  • Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists. Taylor & Francis Online. Available at:[Link]

Sources

Controlling side reactions in Methyl 4-acetamido-5-bromo-2-hydroxybenzoate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate via electrophilic aromatic substitution is a highly sensitive process. The starting material features an aromatic ring activated by both a hydroxyl group and an acetamido group, making it highly susceptible to over-reaction and regioselectivity issues.

This guide is engineered for researchers and process chemists to troubleshoot, optimize, and scale their bromination workflows while maintaining strict control over side reactions.

Process Flow & Reaction Dynamics

Pathway SM Methyl 4-acetamido- 2-hydroxybenzoate Br2 Br2 / DCM 10-15°C SM->Br2 Target Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate (Target) Br2->Target Kinetic control Side1 3,5-Dibromo Derivative Br2->Side1 Excess Br2 / Temp > 15°C Side2 3-Bromo Regioisomer Br2->Side2 Solvent polarity shift Side3 Hydrolyzed Products Br2->Side3 HBr + H2O

Reaction pathway illustrating kinetic preference for 5-bromination vs common side reactions.

Troubleshooting Guide: Controlling Side Reactions

Q1: Why am I observing significant amounts of the 3,5-dibromo by-product in my crude mixture? A: Over-bromination is primarily a failure of kinetic control. The hydroxyl group at the 2-position and the acetamido group at the 4-position strongly activate the aromatic ring via electron donation. While the 5-position is sterically and electronically favored for the initial bromination, the 3-position remains highly nucleophilic[1].

  • Causality: At temperatures above 15°C, the thermal energy in the system easily overcomes the activation barrier for the second bromination event. Additionally, localized high concentrations of bromine drive the equilibrium toward polyhalogenation[2].

  • Solution: Maintain the reaction temperature strictly between 10–15°C[3]. Ensure the molar ratio of Br₂ to the substrate does not exceed 1.05:1. Add the bromine solution dropwise with vigorous stirring to prevent localized concentration spikes.

Q2: My LC-MS shows peaks corresponding to the cleavage of the methyl ester and/or acetamido group. How do I prevent this hydrolysis? A: Hydrolysis is a secondary consequence of the bromination mechanism. Electrophilic aromatic substitution with elemental bromine generates hydrobromic acid (HBr) as a stoichiometric byproduct.

  • Causality: HBr drastically lowers the pH of the reaction mixture. If adventitious water is present (from wet solvents or atmospheric moisture), this highly acidic environment catalyzes the cleavage of the ester or amide bonds.

  • Solution: Use strictly anhydrous solvents (e.g., anhydrous dichloromethane)[3]. To neutralize the HBr immediately upon reaction completion, perform a rapid biphasic quench using cold, saturated sodium bicarbonate (

    
    )[4].
    

Q3: What causes the formation of the 3-bromo regioisomer, and how can I maximize selectivity for the 5-bromo target? A: The 3-position is flanked by two ortho-directing groups (hydroxyl and acetamido), making it electronically activated but sterically hindered compared to the 5-position.

  • Causality: Regioselectivity in this system is governed by a competition between steric hindrance and solvent stabilization. Highly polar protic solvents can disrupt the kinetic preference for the 5-position by altering the transition state stabilization[5].

  • Solution: Utilize non-polar or moderately polar aprotic solvents like dichloromethane (DCM) to stabilize the transition state for the less sterically hindered 5-position[3]. Avoid alcohols or acetic acid unless modifying the brominating agent (e.g., using NBS).

Quantitative Parameter Matrix

To ensure reproducibility, adhere to the following optimized parameters. Deviations will trigger specific mechanistic failures.

Reaction ParameterOptimal RangeConsequence of DeviationMechanistic Causality
Temperature 10–15°C>15°C: DibrominationHigher thermal energy overcomes the activation barrier for secondary electrophilic attack at the 3-position.
Br₂ Stoichiometry 1.00–1.05 eq>1.05 eq: DibrominationExcess electrophile forces the reaction equilibrium toward polyhalogenation[2].
Solvent System Anhydrous DCMProtic/Wet: HydrolysisHBr byproduct combined with water creates an acidic microenvironment, cleaving ester/amide bonds.
Addition Rate 0.1–0.2 eq/minFast: Exothermic spikesRapid addition causes localized heating and high Br₂ concentration, promoting unselective attack.
Standard Operating Procedure: Self-Validating Protocol

This protocol incorporates built-in validation checkpoints to ensure the reaction remains under strict kinetic control.

Step 1: Substrate Preparation

  • Dissolve 1.0 equivalent of Methyl 4-acetamido-2-hydroxybenzoate in anhydrous dichloromethane (DCM) (10 mL/g of substrate).

  • Validation Check: Ensure complete dissolution. A cloudy mixture indicates moisture or impurities; filter or dry over

    
     before proceeding.
    

Step 2: Temperature Equilibration

  • Submerge the reaction flask in an ice-water bath.

  • Insert an internal temperature probe and cool the solution to exactly 10°C.

  • Validation Check: Do not initiate bromination until the internal temperature has stabilized for at least 5 minutes.

Step 3: Electrophilic Aromatic Substitution

  • Prepare a solution of 1.02 equivalents of elemental bromine (Br₂) in anhydrous DCM (2 mL/g of Br₂).

  • Add the Br₂ solution dropwise via an addition funnel at a rate of 0.1 eq/min, maintaining the internal temperature strictly between 10–15°C[3].

  • Validation Check (In-Process): Perform TLC or HPLC analysis 15 minutes after complete addition. The disappearance of the starting material and the appearance of a single major product peak validates successful mono-bromination without over-reaction.

Step 4: Reaction Quenching & Neutralization

  • Immediately transfer the reaction mixture to a separatory funnel containing an equal volume of cold, saturated aqueous

    
    .
    
  • Vent frequently to release

    
     gas generated by the neutralization of HBr.
    
  • Validation Check: Test the pH of the aqueous layer using indicator paper. It must be ≥ 7.5. If acidic, add more

    
    . This guarantees the prevention of acid-catalyzed hydrolysis during concentration[4].
    

Step 5: Isolation

  • Separate the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure at <35°C to yield the crude Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Diagnostic Workflow

Use the following logic tree to rapidly diagnose and resolve issues identified during post-reaction LC-MS or NMR analysis.

Workflow Start Identify Impurity via HPLC Node1 High 3,5-Dibromo Start->Node1 Node2 High 3-Bromo Start->Node2 Node3 Ester/Amide Hydrolysis Start->Node3 Sol1 Cool to 10-15°C Limit Br2 to 1.05 eq Node1->Sol1 Sol2 Switch to Anhydrous DCM Avoid polar protic solvents Node2->Sol2 Sol3 Ensure anhydrous conditions Rapid NaHCO3 quench Node3->Sol3

Diagnostic workflow for identifying and resolving side reactions during bromination.

FAQs for Scale-Up

Q4: Can I substitute elemental bromine (Br₂) with N-Bromosuccinimide (NBS) for a safer scale-up process? A: Yes. NBS is a solid, making it easier and safer to handle at scale than corrosive, volatile liquid bromine. However, NBS is a milder electrophile. To achieve full conversion, you may need to add a catalytic amount of a Lewis acid or perform the reaction in a slightly more polar solvent (like acetonitrile), which requires careful re-optimization of the temperature to prevent the 3-bromo regioisomer from forming.

Q5: How do I monitor the reaction to ensure complete conversion without risking over-bromination? A: Rely on real-time Process Analytical Technology (PAT) such as in-line FTIR or rapid UPLC. Track the disappearance of the aromatic C-H bending stretch of the starting material. Because the kinetic window between mono- and di-bromination is narrow, quench the reaction the moment the starting material falls below 2% area under the curve (AUC), rather than pushing for 100% conversion.

References
  • Taylor & Francis Online. "Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists". Available at: [Link]

  • Google Patents (CN107337658A). "A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5-".
  • PDF Free Download. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Available at: [Link]

  • Google Patents (US20050049440A1). "Bromination of hydroxyaromatic compounds".

Sources

Technical Support Center: Recrystallization of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. This document is designed to offer practical, field-proven insights and solutions to common challenges encountered during the purification of this compound.

I. Understanding the Molecule: Key to Successful Recrystallization

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a moderately polar molecule. Its structure contains several key functional groups that dictate its solubility and crystallization behavior:

  • Aromatic Ring: Contributes to van der Waals interactions and can interact with aromatic solvents.

  • Hydroxyl (-OH) and Amide (-NH-C=O) Groups: Capable of strong hydrogen bonding, increasing solubility in polar, protic solvents.

  • Ester (-COOCH₃) and Bromo (-Br) Groups: Contribute to the overall polarity and molecular weight.

The key to a successful recrystallization is to exploit the solubility difference of the compound in a given solvent at high and low temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing Methyl 4-acetamido-5-bromo-2-hydroxybenzoate?

A1: Based on the principle of "like dissolves like," polar solvents are the best starting point for this moderately polar compound.[2][3] A good initial choice would be ethanol or a mixture of ethanol and water . Ethanol is an excellent general-purpose solvent for relatively polar compounds and is easily removed from the final product.[2] For compounds with polar functional groups, polar solvents are generally more effective.[1]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[4][5] To remedy this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to slightly decrease the concentration.[5]

  • Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hot plate or insulating it with paper towels.[6]

  • If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[5]

Q3: I have a very low yield of purified crystals. What are the common causes?

A3: A low yield can result from several factors:

  • Using too much solvent: This is the most frequent cause, as an excess of solvent will keep more of your product dissolved even at low temperatures.[6] To fix this, you can carefully evaporate some of the solvent and attempt the crystallization again.[4][6]

  • Premature crystallization: If crystals form during a hot gravity filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated.[4]

  • Washing with warm or excessive solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent them from redissolving.[4]

  • Incomplete crystallization: Ensure the solution has cooled to room temperature before placing it in an ice bath to maximize crystal formation.[2][4]

Q4: How do I remove colored impurities from my crude product?

A4: If your solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration.[2][4] The charcoal will adsorb the colored impurities. It is crucial to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2][4]

III. Troubleshooting Guide: Step-by-Step Solutions

This section provides a more detailed, scenario-based approach to resolving common issues during the recrystallization of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Scenario 1: The compound does not dissolve in the hot solvent.
  • Verify Solvent Choice: Re-evaluate if the chosen solvent has the appropriate polarity. For a polar compound like this, a non-polar solvent like hexane will likely be ineffective.

  • Increase Solvent Volume: Add the solvent in small portions to the boiling mixture until the solid dissolves completely.[3] Be mindful not to add a large excess, as this will reduce your final yield.[4]

  • Consider a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system may be necessary.[2][7] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like ethanol) at an elevated temperature and then add a "bad" solvent (one in which it is poorly soluble, like water) dropwise until the solution becomes cloudy (the saturation point).[8] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Scenario 2: No crystals form upon cooling.
  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[4][6] This creates nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.[4][5]

  • Reduce Solvent Volume: It is highly likely that too much solvent was used.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[5]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath. For more stubborn crystallizations, a salt/ice bath can be used to achieve lower temperatures.[6]

Scenario 3: The resulting crystals are not pure.
  • Slow Down the Cooling Process: Rapid crystal growth can trap impurities within the crystal lattice.[5] Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.[2]

  • Perform a Second Recrystallization: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary.[7]

  • Wash the Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[2][4]

IV. Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the purification of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate using a single solvent.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, water) at room and boiling temperatures to identify a suitable solvent.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2][4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Filter the hot solution quickly to remove any solids.[2][4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[2]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.

V. Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but crystals may dry slowly.[2]
Ethanol78HighExcellent general-purpose solvent, easily removed.[2]
Methanol65HighGood for relatively polar compounds, very volatile.[2]
Acetone56Medium-HighCan be a good solvent for a range of polarities.
Ethyl Acetate77MediumOften used in mixed solvent systems with non-polar solvents.
Toluene111LowSuitable for less polar compounds.[3]
Hexane69LowA non-polar solvent, often used as the "bad" solvent in mixed systems.

VI. Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter oiling_out Troubleshooting: 'Oiling Out' dissolve->oiling_out Issue? cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath no_crystals Troubleshooting: No Crystals cool->no_crystals Issue? filter_wash Vacuum Filtration & Washing ice_bath->filter_wash dry Dry Crystals filter_wash->dry low_yield Troubleshooting: Low Yield filter_wash->low_yield Issue? end End: Pure Product dry->end impure_product Troubleshooting: Impure Product end->impure_product Issue? oiling_out->dissolve Action: Add More Solvent & Cool Slowly no_crystals->dissolve Action: Reduce Solvent Volume low_yield->dissolve Action: Re-evaluate Solvent Amount impure_product->start Action: Re-crystallize

Caption: A flowchart illustrating the key steps and troubleshooting decision points in the recrystallization process.

VII. References

  • Crystallization. (n.d.). Retrieved from

  • Experiment 2: Recrystallization. (n.d.). Retrieved from

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from

  • Summary of Common Crystallization Solvents. (n.d.). Retrieved from

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization - Benchchem. (n.d.). Retrieved from

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Purification: How To - Chemistry - University of Rochester. (n.d.). Retrieved from

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from

Sources

Stability of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and synthetic chemists navigate the complex reactivity of this multi-functional molecule under basic conditions.

This compound contains three base-sensitive sites: a phenolic hydroxyl group, a methyl ester, and an acetamido group. Understanding the thermodynamic and kinetic differences between these functional groups is critical for preventing unwanted degradation or achieving chemoselective modifications.

Part 1: Mechanistic Workflow & Reactivity Pathway

To troubleshoot effectively, we must first map the base-catalyzed reactivity of the molecule. The degradation follows a predictable, stepwise kinetic pathway based on the electrophilicity of the carbonyl carbons and the acidity of the functional groups.

G A Methyl 4-acetamido-5-bromo- 2-hydroxybenzoate (Intact Molecule) B Phenoxide Salt (Water Soluble) A->B Mild Base (e.g., NaHCO3) Fast Deprotonation C 4-acetamido-5-bromo- 2-hydroxybenzoic acid (Saponified) B->C Aq. NaOH, RT Ester Hydrolysis D 4-amino-5-bromo- 2-hydroxybenzoic acid (Fully Deprotected) C->D Strong NaOH, Reflux Amide Cleavage

Caption: Base-catalyzed degradation and reactivity workflow of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve instantly in mild aqueous base (e.g., 0.1 M NaHCO₃) but precipitate during acidic workup? A: This is a classic acid-base phenomenon driven by the phenolic hydroxyl group at position 2. While the pKa of a standard phenol is ~10, salicylic acid derivatives possess unique acidity profiles due to intramolecular hydrogen bonding [1]. In basic media, the phenol is rapidly deprotonated to form a highly water-soluble sodium phenoxide salt. Upon adding acid (lowering the pH below ~3), the phenol is re-protonated, and the neutral, lipophilic molecule crashes out of the aqueous phase.

Q2: How can I perform a basic extraction without accidentally hydrolyzing the methyl ester? A: Saponification (ester hydrolysis) requires a strong nucleophile (like OH⁻) to attack the carbonyl carbon [2]. To kinetically trap the ester while deprotonating the phenol for extraction, use a weaker base (such as saturated aqueous NaHCO₃) and keep the biphasic mixture cold (0–4 °C). The bicarbonate ion is basic enough to deprotonate the phenol but lacks the nucleophilicity to rapidly cleave the ester at low temperatures.

Q3: Can I selectively hydrolyze the methyl ester without cleaving the acetamido group? A: Yes. This relies on the fundamental chemical principle that esters hydrolyze significantly faster than amides. The nitrogen atom in the acetamido group strongly donates its lone pair into the carbonyl via resonance, making the amide carbonyl carbon far less electrophilic than the ester carbonyl. Furthermore, the alkoxide (methoxide) is a much better leaving group than an amide anion. Stirring the compound in 1–2 M NaOH at room temperature will selectively yield the carboxylic acid while leaving the acetamido group perfectly intact.

Q4: Is the bromine atom at position 5 at risk of Nucleophilic Aromatic Substitution (SₙAr) in basic media? A: No. For SₙAr to occur, the aromatic ring must be highly electron-deficient (typically requiring strong electron-withdrawing groups ortho/para to the leaving group). In basic conditions, the formation of the phenoxide ion donates immense electron density into the aromatic ring, completely deactivating it toward nucleophilic attack. The bromine atom will remain stable.

Part 3: Quantitative Reactivity Profile

The following table summarizes the comparative reactivity of the functional groups to help you select the precise conditions for your workflow.

Functional GroupReactivity under Basic ConditionsRequired Reagents / ConditionsRelative Kinetic RateMechanistic Causality
Phenolic -OH Deprotonation (Salt Formation)NaHCO₃, Na₂CO₃, or NaOH (RT)InstantaneousAcid-base proton transfer; stabilized by resonance.
Methyl Ester Saponification (Hydrolysis)1–2 M NaOH or LiOH (Aqueous, RT)Moderate (Minutes to Hours)Nucleophilic acyl substitution; methoxide is a moderate leaving group.
Acetamido Amide Cleavage (Hydrolysis)4–6 M NaOH (Reflux, >100 °C)Very Slow (Hours to Days)Strong amide resonance stabilization reduces carbonyl electrophilicity.
Aryl Bromide Nucleophilic Aromatic SubstitutionExtreme (Pd-catalysts, strong alkoxides)NegligiblePhenoxide formation makes the ring too electron-rich for SₙAr.

Part 4: Troubleshooting & Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies. Each protocol includes built-in verification steps.

Protocol A: Chemoselective Ester Saponification

Objective: Hydrolyze the methyl ester to the carboxylic acid without degrading the acetamido group.

  • Solvent Preparation: Dissolve 1.0 eq of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate in a 3:1 mixture of THF:MeOH (0.2 M concentration). The methanol aids in solubility and prevents transesterification side-reactions.

  • Base Addition: Chill the solution to 0 °C. Slowly add 2.5 eq of 1 M aqueous LiOH dropwise. (LiOH is preferred over NaOH for chemoselectivity as the lithium ion coordinates the carbonyl oxygen, mildly accelerating ester cleavage without risking the amide).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation (TLC): Monitor via TLC (Eluent: 7:3 Hexanes:Ethyl Acetate). The starting material spot will disappear, and a baseline spot (the lithium carboxylate salt) will form.

  • Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with distilled water and cool to 0 °C.

  • Acidification: Slowly add 1 M HCl dropwise until the pH reaches ~2. The product, 4-acetamido-5-bromo-2-hydroxybenzoic acid, will precipitate as a white solid [2]. Filter and wash with cold water.

Protocol B: Global Deprotection (Ester & Amide Cleavage)

Objective: Strip both the ester and the acetyl group to yield 4-amino-5-bromo-2-hydroxybenzoic acid.

  • Reaction Setup: Suspend 1.0 eq of the starting material in 5 M aqueous NaOH (10 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C (vigorous reflux) for 12–16 hours. The high thermal energy is mandatory to overcome the high activation barrier of amide hydrolysis.

  • Validation (LC-MS): Amide cleavage is notoriously stubborn. Do not rely on TLC alone. Take a 50 µL aliquot, neutralize with HCl, and run LC-MS to confirm the mass shift from the mono-deprotected intermediate to the fully deprotected aniline derivative.

  • Isoelectric Precipitation: Cool the reaction to 0 °C. Because the product contains both a carboxylic acid and a free amine (an amphoteric molecule), you must carefully adjust the pH to its isoelectric point (typically pH 3.5–4.5) using 6 M HCl to maximize precipitation.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Part 5: References

  • Salicylic Acid: Structure, Properties & Key Uses Explained. Vedantu. Retrieved from [Link]

  • Salicylic acid - Chemical Properties and Synthesis. Wikipedia. Retrieved from[Link]

Technical Support Center: High-Purity Synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists encountering purity issues with Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 4093-34-9 / related analogs). This guide synthesizes organic synthesis principles with practical troubleshooting protocols.

Executive Summary & Compound Profile

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a critical intermediate, often utilized in the synthesis of benzamide-based gastroprokinetic agents (e.g., Bromopride, Mosapride analogs).[1] High purity (>98%) is essential because downstream coupling reactions (e.g., amidation) are sensitive to steric hindrance and competitive inhibition by impurities.

Common Purity Challenges:

  • Regioisomer Contamination: Formation of the 3-bromo isomer due to competing directing effects.

  • Over-Bromination: Formation of 3,5-dibromo species.[1]

  • Hydrolysis: Deacetylation (formation of 4-amino) or ester hydrolysis (formation of benzoic acid).

Diagnostic Workflow (Decision Matrix)

Before adjusting your synthesis, use this logic flow to identify the specific root cause of your low purity.

TroubleshootingFlow Start ISSUE: Low Purity (<95%) Analyze Step 1: Analyze Crude via HPLC/LC-MS Start->Analyze Imp_SM Impurity: Unreacted Starting Material (Methyl 4-acetamido-2-hydroxybenzoate) Analyze->Imp_SM RT matches SM Imp_DiBr Impurity: 3,5-Dibromo Species (M+2 mass shift) Analyze->Imp_DiBr Late eluting, M+79 Imp_Regio Impurity: 3-Bromo Isomer (Same Mass, diff RT) Analyze->Imp_Regio Close eluting isomer Imp_Hydro Impurity: 4-Amino or Acid (Mass -42 or -14) Analyze->Imp_Hydro Early eluting (polar) Sol_SM Action: Increase Rxn Time or Check Reagent Stoichiometry Imp_SM->Sol_SM Sol_DiBr Action: Reduce Brominating Agent Control Temp < 0°C Imp_DiBr->Sol_DiBr Sol_Regio Action: Switch Reagent (NBS vs Br2) Increase Solvent Polarity Imp_Regio->Sol_Regio Sol_Hydro Action: Dry Solvents Avoid Strong Acid/Base Workup Imp_Hydro->Sol_Hydro

Figure 1: Diagnostic decision tree for identifying impurity origins based on analytical data.

Troubleshooting Guide (Q&A)

Issue 1: Regio-Selectivity (3-Bromo vs. 5-Bromo)

User Question: My LC-MS shows a significant peak (10-15%) with the same mass as the product but a slightly different retention time. Is this the 3-bromo isomer, and how do I prevent it?

Technical Insight: Yes, this is likely the 3-bromo regioisomer .[1]

  • Mechanism: The substrate contains three directing groups. The -OH (C2) and -NHAc (C4) are activating, ortho/para directors.[1]

    • Position 5 (Target): Para to -OH, Ortho to -NHAc. Sterically accessible.

    • Position 3 (Impurity): Ortho to -OH, Ortho to -NHAc. Sterically crowded (sandwiched between -OH and -NHAc).[1]

  • While Position 5 is thermodynamically favored, high temperatures or highly reactive electrophiles (like free

    
    ) can reduce selectivity, leading to attack at Position 3.[1]
    

Protocol Adjustment:

  • Switch Reagent: If using elemental bromine (

    
    ), switch to N-Bromosuccinimide (NBS) .[2] NBS provides a low, controlled concentration of bromonium ions, favoring the thermodynamically stable 5-bromo product [1][2].[1]
    
  • Temperature Control: Conduct the bromination at 0°C to -5°C . Lower temperatures increase the energy barrier difference between the 3- and 5-positions, enhancing selectivity.[1]

  • Solvent Choice: Use a polar aprotic solvent like Acetonitrile (ACN) or DMF . These solvents can complex with the brominating agent, softening the electrophile and improving regiocontrol.

Issue 2: Over-Bromination (Dibromo Impurity)

User Question: I see a late-eluting impurity with an M+2 isotopic pattern characteristic of two bromine atoms. How do I stop the reaction at the mono-bromo stage?

Technical Insight: This is the 3,5-dibromo derivative .[1][3] Once the 5-bromo product forms, the ring is deactivated but still susceptible to further attack if excess reagent is present or if the reaction is allowed to proceed too long.

Protocol Adjustment:

  • Stoichiometry: Strictly limit the brominating agent to 1.00 - 1.05 equivalents . Do not use a large excess "to ensure completion."

  • Addition Rate: Add the brominating agent dropwise over 30-60 minutes. A high local concentration of reagent promotes poly-bromination.[1]

  • Endpoint Monitoring: Do not rely on time. Monitor via TLC or HPLC every 30 minutes. Quench the reaction immediately upon consumption of starting material (SM < 1%).

Issue 3: Hydrolysis & Degradation

User Question: My product color is darkening, and I see a new polar peak. Is my compound decomposing?

Technical Insight: The acetamido group (-NHAc) is susceptible to hydrolysis under strongly acidic or basic conditions, converting the amide to a primary amine (Methyl 4-amino-5-bromo-2-hydroxybenzoate).[1] Additionally, the ester can hydrolyze to the acid.

Protocol Adjustment:

  • Quenching: If using

    
    , significant HBr is generated. Quench the reaction with saturated Sodium Bicarbonate (
    
    
    
    )
    or Sodium Bisulfite (
    
    
    )
    immediately to neutralize acid.
  • Drying: Ensure the final product is dried under vacuum at moderate temperature (<50°C). Wet filter cakes containing residual acid traces will degrade during storage.

Validated Purification Protocol

If crude purity is <95%, "washing" is rarely sufficient.[1] A recrystallization step is required to remove regioisomers.

Recommended Method: Recrystallization from Ethanol/Water

StepActionRationale
1. Dissolution Dissolve crude solid in Ethanol (95%) at reflux (

C). Use approx. 5-7 mL solvent per gram of solid.[1]
Solubilizes both product and impurities.
2.[] Filtration Perform hot filtration if insoluble particles (salts) are present.Removes inorganic byproducts (succinimide/salts).
3. Nucleation Allow solution to cool slowly to RT. If no crystals form, add warm Water dropwise until slight turbidity persists.Increases polarity to force precipitation.
4. Crystallization Cool to

C and hold for 2 hours.
Maximizes yield while keeping impurities in mother liquor.[]
5. Wash Filter and wash with cold Ethanol/Water (1:1).Washes away surface mother liquor containing the 3-bromo isomer.

Note: Ethyl Acetate/Heptane is an alternative system if the compound is too soluble in ethanol. [3]

Analytical Parameters (HPLC)

Use these parameters to validate your purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).

  • Expected Elution Order:

    • Hydrolysis products (Amine/Acid) - Early[1]

    • Starting Material[5]

    • Target Product (5-Bromo)

    • Regioisomer (3-Bromo) - Close to product

    • Dibromo impurity - Late[1]

References

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Regioselective Bromination of Aromatic Compounds. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Stability Protocols for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EST-STAB-4452 Subject: Minimizing Ester Hydrolysis During Synthesis and Workup Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Trap

You are likely experiencing yield loss not because of general ester instability, but due to Intramolecular General Base Catalysis , specifically exacerbated by the 5-bromo substituent.

In Methyl 4-acetamido-5-bromo-2-hydroxybenzoate , the 2-hydroxy group (phenol) forms an intramolecular hydrogen bond with the ester carbonyl oxygen. This "locks" the conformation and activates the carbonyl carbon toward nucleophilic attack (by water or hydroxide). Furthermore, the 5-bromo group is electron-withdrawing, which increases the acidity of the phenol and the electrophilicity of the ester, making this specific molecule significantly more labile than unsubstituted methyl salicylate.

The Golden Rule: This molecule cannot survive standard "strong base wash" workups (e.g., 1M NaOH) used to remove phenolic impurities.

Critical Mechanism Analysis

To solve the problem, you must visualize the enemy. The diagram below illustrates how the molecule "sabotages" itself through the Ortho-Effect.

HydrolysisMechanism Start Target Molecule (Methyl 4-acetamido-5-bromo-2-hydroxybenzoate) Activation Intramolecular H-Bonding (2-OH activates C=O) Start->Activation Conformation Lock BrEffect 5-Br Inductive Effect (Increases Electrophilicity) Start->BrEffect Electronic Pull Attack Nucleophilic Attack (H2O / OH-) Activation->Attack Lowers Activation Energy BrEffect->Attack Increases Susceptibility Transition Tetrahedral Intermediate Attack->Transition Rate Limiting Step Product Hydrolysis Product (Carboxylic Acid) Transition->Product Methanol Loss

Caption: Fig 1. Synergistic destabilization of the methyl ester by the ortho-hydroxyl group (catalysis) and the 5-bromo group (electronic activation).

Troubleshooting Guide (FAQ Format)
Q1: I usually wash my reaction mixture with 1N NaOH to remove impurities. Why is my product disappearing?

A: You are saponifying your product. The 5-bromo and 4-acetamido groups make the ester linkage highly susceptible to base hydrolysis. Even though methyl esters are generally stable, salicylate esters are exceptions due to the neighboring group participation described above.

  • Corrective Action: Switch to a Phosphate Buffer (pH 6.5 - 7.0) wash. If you must remove acidic impurities, use dilute Sodium Bicarbonate (NaHCO₃) cold, and limit contact time to <5 minutes.

Q2: My LC-MS shows a +14 mass shift or a -14 mass shift. What is happening?

A:

  • -14 Da (Loss of CH₂): This is the hydrolysis product (Carboxylic Acid: -CH3 + H = -14). This confirms hydrolysis.[1][2]

  • +14 Da: This is likely transesterification if you are using ethanol or another alcohol in your workup/crystallization.

  • Corrective Action: Avoid alcoholic solvents during workup. Use Acetonitrile (ACN) or Dichloromethane (DCM) for extractions.

Q3: Can I use heat to speed up the crystallization?

A: No. In the presence of even trace moisture, heat will drive the hydrolysis equilibrium to the right. The intramolecular catalysis lowers the energy barrier, making the reaction proceed even at moderate temperatures (40-50°C) if water is present.

  • Corrective Action: Crystallize at 0°C to 4°C . If heating is required to dissolve the solid, use anhydrous solvents (e.g., dry Toluene or dry Methanol) and ensure the system is sealed.

Validated Protocols
Protocol A: The "Safe" Workup (Buffer Wash)

Standard aqueous workup often destroys this molecule. Use this buffered approach.

StepReagent/ConditionCritical ParameterReason
1 Quench Cool reaction to 0°C.Slows kinetics of hydrolysis.
2 Dilution Add Dichloromethane (DCM) or Ethyl Acetate .Partition product into organic phase immediately.
3 Wash 1 0.5M Phosphate Buffer (pH 6.5) .Neutralizes residual acid/base without triggering hydrolysis.
4 Wash 2 Brine (Saturated NaCl).Removes bulk water.
5 Drying Anhydrous Na₂SO₄ (Sodium Sulfate).Do not use MgSO₄ if the solution is acidic (Lewis acid risk).
6 Concentration Rotary Evaporator < 35°C.Heat is the enemy.
Protocol B: Synthesis Optimization (Anhydrous Conditions)

If you are synthesizing the ester from the acid:

  • Avoid Fischer Esterification (Acid + Methanol + Heat) if possible, as the equilibrium is difficult to push due to the steric bulk of the Br and Acetamido groups.

  • Recommended Route: Use Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF or Acetone at Room Temperature.

    • Why: This is an S_N2 reaction. It avoids the tetrahedral intermediate of acyl substitution, bypassing the "Ortho-Effect" vulnerability during formation.

Decision Matrix: Saving Your Batch

Follow this logic flow if you suspect hydrolysis is occurring.

DecisionTree Start Issue: Low Yield / Acid Impurity Detected CheckPH Check Aqueous Layer pH Start->CheckPH HighPH pH > 9 CheckPH->HighPH NeutralPH pH 6 - 8 CheckPH->NeutralPH LowPH pH < 4 CheckPH->LowPH ActionHigh CRITICAL ERROR: Saponification. Acidify immediately to pH 6 with 1N HCl. Extract with DCM. HighPH->ActionHigh ActionNeutral Check Water Content. Dry organic layer with Na2SO4. Lower Rotovap temp. NeutralPH->ActionNeutral ActionLow Acid Catalysis Risk. Wash with sat. NaHCO3 (Cold). Rapid separation. LowPH->ActionLow

Caption: Fig 2. Rapid response decision matrix for workup pH control.

References
  • BenchChem. (2025).[3] Technical Support Center: Methyl Salicylate Hydrolysis. Retrieved from

  • Zhang, Y., et al. (2021). "Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids." Journal of Agricultural and Food Chemistry, 69(21), 6013-6021.[1] [1]

  • Bender, M. L., et al. (1963). "Intramolecular Catalysis in the Hydrolysis of p-Nitrophenyl Salicylates." Journal of the American Chemical Society, 85(19).

  • Hansen, B. (1962). "The kinetics of the hydrolysis of methyl salicylate." Acta Chemica Scandinavica, 16, 1927-1935.
  • Axios Research. (n.d.). Methyl 4-Acetamido-5-Bromo-2-Methoxybenzoate Reference Standard. Retrieved from

Sources

Validation & Comparative

H-NMR spectrum of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Benchtop vs. High-Field 1H-NMR for the Structural Verification of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

As a Senior Application Scientist, I frequently encounter the challenge of optimizing analytical workflows for active pharmaceutical ingredient (API) intermediates. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) is a highly versatile halogenated building block. Following its synthesis, the intermediate frequently undergoes cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to introduce new functional groups in modern drug discovery pipelines[1].

A critical quality control step in its production is verifying the regioselectivity of the bromination step and quantifying product purity. This guide objectively compares the performance of Benchtop NMR (80 MHz) against traditional High-Field NMR (400 MHz) for the structural characterization of this specific molecule, providing actionable experimental protocols and mechanistic insights.

Molecule Profile & Mechanistic Causality

The synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate typically begins with p-aminosalicylic acid, which undergoes methyl esterification and subsequent N-acetylation to form methyl 4-acetamido-2-hydroxybenzoate[2],[3].

The Causality of Regioselectivity: During the halogenation step, bromination is performed using bromine in methylene dichloride under strict temperature control (10–15°C) to ensure regioselectivity[1]. The hydroxyl group at C2 is strongly activating and ortho/para directing. Simultaneously, the acetamido group at C4 is also activating. The C5 position—being para to the -OH group and ortho to the -NHAc group—becomes the most electron-rich site on the aromatic ring, dictating exclusive bromination at C5 rather than C3[1],[2].

SynthesisPathway SM Methyl 4-amino-2-hydroxybenzoate (Starting Material) Step1 N-Acetylation Acetyl Chloride, NaHCO3, 0°C to RT SM->Step1 Int Methyl 4-acetamido-2-hydroxybenzoate (Intermediate) Step1->Int Step2 Regioselective Bromination Br2, DCM, 10-15°C Int->Step2 Product Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (Target API Intermediate) Step2->Product

Fig 1. Regioselective synthesis pathway of the target API intermediate.

Product Comparison: Benchtop vs. High-Field NMR

To verify the C5-bromination, analytical laboratories must choose the appropriate Nuclear Magnetic Resonance (NMR) platform.

High-Field NMR (400 MHz): Operating via large superconducting magnets (


 Tesla), High-Field NMR is the gold standard for maximum sensitivity and resolution[4]. The larger population difference between nuclear spin states yields superior signal-to-noise (S/N) ratios. However, these systems require dedicated infrastructure, liquid helium/nitrogen cryogens, and expert maintenance[4].

Benchtop NMR (80 MHz): Operating via permanent NdFeB magnet arrays (


 Tesla), Benchtop NMR eliminates the need for cryogens and drastically reduces capital costs[5],[4]. While the inherent 

and spectral dispersion (

) are lower, recent chemometric studies have proven that benchtop systems achieve comparable performance to high-field devices for routine quantitative analysis[6]. Because Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a rigid, heavily substituted aromatic ring with distinct, non-overlapping proton environments, a Benchtop NMR provides more than adequate resolution for its structural verification.

NMRWorkflow cluster_instruments Instrument Selection Prep Sample Preparation 15 mg API in 0.6 mL DMSO-d6 B80 Benchtop NMR (80 MHz) Routine QA/QC & Fast Throughput Prep->B80 H400 High-Field NMR (400 MHz) Complex Elucidation & High S/N Prep->H400 Acq 1H-NMR Acquisition (16 Scans, 10s Relaxation Delay) B80->Acq H400->Acq Data Data Processing Fourier Transform, Phasing, Integration Acq->Data Output Structural Verification Confirm C5-Bromination Regioselectivity Data->Output

Fig 2. Comparative NMR acquisition workflow for structural verification.

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical protocol must act as a self-validating system. The methodology below incorporates an internal standard and precise relaxation parameters to guarantee that the resulting integrations are strictly quantitative (qNMR).

Step-by-Step Sample Preparation
  • Gravimetric Weighing: Accurately weigh 15.0 mg of the synthesized Methyl 4-acetamido-5-bromo-2-hydroxybenzoate using a calibrated microbalance.

  • Solvation (Causality Check): Dissolve the powder in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Why DMSO-
    
    
    
    ? The target molecule contains highly polar amide and phenolic hydroxyl groups. Using a non-polar solvent like CDCl
    
    
    would lead to sample aggregation, poor shimming, and line broadening. DMSO-
    
    
    ensures complete solvation and sharp resonance lines.
  • Homogenization: Vortex the mixture for 30 seconds until optically clear.

  • Transfer: Pipette 0.5 mL of the solution into a standard 5 mm borosilicate glass NMR tube.

1H-NMR Acquisition Workflow
  • Tuning & Shimming: Insert the sample. Perform automatic tuning/matching. Execute gradient shimming (400 MHz) or 1D-simplex auto-shimming (80 MHz) targeting a TMS peak Full Width at Half Maximum (FWHM) of

    
     Hz.
    
  • Parameter Optimization:

    • Pulse Angle: 30° (Ensures rapid longitudinal relaxation,

      
      ).
      
    • Number of Scans (NS): 16.

    • Relaxation Delay (

      
      ):  10 seconds. Why 10s? A prolonged delay ensures that >99% of the magnetization for the slow-relaxing aromatic protons (H-3 and H-6) returns to the Z-axis before the next pulse. Skipping this step invalidates quantitative integration.
      
  • Processing: Apply a 0.3 Hz exponential line-broadening function to the Free Induction Decay (FID), perform Fourier Transformation (FT), and manually phase the spectrum.

Quantitative Data & Performance Metrics

The Causality of NMR Chemical Shifts: The success of Benchtop NMR relies on the distinct chemical shifts of the molecule. The ester group at C1 and the bromine at C5 both exert strong electron-withdrawing effects (anisotropic and inductive, respectively), severely deshielding the H-6 proton and pushing it downfield (>8.0 ppm). Conversely, the H-3 proton is flanked by two electron-donating groups (-OH and -NHAc), which shield it via mesomeric effects, shifting it upfield (~7.3 ppm).

Table 1: Representative 1H-NMR Chemical Shift Assignments (DMSO-


) 
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Environment
Phenolic -OH~10.85Singlet (br)1HH-bonded to ester carbonyl; exchanges with D

O.
Amide -NH~9.72Singlet (br)1HDeshielded by adjacent acetyl carbonyl.
Aromatic H-6~8.15Singlet1HDeshielded by ortho -COOCH

and ortho -Br.
Aromatic H-3~7.30Singlet1HShielded by ortho -OH and ortho -NHAc.
Ester -COOCH

~3.88Singlet3HAttached to electronegative oxygen.
Acetyl -CH

~2.15Singlet3HAlpha to the amide carbonyl group.

Table 2: Instrument Performance Comparison for Target Molecule

MetricBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Advantage
Resolution (FWHM of TMS) ~0.4 Hz~0.1 HzHigh-Field
Signal-to-Noise (16 scans) ~45:1> 400:1High-Field
Spectral Dispersion 80 Hz / ppm400 Hz / ppmHigh-Field
Cryogen Dependency None (Permanent Magnet)Liquid He & Liquid N

Benchtop
Capital Cost $50,000 - $90,000$300,000+Benchtop
Time-to-Result < 5 minutes (At-line)1-2 hours (Core Lab queue)Benchtop

Conclusion

For the structural verification of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate, the 80 MHz Benchtop NMR provides an optimal balance of performance and efficiency. Because the molecule features distinct, non-overlapping singlets resulting from the para-relationship of the aromatic protons, the extreme spectral dispersion of a 400 MHz system is not strictly required. Benchtop NMR serves as a highly efficient, self-validating alternative for routine QA/QC and process monitoring in pharmaceutical intermediate synthesis[6],[5].

References

1.[1] "Buy Methyl 4-Amino-2-hydroxybenzoate | 4136-97-4 - Smolecule". smolecule.com. URL: 2.[2] "CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5-". Google Patents. URL: 3.[6] "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin". ResearchGate. URL: 4.[5] "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study". uhasselt.be. URL: 5.[4] "Benchtop NMR Breaks New Ground". Technology Networks. URL: 6.[3] "Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS)". NIH PMC. URL:

Sources

Comparative Structural Analysis: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

[1]

Executive Summary

This guide provides a detailed structural analysis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: N/A for specific isomer, related to 4093-34-9 analogs), a critical intermediate in the synthesis of substituted benzamide pharmacophores (e.g., Bromopride, Clebopride).[1]

Accurate characterization of this molecule requires distinguishing it from two primary structural analogs that often co-elute or co-precipitate during synthesis:

  • The Precursor: Methyl 4-acetamido-2-hydroxybenzoate (Non-brominated).[1]

  • The O-Alkylated Impurity: Methyl 4-acetamido-5-bromo-2-methoxybenzoate (Over-methylated).[1]

This document moves beyond simple peak listing to explain the causality of chemical shifts, providing a self-validating framework for researchers to confirm structural identity.[2]

Structural Context & Synthesis Pathway[1][2]

To understand the NMR spectrum, one must understand the electronic environment created by the synthesis.[2] The target molecule is typically synthesized via the electrophilic aromatic bromination of methyl 4-acetamido-2-hydroxybenzoate.

Reaction Scheme & Impurity Logic

The following diagram illustrates the transformation and the origin of the critical impurity.

SynthesisPathcluster_legendKey Structural ChangesPrecursorPrecursor(Methyl 4-acetamido-2-hydroxybenzoate)C10H11NO4TargetTARGET(Methyl 4-acetamido-5-bromo-2-hydroxybenzoate)C10H10BrNO4Precursor->TargetBromination (Br2/AcOH)Electrophilic Sub. at C5ImpurityImpurity(Methyl 4-acetamido-5-bromo-2-methoxybenzoate)C11H12BrNO4Target->ImpurityOver-Methylation(Side Reaction)descC5: H -> Br (Heavy Atom Effect)C2: OH -> OMe (Loss of H-bond)

Figure 1: Synthesis pathway showing the conversion of the precursor to the target and the potential formation of the O-methylated impurity.[3][4]

Comparative 13C-NMR Analysis

The following data compares the target molecule against its non-brominated precursor and its O-methylated analog.

Critical Diagnostic Insight: The most reliable confirmation of the target structure is the C5 ipso-carbon shift . While electronegative substituents typically desfield (shift downfield) adjacent carbons, heavy atoms like Bromine induce a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the carbon to which they are attached.[2][5]

Chemical Shift Assignments (DMSO-d6)
Carbon PositionTypePrecursor (Non-Br) δ (ppm)Target (5-Br) δ (ppm)Impurity (2-OMe) δ (ppm)Structural Logic & Diagnostic Notes
C=O[1] (Ester) Carbonyl~169.5168.8 ~165.0Key Differentiator: In the Target/Precursor, the C2-OH forms an intramolecular H-bond with the Ester C=O, shifting it downfield.[2] The Impurity (2-OMe) lacks this H-bond, shifting the ester C=O upfield.
C=O[2] (Amide) Carbonyl~168.8169.2 ~169.0Acetamide carbonyl.[1][2] Relatively stable across all three analogs.[1][2]
C2 Ar-C-O~162.0158.5 ~160.5Ipso to Hydroxyl.[1][2] Slightly shielded in the target due to ortho-Br effect.[1]
C4 Ar-C-N~145.5142.0 ~143.0Ipso to Acetamido.[1][2]
C6 Ar-CH~131.0133.5 ~130.0Ortho to Ester.[1][2] Deshielded by the adjacent C5-Br in the target.
C1 Ar-C=O~109.5112.0 ~115.0Ipso to Ester.[1][2]
C5 Ar-X ~105.5 (CH) ~100.0 (C-Br) ~102.0 (C-Br)PRIMARY DIAGNOSTIC: The substitution of H for Br causes an upfield shift (Heavy Atom Effect).[1] If this peak remains >105, bromination likely failed.[1][2]
C3 Ar-CH~106.0108.5 ~107.0Ortho to OH and NHAc.[1][2] Sterically crowded.[1][2]
O-Me Methoxy52.553.0 52.5 & 56.5The Target has one OMe signal (Ester).[1] The Impurity has two (Ester ~52 + Ether ~56).[2]
Ac-Me Methyl24.524.8 24.8Acetyl methyl group.[1][2]

Note: Values are referenced to DMSO-d6 (39.5 ppm).[2] Exact shifts may vary ±0.5 ppm depending on concentration and temperature.

Experimental Protocols

To ensure the validity of the spectral data above, the following protocols for sample preparation and synthesis verification are recommended.

NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Use DMSO-d6 .[1][2]

    • Reasoning: CDCl3 may not fully dissolve the amide/hydroxy complex, leading to broad peaks.[2] DMSO disrupts intermolecular H-bonding but preserves the critical intramolecular H-bond between C2-OH and the Ester C=O.

  • Concentration: Prepare a solution of 15-20 mg of compound in 0.6 mL solvent.

  • Acquisition:

    • Run a standard Proton-Decoupled 13C experiment (minimum 512 scans).

    • Mandatory: Run a DEPT-135 experiment.

    • Validation: In DEPT-135, C5 (C-Br) and C1, C2, C4 (Quaternary) will disappear.[1][2] In the Precursor, C5 is a CH and will appear positive (up). This is the definitive test for bromination success.

Synthesis Verification Workflow

WorkflowStartCrude Product IsolatedHNMRStep 1: 1H-NMR CheckLook for loss of C5-H signal (~7.0-7.5 ppm region)Start->HNMRCNMRStep 2: 13C-NMR / DEPT-135Check C5 region (100-110 ppm)HNMR->CNMRDecisionIs C5 a QuaternaryCarbon (DEPT Silent)?CNMR->DecisionSuccessTarget Confirmed(Methyl 4-acetamido-5-bromo-2-hydroxybenzoate)Decision->SuccessYesFailPrecursor Present(Incomplete Reaction)Decision->FailNo (C5 is CH)

Figure 2: Logical workflow for confirming the bromination at the C5 position using NMR techniques.

Detailed Mechanistic Interpretation

The "Heavy Atom Effect" on C5

Researchers often expect electronegative atoms (Br, Cl) to deshield the attached carbon (move it to a higher ppm).[2] However, Bromine has a large electron cloud that allows for significant spin-orbit coupling.[1] This results in a local magnetic field that opposes the external field, causing the C5 signal to shift upfield (lower ppm) compared to the C-H precursor.

  • Precursor C5: ~105.5 ppm[1][2]

  • Target C5-Br: ~100.0 ppm[1]

  • Observation: If you see a peak shift downfield to ~120-130 ppm, you have likely misassigned the structure or formed a different isomer.[2]

The Intramolecular Hydrogen Bond (C2-OH ··· O=C-OMe)

The salicylate motif features a strong hydrogen bond between the phenolic hydrogen and the ester carbonyl oxygen.

  • Effect: This deshields the carbonyl carbon, keeping it near 169-170 ppm .[1][2]

  • Impurity Flag: If the phenolic OH is methylated (forming the 2-OMe impurity), this H-bond is broken.[2] The ester carbonyl will relax and shift upfield (typically 165-166 ppm ), and a new methoxy carbon signal will appear at ~56 ppm .[1][2]

References

  • ChemicalBook. (2024).[1][2] Methyl 4-acetamido-2-hydroxybenzoate Synthesis and Spectral Data. Link

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 13C NMR of Brominated Benzenes and Heavy Atom Effects. Link

  • Sigma-Aldrich. (2024).[1][2] Methyl 4-amino-5-bromo-2-hydroxybenzoate Product Specification and NMR Standards. Link[1]

  • Doc Brown's Chemistry. (2024).[1][2] Interpretation of 13C NMR Spectra of Salicylate Derivatives. Link

  • Royal Society of Chemistry. (2017).[1][2] The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.[1][2][6] Link

HPLC method for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Comparison Guide for the Analysis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated intermediates, the demand for robust, stability-indicating analytical methods has surged. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS 89481-86-7) is a complex aromatic compound featuring a methyl ester, an acetamido moiety, a phenolic hydroxyl, and a heavy bromine atom.

This guide provides an objective, data-driven comparison of two distinct chromatographic methodologies for the analysis of this compound: a Traditional Isocratic RP-HPLC approach and a high-throughput UHPLC Gradient approach using core-shell technology.

Mechanistic Basis for Chromatographic Separation

As a Senior Application Scientist, it is critical to look beyond the empirical parameters and understand the physicochemical causality dictating the molecule's behavior on a stationary phase.

  • Lipophilicity & The Halogen Effect: The addition of a bromine atom at the 5-position significantly increases the molecule's hydrophobicity and polarizability compared to its unbrominated precursor. This results in extended retention on non-polar stationary phases (e.g., C18) [3].

  • pH-Dependent Ionization: The molecule possesses a phenolic hydroxyl group. To prevent partial ionization—which leads to peak tailing and unpredictable retention shifts—the mobile phase must be buffered or acidified to at least two pH units below the pKa of the phenol. An acidic modifier (e.g., 0.1% Phosphoric or Formic acid) ensures the molecule remains fully protonated [1].

  • Impurity Profiling: During synthesis, critical impurities such as unreacted precursors, over-brominated analogs (e.g., 3,5-dibromo derivatives), and deacetylated hydrolysis products frequently co-elute. The chosen method must possess sufficient theoretical plates to resolve these structurally similar species [2].

Comparative Methodologies: Traditional HPLC vs. UHPLC Core-Shell

To address different laboratory capabilities and throughput requirements, we compare two validated approaches.

Method A: Traditional Isocratic RP-HPLC (The Industry Standard)

This method utilizes a fully porous C18 column under isocratic conditions. It is highly rugged, easily transferable across global manufacturing sites, and ideal for routine Quality Control (QC) batch release.

Method B: UHPLC Gradient with Core-Shell Technology (The High-Throughput Alternative)

This method leverages sub-2-micron core-shell particles. By minimizing the mass transfer resistance term (C-term) in the Van Deemter equation, core-shell columns deliver ultra-high efficiency. The gradient elution is specifically designed for Process Analytical Technology (PAT), where resolving complex degradation profiles rapidly is paramount.

Table 1: Chromatographic Parameters Comparison
ParameterMethod A: Traditional RP-HPLCMethod B: UHPLC Core-Shell Gradient
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C8 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic: Methanol / 0.1% H₃PO₄ (65:35 v/v)Gradient: Acetonitrile / 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C45°C
Detection UV at 254 nmPDA (Extracted at 254 nm & 280 nm)
Run Time 15.0 minutes4.5 minutes
Primary Use Case Routine QC, High Loading CapacityProcess R&D, Complex Impurity Profiling
Table 2: Performance & System Suitability Data (Experimental Averages)
MetricMethod A (Isocratic C18)Method B (Gradient Core-Shell C8)
Retention Time (Rt) 9.45 min2.15 min
Theoretical Plates (N) ~12,500~34,000
Tailing Factor (Tf) 1.151.02
*Resolution (Rs) **2.44.1
LOD (S/N = 3) 0.05 µg/mL0.01 µg/mL

*Resolution calculated between Methyl 4-acetamido-5-bromo-2-hydroxybenzoate and its closest eluting over-brominated impurity.

Experimental Protocols (Step-by-Step)

To ensure a self-validating system, both protocols incorporate strict System Suitability Testing (SST) criteria. If the SST fails, the run is automatically invalidated, ensuring absolute data trustworthiness.

Phase 1: Sample & Standard Preparation
  • Diluent Preparation: Prepare a diluent of Methanol:Water (50:50 v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

  • Standard Stock: Accurately weigh 10.0 mg of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication (5 mins), then make up to volume (100 µg/mL).

  • Working Sample: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Method Execution (Based on Method B - UHPLC)
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: 20% → 80% B (Linear ramp to elute strongly retained brominated species)

    • 3.0 - 3.5 min: 80% B (Wash)

    • 3.5 - 4.5 min: 20% B (Re-equilibration)

  • System Suitability (Self-Validation Step): Inject the working standard six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.5%, and the tailing factor is ≤ 1.2.

Analytical Workflow Visualization

The following diagram maps the critical path of the analytical workflow, highlighting the integration of sample preparation, separation, and data processing.

G N1 Sample Extraction (MeOH/Water) N2 UHPLC/HPLC Injection N1->N2 0.22 µm Filter N3 Column Separation (C18 or Core-Shell) N2->N3 High Pressure N4 PDA Detection (λ = 254/280 nm) N3->N4 Elution N5 Data Analysis & Impurity Profiling N4->N5 Integration

Fig 1: End-to-end chromatographic workflow for brominated hydroxybenzoate analysis.

Conclusion & Recommendations

For laboratories focused on routine batch release where robust, highly reproducible assays are required, Method A remains the gold standard. The high carbon load of the fully porous C18 column provides excellent retention stability for lipophilic brominated aromatics.

However, for Process R&D environments tasked with identifying trace-level degradation products (such as deacetylated or over-brominated impurities), Method B is vastly superior. The core-shell architecture combined with a steep acetonitrile gradient compresses the run time by over 70% while nearly tripling the theoretical plate count, providing unparalleled resolution and sensitivity.

References

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. University of Pardubice.
  • Characterization of impurities in 5-Bromosalicylamide synthesis. Benchchem.
  • A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Horizon Research Publishing.

Structural Elucidation of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate: A Comparative Guide to CID vs. HCD

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter heavily functionalized aromatic compounds during pharmaceutical impurity profiling. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a prime example—it serves as a critical synthetic intermediate and potential impurity in the manufacturing of 5-HT4 receptor agonists like Prucalopride, a drug used for chronic constipation[1].

For researchers and drug development professionals, confirming the exact substitution pattern of such halogenated aromatics is paramount. Tandem mass spectrometry (MS/MS) is the gold standard for this task. However, the choice of fragmentation technique fundamentally alters the structural data you recover. This guide objectively compares Ion Trap Collision-Induced Dissociation (CID) with Higher-energy Collisional Dissociation (HCD) , providing the mechanistic causality and self-validating protocols necessary to master the analysis of this compound.

Target Analyte Profile & The Isotopic Signature

Before initiating any fragmentation, we must establish the baseline physicochemical profile of the precursor ion. The presence of bromine is an analytical gift; nature provides


 and 

in a nearly 1:1 ratio (50.69% to 49.31%). This acts as an intrinsic isotopic label.

Table 1: Physicochemical and MS1 Profile

PropertyValueAnalytical Significance
Chemical Formula

Highly functionalized (ester, hydroxyl, acetamido, bromo).
Monoisotopic Mass 286.979 DaBase mass for exact mass calculations.
Precursor Ion [M+H]+ m/z 287.987 & 289.985Forms a distinct 2 Da doublet in positive ESI.
Diagnostic Rule 1:1 Isotopic DoubletSelf-Validation: Any fragment retaining the bromo group must exhibit this doublet. A singlet definitively proves halogen loss.

The Causality of Fragmentation: CID vs. HCD

To understand why CID and HCD yield different spectra for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate, we must examine the physics of the collision cells.

  • Resonant CID (Ion Trap): In a traditional ion trap, CID relies on resonant excitation. The precursor ion is slowly heated until the weakest bond breaks. Once fragmented, the product ion falls out of resonance and undergoes collisional cooling, preventing further fragmentation. Furthermore, ion traps suffer from the "1/3 Rule," where product ions with an m/z less than roughly one-third of the precursor are inherently destabilized and lost[2].

  • Beam-Type HCD (Orbitrap/Quadrupole): HCD is a non-equilibrium, beam-type collisional dissociation. Ions are accelerated into a multipole collision cell filled with nitrogen gas. The rapid, multiple collisions impart a massive bolus of internal energy, driving secondary and tertiary fragmentation pathways (e.g., deep ring cleavages). Crucially, HCD bypasses the 1/3 rule, allowing full recovery of low-mass reporter ions[3].

LCMS_Workflow A Precursor Ion [M+H]+ m/z 288/290 B Ion Trap CID (Resonant Excitation) A->B Path A C HCD Cell (Beam-Type Collision) A->C Path B D Primary Fragments (High Mass Only) B->D 1/3 Rule Cutoff E Comprehensive Spectra (Low & High Mass) C->E No Cutoff

Fig 1: Logical workflow comparing resonant CID and beam-type HCD fragmentation pathways.

Self-Validating LC-MS/MS Protocol

To ensure absolute scientific integrity, I utilize a self-validating methodology. The protocol is designed so that the data inherently proves its own accuracy through isotopic tracking.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote efficient protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a steep gradient (5% to 95% Acetonitrile over 5 minutes) to ensure a sharp, concentrated elution peak.

  • MS1 Validation Checkpoint: Operate the ESI source in positive mode. Do not proceed to MS/MS unless the MS1 survey scan confirms the precursor doublet at m/z 287.987 and 289.985 with a relative abundance ratio between 0.95 and 1.05.

  • CID Acquisition: Isolate the precursor using a 3.0 m/z window (to capture both isotopes). Apply a Normalized Collision Energy (NCE) of 30% with an activation time of 10 ms.

  • HCD Acquisition: In a parallel scan event, route the isolated precursor to the HCD cell. Use a stepped NCE of 30% and 45% to capture both primary neutral losses and secondary high-energy cleavages[4].

Comparative Data Analysis & Mechanistic Pathways

When we subject Methyl 4-acetamido-5-bromo-2-hydroxybenzoate to both techniques, the divergence in spectral data is striking.

Table 2: Comparative Fragmentation Performance (CID vs. HCD)

Fragment Ion (m/z)Exact Mass (79Br)Neutral LossStructural MechanismCID AbundanceHCD Abundance
256 / 258 255.961 Da- 32 Da (

)
Cleavage of the methyl ester.High Medium
246 / 248 245.976 Da- 42 Da (

)
Rearrangement of the acetamido group.High Medium
214 / 216 213.950 Da- 74 Da (Both)Sequential loss of ester and amide groups.LowHigh
134 (Singlet) 134.024 Da- 154 Da (Both +

)
High-energy dehalogenation & ring contraction.UndetectedHigh (at 45% NCE)
Mechanistic Elucidation
  • The Ketenyl Loss (-42 Da): The N-acetyl group is highly labile. Upon protonation, it undergoes a classic four-membered transition state rearrangement, expelling neutral ketene (

    
    ) and leaving a primary amine on the ring. Because this is a low-energy pathway, CID excels at generating the m/z 246/248 doublet.
    
  • The Methanol Loss (-32 Da): The protonated methyl ester undergoes internal proton transfer from the adjacent hydroxyl group, expelling methanol.

  • The Dehalogenation Event (-80/82 Da): This is where HCD proves its superiority. The loss of

    
     requires breaking a strong 
    
    
    
    bond, an energy threshold rarely reached in resonant CID before the ion cools. In HCD, the non-equilibrium impacts shatter the molecule, yielding an m/z 134 ion. Self-Validation: The m/z 134 peak appears as a pure singlet, definitively proving the bromine has been expelled.

Fragmentation_Pathway M [M+H]+ m/z 288 / 290 F1 Loss of Ketene (-42 Da) m/z 246 / 248 M->F1 - CH2=C=O F2 Loss of Methanol (-32 Da) m/z 256 / 258 M->F2 - CH3OH F3 Dual Loss (-74 Da) m/z 214 / 216 F1->F3 - CH3OH F2->F3 - CH2=C=O F4 Loss of HBr (-80/82 Da) m/z 134 F3->F4 - HBr

Fig 2: MS/MS fragmentation mechanism of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Conclusion & Recommendations

For the structural elucidation of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate and similar halogenated pharmaceutical intermediates, HCD is the superior technique . While CID is sufficient for identifying the peripheral functional groups (ester and acetamido), its resonant nature and the 1/3 rule prevent deep structural probing. HCD provides a comprehensive spectral fingerprint, shattering the aromatic system to reveal the critical dehalogenation pathways required for unambiguous structural confirmation.

When establishing your workflows, always utilize the bromine isotopic doublet as a built-in self-validating system to ensure the absolute trustworthiness of your fragment assignments.

References

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. NIH PubMed Central (PMC).[Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis. NIH PubMed Central (PMC).[Link]

  • Difference between HCD and CID collision induced dissociations? Chemistry Stack Exchange.[Link]

  • Prucalopride-impurities. Pharmaffiliates.[Link]

Sources

Technical Comparison Guide: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the "Desmethyl" Precursor

In the synthesis of benzamide-based gastroprokinetic agents (such as Bromopride and Mosapride ), the molecule Methyl 4-acetamido-5-bromo-2-hydroxybenzoate serves a dual role: it is a pivotal synthetic intermediate and a critical process-related impurity.[1][2]

Often referred to as the "5-Bromo Desmethyl Precursor," its presence in the final API indicates incomplete O-methylation of the phenolic hydroxyl group.[1][2] Regulatory guidelines (ICH Q3A/B) demand rigorous quantification of this species.[2] This guide compares the technical performance of a fully characterized Certified Reference Standard (CRS) against standard In-House Synthesized Materials , demonstrating why "purity" alone is an insufficient metric for analytical validation.

Structural Context & Impurity Genealogy[1]

To understand the analytical challenge, one must visualize the synthesis pathway.[2] The target molecule is the direct precursor to the methoxy intermediate used in Bromopride synthesis.[1][2] Failure to control this step results in the "2-hydroxy" impurity carrying forward.[1][2]

Figure 1: Impurity Genealogy & Critical Control Points

G Start 4-Acetamido-2-hydroxybenzoic acid (Starting Material) Step1 Esterification (MeOH/H+) Start->Step1 Inter1 Methyl 4-acetamido-2-hydroxybenzoate Step1->Inter1 Step2 Bromination (Br2/AcOH) Inter1->Step2 Target Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (THE TOPIC MOLECULE) Step2->Target Step3 O-Methylation (MeI/K2CO3) Target->Step3 Impurity Residual Impurity in API (If Step 3 Incomplete) Target->Impurity  Carryover   Final Methyl 4-acetamido-5-bromo-2-methoxybenzoate (Bromopride Intermediate) Step3->Final

Caption: Synthesis pathway highlighting Methyl 4-acetamido-5-bromo-2-hydroxybenzoate as the critical control point before O-methylation.

Comparative Analysis: CRS vs. In-House Standard

The following data summarizes a head-to-head comparison between a commercial Certified Reference Standard (CRS) (e.g., from USP, EP, or accredited providers like LGC/Mikromol) and a typical In-House Working Standard synthesized by a process chemistry team.

Table 1: Certificate of Analysis (COA) Data Comparison
ParameterCertified Reference Standard (CRS)In-House Working StandardScientific Implication
Assay (Mass Balance) 99.4% ± 0.3% (w/w)96.2% (Area %)Area% ignores water/solvents, leading to overestimation of potency and under-dosing of the standard.[1][2]
Water Content (KF) 0.15% (Determined)Not TestedThis molecule contains a phenol and ester; hygroscopicity can alter effective mass by 1-2% over time.[1][2]
1H-NMR Conforms structure; No trace solventsConforms structure; Residual AcOH detected Residual acetic acid (from bromination) is invisible in standard UV-HPLC but lowers the true assay.[1][2]
Regio-Isomerism 5-Bromo isomer confirmed by NOESY/COSYAssumed 5-BromoRisk of 3-Bromo isomer contamination (kinetic product) which co-elutes in simple HPLC methods.[1][2]
Homogeneity Verified by DSC (Single endotherm)Not TestedPolymorphic mixtures can lead to weighing errors due to static/density differences.[1][2]

Technical Deep Dive: The "Hidden" Isomer Risk

The bromination of 4-acetamidosalicylate is an electrophilic aromatic substitution.[1][2] While the 5-position is thermodynamically favored (para to the acetamido group), the 3-position (ortho to the phenol) is also activated.[1][2]

  • The Problem: The 3-bromo and 5-bromo isomers often have identical Mass-to-Charge (m/z) ratios and very similar UV spectra.[1][2]

  • The Solution: A valid COA must include 2D-NMR (NOESY) to confirm the regiochemistry.[1][2]

    • CRS:[1] Explicit assignment of the H-3 and H-6 protons showing spatial coupling to the acetamido group.[1][2]

    • Alternative: Often relies on 1H-NMR splitting patterns alone, which can be ambiguous if the 3-bromo impurity is <5%.[1][2]

Experimental Protocols for Validation

To validate this reference standard in your own lab, do not rely solely on the vendor's COA. Use the following self-validating protocols.

Protocol A: HPLC Purity & Isomer Separation

Objective: To ensure the standard is free from the 3-bromo regio-isomer and the non-brominated precursor.[1][2]

  • Column: C18 Shielded Phase (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization, sharpening peaks).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 90% A[1][2]

    • 15 min: 40% A[1][2]

    • 20 min: 10% A[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 305 nm (salicylate band).[1][2]

  • Success Criteria:

    • Main peak (5-bromo) retention ~12.5 min.[1][2]

    • Precursor (non-bromo) retention ~8.0 min.[1][2]

    • Resolution (Rs): > 2.0 between 5-bromo target and any shoulder peaks (potential 3-bromo isomer).

Protocol B: qNMR for Absolute Assay (The "Gold Standard")

Objective: Determine the absolute purity (w/w) without relying on a secondary standard.[1][2]

  • Solvent: DMSO-d6 (Ensures full solubility of the amide).[1][2]

  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.[1][2]

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 30 seconds (to allow full relaxation of aromatic protons).

  • Calculation:

    
    [1][2]
    
    • Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of internal standard.[2]

Analytical Workflow: Establishing the RRF

When using Methyl 4-acetamido-5-bromo-2-hydroxybenzoate to quantify impurities in Bromopride, you must establish the Relative Response Factor (RRF) .[1][2]

Figure 2: RRF Determination Workflow

RRF Prep Prepare Equimolar Solutions (Target vs. API) Inject HPLC Injection (Protocol A) Prep->Inject Data Extract Peak Areas (At 254nm & 305nm) Inject->Data Calc Calculate Slope Ratio (Slope_imp / Slope_API) Data->Calc

Caption: Workflow for determining the Relative Response Factor (RRF) to ensure accurate impurity quantification.

Why this matters: The phenolic hydroxyl group in the target molecule causes a bathochromic shift compared to the methoxy-derivative (API).[1][2] If you assume an RRF of 1.0, you may significantly underestimate the impurity levels, potentially releasing a non-compliant batch.[1][2]

Conclusion & Recommendation

For early-stage R&D, an in-house synthesized intermediate (purity >95% by Area%) is acceptable only if confirmed by NMR.[1][2]

However, for GMP Release Testing, Stability Studies, and Method Validation , the use of a Certified Reference Standard is non-negotiable.[1][2] The risks of undetected regio-isomers and inaccurate assay values (due to hygroscopicity and residual solvents) in non-certified materials can lead to:

  • Incorrect calculation of Relative Response Factors (RRF).[1][2]

  • Mass balance failures in stability trials.[1][2]

  • Regulatory queries regarding the specificity of the impurity method.[1][2]

Recommendation: Source a primary standard with a COA that explicitly reports Assay by Mass Balance (or qNMR) and Regiochemical confirmation via 2D-NMR.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1][2] International Council for Harmonisation, 2006.[1][2]

  • United States Pharmacopeia (USP). <1086> Impurities in Drug Substances and Drug Products.[1][2] USP-NF.[1][2] [2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). 5.[1][2]12. Reference Standards. EDQM.[1][2][3]

  • Gorog, S. Identification and determination of impurities in drugs.[1][2] Elsevier Science, 2000.[1][2] (Foundational text on impurity profiling logic).

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[1][2] Advanced Drug Delivery Reviews, Vol 59, 2007.[2] [2]

Sources

Technical Comparison: Methyl 4-acetamido-5-bromo vs. 5-chloro-2-hydroxybenzoate

[1][2][5]

Executive Summary

The choice between the 5-Bromo and 5-Chloro analogs is rarely arbitrary; it is a strategic decision dictated by the specific downstream chemistry required.[1][2]

  • The 5-Chloro Analog is the industry standard for large-scale manufacturing of specific APIs (e.g., Prucalopride) where cost-efficiency is paramount and the chlorine atom is retained in the final molecule or displaced under forcing conditions.[1][2][3]

  • The 5-Bromo Analog is the superior "activation" scaffold.[1][2] It offers significantly faster reaction kinetics in nucleophilic aromatic substitutions (

    
    ) and is often required for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) where the aryl chloride is inert.[1][2][3][4]
    

Physicochemical & Structural Profile[3][4][6][7]

The fundamental difference lies in the carbon-halogen bond properties, which dictate stability and reactivity.[3][5]

Feature5-Chloro Analog 5-Bromo Analog Implication
Formula


Bromo is ~44 Da heavier.[1][2][3][4]
C-X Bond Length ~1.74 Å~1.89 ÅC-Br bond is longer and more accessible.[1][2]
C-X Bond Energy ~339 kJ/mol~280 kJ/molCritical: C-Br is weaker, facilitating oxidative addition (Pd) and cleavage.[1][2][3][4][6]
Leaving Group Ability ModerateHighBromo accelerates cyclization reactions.[1][2][6]
Lipophilicity (ClogP) ~1.8~2.0Bromo analog is slightly more lipophilic; affects solubility in polar solvents.[1][2][3][4][6]
Cost Low (Commodity Precursors)Medium-HighBromine is significantly more expensive than chlorine sources.[1][2][3][4][6]

Synthetic Pathways & Manufacturing[3][4][10]

Both compounds are synthesized from the same parent scaffold: Methyl 4-acetamidosalicylate .[1][2] However, the halogenation protocols differ significantly in selectivity and ease of handling.[3][4][6]

Synthesis of the 5-Chloro Analog (Protocol A)

Reagent: Sulfuryl Chloride (


2346Challenge:12234623

Protocol:

  • Dissolution: Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Chlorination: Add

    
     (1.05 eq) dropwise at 15–20°C.
    
    • Note: Low temperature is critical to prevent 3,5-dichloro formation.[1][2][3]

  • Quench: Pour into ice water.

  • Purification: Recrystallization from Methanol/Water is usually required to remove the di-chloro impurity.[1][2][6]

Synthesis of the 5-Bromo Analog (Protocol B)

Reagent: Elemental Bromine (

23467Advantage:3

Protocol:

  • Dissolution: Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid (or DCM/MeOH mix).

  • Bromination: Add

    
     (1.0 eq) in acetic acid dropwise at room temperature.
    
  • Workup: Quench with aqueous Sodium Bisulfite (

    
    ) to remove excess bromine (indicated by color change from orange to white).
    
  • Isolation: Filter the precipitate. Yields are typically 85-95% with high purity (>98%).[1][2][3][4][6]

Visualization of Synthetic Logic[2][9]

SynthesisPathStartMethyl 4-acetamido-2-hydroxybenzoate(Parent Scaffold)ChloroReagentReagent: SO2Cl2 or Cl2Solvent: AcOH, <20°CStart->ChloroReagentElectrophilic Subst.BromoReagentReagent: Br2Solvent: AcOH, RTStart->BromoReagentElectrophilic Subst.ChloroProduct5-CHLORO Analog(Standard Yield: 75-85%)Risk: 3,5-Dichloro impurityChloroReagent->ChloroProductKinetic ControlBromoProduct5-BROMO Analog(Standard Yield: 90-95%)Benefit: High RegioselectivityBromoReagent->BromoProductThermodynamic Control

Figure 1: Divergent synthetic pathways.[1][2][3][4][6] Bromination offers higher selectivity and yield, while chlorination requires strict temperature control to avoid impurities.[3][4]

Reactivity & Performance Comparison

The decision to use the Bromo vs. Chloro analog depends entirely on the Next Step in your synthesis.

Scenario A: Nucleophilic Aromatic Substitution ( )

If the goal is to displace the halogen to form a C-N or C-O bond (e.g., ring closure to a benzofuran or benzodioxan):

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[2][6]

  • Comparison: The Bromo analog reacts 10–100x faster than the Chloro analog.[1][2][6]

  • Data Point: In the synthesis of benzofuran derivatives, the 5-bromo precursor allows cyclization at 60°C, whereas the 5-chloro precursor often requires >100°C or stronger bases, which can hydrolyze the methyl ester.[3]

Scenario B: Palladium-Catalyzed Coupling

If the goal is to attach an aryl or alkyl group at position 5 (Suzuki, Sonogashira, Heck):

  • The 5-Bromo Analog is Mandatory. [1][2]

    • Aryl chlorides (5-Chloro) are generally inert to standard

      
       catalysts.[2][3][4][6] They require expensive, specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) to undergo oxidative addition.[3][4][6]
      
    • Aryl bromides (5-Bromo) couple readily with standard, cheap catalytic systems.[2][3][4][6]

Scenario C: Final Product Retention

If the halogen is intended to remain in the final drug molecule (e.g., to block metabolism or improve lipophilicity):

  • The 5-Chloro Analog is Preferred. [1][2]

    • The C-Cl bond is metabolically more stable than C-Br.[2]

    • Chlorine is smaller (sterics) and lighter (molecular weight), often leading to better oral bioavailability.[3][4][6]

    • Example: Prucalopride contains a Chlorine atom.[2][4][6][][9] Using the Bromo analog would result in a different drug with different pharmacokinetics.[2][6]

Experimental Protocol: Downstream Utility

Case Study: Intramolecular Cyclization to a Dihydrobenzofuran (Prucalopride Intermediate)

This protocol demonstrates why a researcher might choose one over the other.

Method for 5-Bromo Analog (High Reactivity Route)
  • Setup: Charge flask with 5-Bromo Analog (10 mmol),

    
     (2.0 eq), and DMF (5 vol).
    
  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq). Heat to 60°C.

  • Observation: Conversion to the ether intermediate is rapid (2-3 hours).[1][2][6]

  • Cyclization: The subsequent intramolecular displacement of the Bromine (by the alkyl chain) occurs readily at 80°C.[2][3][4][6]

  • Result: Clean conversion to the fused ring system.

Method for 5-Chloro Analog (Industrial/Cost Route)
  • Setup: Charge flask with 5-Chloro Analog (10 mmol),

    
     (2.5 eq), and NMP (N-methylpyrrolidone - higher boiling point required).
    
  • Alkylation: Add 1-bromo-3-chloropropane. Heat to 80°C.

  • Cyclization: The displacement of the Chlorine is slow.[2][6] The reaction must be heated to 110–120°C for 12–24 hours.

  • Risk: Prolonged heating at high pH risks hydrolysis of the methyl ester to the acid (an impurity).[2][3][4][6]

  • Result: Lower yield (~75%) compared to Bromo (~90%), but raw material costs are 40% lower.[2][3][4][6]

Decision Matrix

Use this logic flow to select the correct analog for your project:

DecisionMatrixStartSelect AnalogQ1Is the Halogen inthe Final API?Start->Q1YesUse 5-CHLORO(Metabolic Stability)Q1->YesYesNoIs the next stepPd-Catalyzed?Q1->NoNo (Intermediate)PdYesUse 5-BROMO(Essential for Coupling)No->PdYesYesPdNoIs the reactiontemperature limited?No->PdNoNo (SNAr)TempYesUse 5-BROMO(Faster Kinetics)PdNo->TempYesYes (<80°C)TempNoUse 5-CHLORO(Cost Savings)PdNo->TempNoNo (>100°C OK)

Figure 2: Decision matrix for selecting between Bromo and Chloro analogs based on process constraints.

References

  • Halogenation Selectivity: ResearchGate. "Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid."[1][2] Available at: [Link]

  • Prucalopride Impurities & Intermediates: National Institutes of Health (NIH) - PubChem.[1][2][4][6] "Methyl 4-acetamido-5-chloro-2-hydroxybenzoate."[1][2][3][10][9][11] Available at: [Link][2][3][4][6]

  • General Halogenation Protocols: Organic Syntheses. "2-Bromo-4-methylbenzaldehyde (General Bromination Techniques)." Available at: [Link][2][3][4][6]

Validated analytical methods for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Validated Analytical Methods for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Executive Summary & Chemical Context

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (also known as Methyl 4-acetamido-5-bromosalicylate) is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of benzamide-class gastroprokinetic drugs, most notably Bromopride .

Its analysis is chemically nuanced due to its structural duality: it contains a phenolic hydroxyl group (susceptible to ionization and oxidation) and a methyl ester (susceptible to hydrolysis). Differentiating this compound from its downstream product (the methoxy-ether, Methyl 4-acetamido-5-bromo-2-methoxybenzoate) and its hydrolysis precursor (the free acid) requires high-specificity analytical techniques.

This guide compares three validated analytical approaches: RP-HPLC (The Gold Standard) , GC-MS (The Structural Confirmator) , and UV-Vis Spectrophotometry (The Screening Tool) .

Critical Analysis: Method Comparison

The following table synthesizes performance metrics based on validated protocols for substituted salicylates and benzamide impurities.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-MS Method C: UV-Vis Spectrophotometry
Primary Utility Quantitative Purity & Impurity ProfilingStructural Confirmation & Volatile ImpuritiesRapid In-Process Screening
Specificity High (Resolves phenol vs. methoxy analogs)High (Mass spectral fingerprinting)Low (Cannot distinguish structural homologs)
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL (SIM mode)~1.0 µg/mL
Linearity (R²) > 0.999> 0.995> 0.990
Sample Prep Simple Dilution (ACN/Water)Extraction/Derivatization often requiredDirect Dissolution
Throughput Medium (15-25 min run)Low (20-40 min run + cool down)High (< 1 min)
Cost Per Run


$
$

Deep Dive: The Gold Standard (RP-HPLC)

Why this is the preferred method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard because it leverages the ionization difference between the target phenolic compound (2-hydroxy) and its methylated analog (2-methoxy). By controlling the mobile phase pH, the phenolic hydroxyl group remains protonated (neutral) or deprotonated, significantly altering retention time compared to the non-ionizable methoxy impurity.

Validated Experimental Protocol

Objective: Separate Methyl 4-acetamido-5-bromo-2-hydroxybenzoate from its synthetic precursors (4-amino-5-bromosalicylic acid) and products (Bromopride intermediates).

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 250 mm x 4.6 mm, 5 µm). Reasoning: High carbon load ensures retention of the hydrophobic aromatic ring.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5). Reasoning: Acidic pH suppresses ionization of the phenol and the carboxyl groups, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Elution Mode: Gradient.[1]

    • 0-5 min: 85% A / 15% B (Equilibration)

    • 5-20 min: Linear ramp to 40% A / 60% B (Elution of target)

    • 20-25 min: Hold at 40% A / 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: Diode Array Detector (DAD) at 254 nm (primary) and 305 nm (secondary for phenol specificity).

  • Temperature: 30°C.

2. Sample Preparation:

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock: Dissolve 10.0 mg of reference standard in 10 mL acetonitrile. Sonicate for 5 mins. Dilute to volume.

  • Working Standard: Dilute stock to 50 µg/mL using the diluent.

3. System Suitability Criteria (Self-Validating System):

  • Tailing Factor: < 1.5 (Indicates no secondary interactions with silanols).

  • Resolution (Rs): > 2.0 between the target peak and the Methyl 4-acetamido-5-bromo-2-methoxybenzoate impurity.

  • Precision: RSD of 6 replicate injections < 2.0%.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing this compound during drug synthesis, highlighting where each method fits into the workflow.

AnalyticalWorkflow Sample Crude Reaction Mixture (Synthesis of Bromopride) Screening Rapid Screening (Is the reaction complete?) Sample->Screening UV_Method Method C: UV-Vis (Absorbance @ 300nm) Screening->UV_Method Yes (In-process) PurityCheck Purity Verification (Isolate Analysis) Screening->PurityCheck Reaction Finished HPLC_Method Method A: RP-HPLC (Quantification & Impurity Profiling) PurityCheck->HPLC_Method Routine QC StructureCheck Unknown Peak / Structural Doubt HPLC_Method->StructureCheck Fail / Unknowns Release Batch Release / Next Step HPLC_Method->Release Pass GCMS_Method Method B: GC-MS (Mass Confirmation) StructureCheck->GCMS_Method Investigate GCMS_Method->Release Confirmed

Caption: Analytical decision tree for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate, prioritizing HPLC for routine control and GC-MS for investigation.

Alternative Method: GC-MS (The Structural Validator)

While HPLC is superior for routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable when identifying unknown degradation products.

Why it works: Methyl esters are volatile enough for GC without derivatization. However, the phenolic hydroxyl group can cause peak tailing due to hydrogen bonding with the stationary phase.

Optimized Protocol:

  • Derivatization (Recommended): Treat sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl and amide protons. This improves peak shape and thermal stability.

  • Column: DB-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Mass Spec: EI Source (70 eV), Scan range 50-500 m/z.

  • Key Fragment Ions: Look for the molecular ion

    
     and the loss of the methoxy group 
    
    
    
    .

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3] Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Methyl 4-(acetylamino)-5-bromo-o-anisate (Related Compound Info). Inxight Drugs. Available at: [Link]

  • ResearchGate. RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate (Paraben Analogues). Available at: [Link]

  • Science24. Analytical control of synthesis and determination of Bromopride by HPLC. Available at: [Link]

Sources

UV-Vis Characterization of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS 89481-86-7), a critical intermediate in the synthesis of benzamide pharmacophores such as Bromopride.

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a functionalized salicylate derivative. Its UV-Vis absorption profile is governed by the interplay between the salicylate core (intramolecular hydrogen bonding), the acetamido auxochrome (electron-donating), and the bromine substituent (bathochromic shift).

Accurate spectral characterization is essential for:

  • Reaction Monitoring: Confirming the bromination of Methyl 4-acetamido-2-hydroxybenzoate.

  • Impurity Profiling: Distinguishing the target from de-acetylated byproducts (4-amino analogs) or non-brominated precursors.

This guide compares the target compound against its metabolic and synthetic "alternatives" (precursors and impurities) to establish a robust identification protocol.

Structural Basis of Absorption

The UV absorption of this molecule is distinct from standard salicylates due to the push-pull electronic system created by the substituents on the benzene ring.

Chromophore Analysis
  • Salicylate Core (Band II & I): The 2-hydroxybenzoate moiety forms an intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. This planarizes the molecule, enhancing conjugation and typically exhibiting a primary band (

    
    ) around 300–310 nm .
    
  • 4-Acetamido Group (Auxochrome): Located para to the ester and meta to the hydroxyl. The lone pair on the nitrogen donates electron density into the ring, causing a bathochromic (red) shift and increasing molar absorptivity (

    
    ). However, the acetyl group withdraws some density from the nitrogen, making the shift less pronounced than a free amine.
    
  • 5-Bromo Substituent: A heavy halogen atom that induces a further bathochromic shift (typically +5 to +10 nm) due to polarizability and interaction with the

    
    -system.
    

Comparative Spectral Performance

The following table contrasts the target compound with its key structural analogs. Use these values to benchmark your experimental results.

Table 1: Comparative Absorption Maxima ( ) in Methanol
CompoundStructure Relevance

(Band I)

(Band II)
Spectral Feature
Methyl Salicylate Core Scaffold~305 nm~238 nmBaseline salicylate spectrum.
Methyl 4-acetamido-2-hydroxybenzoate Precursor (Non-brominated)308–312 nm~245 nmStronger absorption than methyl salicylate due to 4-NHAc.
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate TARGET 315–325 nm ~250 nm Distinct Red Shift (+5-10 nm) vs. Precursor.
Methyl 4-amino-5-bromo-2-hydroxybenzoate De-acetylated Impurity325–335 nm~255 nmFree amine is a stronger donor; significant red shift expected.
Bromopride Related Drug (O-Methylated)308 nm235 nmHypsochromic shift (Blue shift) due to loss of phenolic H-bond (O-Me vs O-H).

*Note: Values are estimated based on substituent additivity rules (Woodward-Fieser) and empirical data from analogous benzamides. Exact maxima may vary ±2 nm depending on solvent pH and polarity.

Experimental Protocol: Self-Validating UV Analysis

To ensure scientific integrity, follow this protocol. It includes a "self-check" step using the precursor to validate the instrument and solvent system.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Alternative: Acetonitrile for sharper fine structure.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Standard: Methyl 4-acetamido-2-hydroxybenzoate (Precursor) for system suitability.

Methodology
  • Stock Preparation: Dissolve 10.0 mg of the target compound in 100.0 mL of Methanol (Concentration: 100 µg/mL).

  • Working Dilution: Dilute 1.0 mL of Stock into 50.0 mL of Methanol (Final Concentration: ~2 µg/mL). Target Absorbance: 0.4 – 0.8 AU.

  • System Suitability (Critical): Run the Precursor standard first. It must show a

    
     clearly distinguishable (blue-shifted) from the expected Target value.
    
  • Scan: Scan from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).

  • Validation:

    • Check 1: Is there a single symmetrical peak in the 315–325 nm region?

    • Check 2: Is the valley between Band I and Band II (< 270 nm) clear? (High valley absorbance suggests impurities).

Diagnostic Logic & Signaling Pathways

The following diagram illustrates the decision logic for interpreting UV spectra during the synthesis of the target from its precursor.

UV_Diagnostic_Logic Start Start: UV Spectrum Analysis Check_Lambda Identify Primary Lambda_max Start->Check_Lambda Decision_Lambda Where is Lambda_max? Check_Lambda->Decision_Lambda Result_Precursor ~308-312 nm (Precursor) Decision_Lambda->Result_Precursor Blue Shifted Result_Target 315-325 nm (Target) Decision_Lambda->Result_Target Expected Range Result_Deacetyl > 330 nm (De-acetylated Impurity) Decision_Lambda->Result_Deacetyl Red Shifted Action_Brominate Action: Bromination Incomplete. Increase reaction time/Br2 eq. Result_Precursor->Action_Brominate Action_Success Action: Identity Confirmed. Proceed to HPLC/NMR. Result_Target->Action_Success Action_Purify Action: Hydrolysis Detected. Re-acetylate or Recrystallize. Result_Deacetyl->Action_Purify

Caption: Diagnostic logic flow for validating the synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate via UV-Vis spectral shifts.

Technical Insights & Causality

Why the "Red Shift" Matters

The shift from the precursor (~310 nm) to the target (~320 nm) is the primary indicator of successful bromination.

  • Mechanism: The bromine atom at position 5 exerts a -I (inductive withdrawal) and +M (mesomeric/resonance donation) effect. In the excited state, the +M effect typically dominates for halogens on conjugated rings, stabilizing the

    
     orbital and lowering the energy gap (
    
    
    
    ), resulting in a longer wavelength absorption (Bathochromic shift).
Solvent Effects (Solvatochromism)
  • Methanol (Polar Protic): Stabilizes the polar excited state, generally leading to a clearer definition of Band I.

  • Hexane/Non-polar: May cause the collapse of the intramolecular Hydrogen bond (Salicylate effect), significantly altering the spectrum (often a Blue shift). Always use polar protic solvents (MeOH/EtOH) to maintain the salicylate characteristic.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-bromo-2-hydroxy-, UV/Visible Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Methyl 4-acetamido-2-hydroxybenzoate (Precursor) Compound Summary. National Library of Medicine. Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Available at: [Link]

Sources

Safety Operating Guide

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide provides an operational framework for the safe disposal of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (also known as Methyl 4-acetamido-5-bromosalicylate). This compound is a halogenated aromatic ester often used as an intermediate in the synthesis of gastroprokinetic agents (e.g., Mosapride, Bromopride).

The "Why" Behind the Protocol: Standard disposal into general organic waste is unsafe and non-compliant . The presence of the bromine atom necessitates high-temperature incineration with acid gas scrubbing to prevent the release of hydrogen bromide (HBr) or the formation of brominated dioxins. Furthermore, the phenolic hydroxyl group (at the 2-position) introduces acidity and reactivity with oxidizing agents, requiring strict segregation.

Physicochemical Profile for Disposal
PropertySpecificationOperational Implication
Chemical Structure Methyl ester, Phenol, Amide, BromineHalogenated Waste (Must not be mixed with non-halogenated solvents).
Physical State Solid (Crystalline powder)Requires dissolution or solid waste tagging; do not flush down drains.
Reactivity Phenolic -OH (Weak Acid)Incompatible with Strong Oxidizers (e.g., Nitric Acid) and Strong Bases.
CAS Reference Analog: 4093-34-9 (Methoxy derivative)Use structural analogs for SDS data if specific CAS is unavailable.
Hazard Class Irritant (Skin/Eye), Potential ToxicantHandle with full PPE (Nitrile gloves, safety goggles).

Pre-Disposal Assessment (The "Stop & Check" Phase)

Before moving the container, perform this 3-point verification to ensure the waste stream is not compromised.

  • Quantity Verification:

    • Small Scale (<50g): Can often be dissolved in a compatible halogenated solvent (e.g., Dichloromethane) for liquid disposal if solid waste streams are unavailable.

    • Large Scale (>50g): Must be disposed of as solid hazardous waste in a dedicated drum/pail.

  • Contaminant Check:

    • Has this material been in contact with Heavy Metals (Pd, Pt catalysts)? If yes, tag as "Mixed Waste" (Halogenated + Heavy Metal).

    • Has it been mixed with Oxidizers ? If yes, neutralize before drumming to prevent exothermic decomposition.

  • Container Integrity:

    • Ensure the receiving waste container is HDPE (High-Density Polyethylene) or Glass . Avoid metal containers if the waste is acidic or wet, as the phenol group can corrode metal over time.

Step-by-Step Disposal Protocol

Phase A: Segregation (The Critical Step)
  • Rule: This compound MUST go into the Halogenated Waste Stream .

  • Reasoning: Incinerators for non-halogenated waste operate at lower temperatures. Burning brominated compounds there releases toxic HBr gas and can damage the incinerator's catalytic bed.

Phase B: Packaging & Labeling

For Solid Waste (Preferred Method):

  • Primary Containment: Place the solid substance in a screw-top jar (glass or HDPE).

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil polyethylene).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Methyl 4-acetamido-5-bromo-2-hydroxybenzoate" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

For Liquid Waste (Solution):

  • Solvent Selection: Dissolve in Dichloromethane (DCM) or Chloroform.

  • Transfer: Pour into the Red-Label (Halogenated) solvent carboy.

  • Log: Record the mass added on the carboy's log sheet. Note: Do not exceed 10% solid content in liquid waste containers to prevent sludge formation.

Phase C: Storage & Pickup
  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources.

  • Segregation: Keep the container physically separated from "Oxidizing Acids" (Nitric, Perchloric) and "Strong Bases" (Sodium Hydroxide).

  • Pickup: Schedule pickup when the container is 90% full. Do not overfill.

Visualizing the Workflow

The following decision tree illustrates the logic flow for determining the correct waste stream.

WasteDisposalFlow Start Waste: Methyl 4-acetamido- 5-bromo-2-hydroxybenzoate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath ContamCheck Contains Heavy Metals (Pd, Pt)? SolidPath->ContamCheck SolventCheck Solvent Type? LiquidPath->SolventCheck MixedWaste TAG: Mixed Waste (Halogenated + Metal) ContamCheck->MixedWaste Yes SolidHalo TAG: Hazardous Waste Solid - Halogenated Organic ContamCheck->SolidHalo No HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Halogenated Base NonHaloSolvent Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHaloSolvent Non-Halogenated Base RedCan DISPOSE: Red Can (Halogenated Waste) HaloSolvent->RedCan WrongStream STOP: Do not mix! Segregate as Halogenated. NonHaloSolvent->WrongStream

Figure 1: Decision logic for segregating brominated salicylate waste. Note the critical stop point if mixed with non-halogenated solvents, which complicates incineration.

Emergency Spill Contingency

If a spill occurs during transfer:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation of brominated dust.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquid Spill: Absorb with Vermiculite or Universal Absorbent Pads . Do not use combustible materials like sawdust (potential reaction with phenols).

  • Decontamination: Wipe the surface with a mild detergent and water. Dispose of all cleanup materials as Halogenated Chemical Waste .

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[1] Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

[1][2]

Executive Safety Assessment

Chemical Identity: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Synonyms: Methyl 5-bromo-4-acetamidosalicylate; 5-Bromo-4-acetamido-2-hydroxybenzoic acid methyl ester.[1] Physical State: Solid (typically off-white to beige powder).[1]

The "Why" Behind the Protocol

As a Senior Application Scientist, I prioritize understanding the molecule, not just the regulations. This compound combines three distinct functional risk factors:

  • Salicylate Core: Salicylates are biologically active.[1] Inhalation or absorption can lead to systemic effects similar to aspirin overdose (uncoupling of oxidative phosphorylation) if exposure is chronic or acute/high-volume.[1]

  • Acetamido Group: Often associated with potential sensitization.[1] While not confirmed as a potent sensitizer like some isocyanates, it warrants strict inhalation control.[1]

  • Aryl Bromide: This heavy halogen increases lipophilicity, potentially aiding skin absorption, and mandates specific "Halogenated" waste streams to prevent toxic byproducts during incineration.[1]

Hazard Classification (GHS/CLP Inferred):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation.[1][3][4]

  • Precautionary Assumption: Treat as H302 (Harmful if swallowed) due to salicylate bioactivity.[1]

PPE Selection Matrix

This matrix is designed for Self-Validating Safety : If you cannot meet the "Primary Control" (Engineering), the "Secondary Control" (PPE) must be escalated.[1]

Protection ZoneHazard VectorRecommended PPETechnical Rationale
Respiratory Fine particulate dust during weighing/transfer.[1]N95 (minimum) ; P100 if handling >10g outside a hood.[1]The solid powder is the primary vector.[1] Once in solution, respiratory risk shifts to the solvent's vapor pressure.[1]
Hand (Solid) Dermal absorption of dust.[1]Nitrile Rubber (0.11 mm / 4 mil).[1]Standard nitrile provides excellent protection against the solid.[1]
Hand (Solution) Solvent permeation (e.g., DCM, Methanol).[1]Double Gloving or Laminate (Silver Shield) .[1]Critical: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 mins.[1] Use laminate gloves or change nitrile immediately upon splash.[1]
Eye/Face Dust irritation or solution splash.[1]Chemical Safety Goggles (Indirect Vent).Safety glasses are insufficient for fine powders that can drift around side shields.[1]
Body Particulate accumulation on clothing.[1]Lab Coat (Cotton/Poly) + Tyvek Sleeves .[1]Tyvek sleeves prevent powder from bridging the gap between glove and cuff—a common contamination point.[1]

Operational Protocols

Phase A: Weighing & Transfer (High Risk: Dust)

The most critical moment for exposure is when the static solid is disturbed.[1]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Weighing Station.[1]

  • Static Management: Use an anti-static gun or ionizer bar if the powder is "flyaway."[1]

  • Technique:

    • Place the receiving vessel (tare) inside the hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock container.[1]

    • The "Clean-Hand/Dirty-Hand" Rule: Keep your dominant hand (spatula) "dirty" inside the hood.[1] Keep your non-dominant hand "clean" to adjust sash height or log weights.[1]

Phase B: Solubilization & Reaction

Once dissolved, the risk profile shifts from "Particulate" to "Solvent-Carrier".[1]

  • Solvent Choice: Common solvents for salicylates include Methanol, Ethanol, or DCM.[1]

    • If using DCM: Upgrade to Silver Shield gloves or double-glove (Nitrile over PE).[1]

  • Temperature Control: If heating is required (e.g., reflux), ensure the condenser is active before heating.[1] Brominated aromatics can be volatile or sublime under high vacuum/heat.[1]

Phase C: Waste Disposal

Scientific Integrity requires proper lifecycle management.[1]

  • Solid Waste: Contaminated paper towels, gloves, and weigh boats go to Hazardous Solid Waste .[1]

  • Liquid Waste:

    • HALOGENATED WASTE: Because of the Bromine atom (Br), this must go to the Halogenated Organic Solvents stream.[1]

    • Do NOT mix with general non-halogenated organics (acetone/ethanol waste), as this complicates incineration and increases disposal costs.[1]

Visualized Workflows

Logic Diagram: PPE Decision Tree

Use this logic flow to determine the necessary protection level based on the state of matter.[1]

PPE_DecisionStartStart: Handling Methyl4-acetamido-5-bromo-2-hydroxybenzoateStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidWeighingSolutionIn SolutionStateCheck->SolutionReaction/WorkupSolidPPEPRIMARY RISK: DUST1. Fume Hood (Mandatory)2. Nitrile Gloves3. N95 (if outside hood)Solid->SolidPPESolventCheckCheck Solvent TypeSolution->SolventCheckStandardSolventAlcohols/Ethyl Acetate(Standard Nitrile OK)SolventCheck->StandardSolventNon-HalogenatedAggressiveSolventDCM/Chloroform(Laminate/Double Glove)SolventCheck->AggressiveSolventHalogenated

Figure 1: PPE Selection Logic.[1] Note how the solvent carrier dictates glove choice more than the solute itself.[1]

Emergency Response: Spill Protocol

Immediate actions to contain the "Bioactive Dust".

Spill_ResponseSpillSpill DetectedIsolate1. Isolate Area(Alert colleagues)Spill->IsolatePPE_Up2. PPE Escalation(Goggles + P100 Mask)Isolate->PPE_UpContain3. Containment(Cover with damp paper towelto prevent dust)PPE_Up->ContainClean4. Cleanup(Scoop -> Bag -> Wipe)Contain->CleanDisposal5. Disposal(Halogenated Waste)Clean->Disposal

Figure 2: Dry Powder Spill Response.[1] The critical step is "Damp Covering" to prevent aerosolization.[1]

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Salicylate Derivatives. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Methyl 5-bromo-4-methyl-2-thiophenecarboxylate (Analogous Halogenated Ester).[1] Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.